NPRA agonist-11
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C37H52FN7O2 |
|---|---|
分子量 |
645.9 g/mol |
IUPAC名 |
4-[(1R)-1-[[(6R)-6-(3-fluorophenyl)-4-[[(1R)-2-[(3S)-3-methylpiperidin-1-yl]-1-(1-methylpyrazol-4-yl)ethyl]amino]-5,6,7,8-tetrahydroquinazolin-2-yl]-methylamino]propyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C37H52FN7O2/c1-5-34(25-11-13-26(14-12-25)36(46)47)44(4)37-41-32-16-15-28(27-9-6-10-30(38)18-27)19-31(32)35(42-37)40-33(29-20-39-43(3)22-29)23-45-17-7-8-24(2)21-45/h6,9-10,18,20,22,24-26,28,33-34H,5,7-8,11-17,19,21,23H2,1-4H3,(H,46,47)(H,40,41,42)/t24-,25?,26?,28+,33-,34+/m0/s1 |
InChIキー |
LYAXHPBIMGTPBX-WYIOAQRJSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of NPRA Agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular mechanism of action of Natriuretic Peptide Receptor-A (NPRA) agonists. Given the limited public information on a specific "NPRA agonist-11," this document focuses on the well-established, core signaling pathway activated by this class of compounds. The principles, experimental methodologies, and data presentation formats described herein are directly applicable to the characterization of any novel NPRA agonist.
Introduction to NPRA and its Ligands
Natriuretic Peptide Receptor-A (NPRA), also known as guanylate cyclase-A (GC-A), is a single-pass transmembrane receptor that plays a crucial role in cardiovascular and renal homeostasis. Its endogenous ligands are the natriuretic peptides, primarily Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP). Agonists of NPRA, whether endogenous or synthetic, trigger a signaling cascade that leads to vasodilation, natriuresis, and diuresis, making this receptor a key therapeutic target for conditions such as heart failure and hypertension.
Core Signaling Pathway of NPRA Agonists
The activation of NPRA by an agonist initiates a direct and rapid intracellular signaling cascade. This pathway is not reliant on traditional G-protein coupling but instead involves the intrinsic enzymatic activity of the receptor itself.
The key steps are as follows:
-
Ligand Binding: An NPRA agonist binds to the extracellular domain of the NPRA homodimer. This binding event induces a conformational change in the receptor.
-
Guanylate Cyclase Activation: The conformational change is transmitted through the transmembrane domain to the intracellular portion of the receptor, which contains a guanylate cyclase domain. This activates the enzymatic activity of the guanylate cyclase.
-
cGMP Production: The activated guanylate cyclase catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This leads to a significant increase in intracellular cGMP levels.
-
Downstream Effector Activation: cGMP acts as a second messenger and activates several downstream targets, the most prominent being cGMP-dependent protein kinase (PKG).
-
Physiological Response: Activated PKG phosphorylates various substrate proteins in the cell, leading to a cascade of events that ultimately results in the desired physiological responses, such as smooth muscle relaxation (vasodilation) and renal sodium and water excretion.
Below is a diagram illustrating this core signaling pathway.
Quantitative Data for Receptor-Ligand Interactions
The characterization of a novel NPRA agonist requires quantitative assessment of its interaction with the receptor and its functional potency. The following table presents key parameters that are typically measured, using the known NPRA antagonist A71915 as an illustrative example of the data format. For an agonist, similar binding data would be generated, along with potency values (e.g., EC50) for cGMP production.
| Compound | Target | Assay Type | Radioligand | Cell Line | Parameter | Value | Reference |
| A71915 | NPRA | Competitive Binding | [¹²⁵I]ANP | NB-OK-1 | Ki | 0.65 nM | [1][2] |
| A71915 | NPRA | Functional Antagonism | - | NB-OK-1 | pA2 | 9.48 | [1][2] |
Definitions:
-
Ki (Inhibition Constant): A measure of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity.
-
pA2: A measure of the potency of a competitive antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's dose-response curve.
-
EC50 (Half-maximal Effective Concentration): For an agonist, this would be the concentration that induces a response halfway between the baseline and maximum effect.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate characterization of an NPRA agonist's mechanism of action. Below are methodologies for key experiments.
Radioligand Binding Assay (Competitive Binding)
This assay is used to determine the binding affinity (Ki) of a test compound for NPRA by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the Ki of an NPRA agonist.
Materials:
-
Cell membranes expressing NPRA (e.g., from HEK293 or CHO cells overexpressing the receptor).
-
Radiolabeled NPRA ligand (e.g., [¹²⁵I]ANP).
-
Test NPRA agonist at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing NPRA by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test agonist.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Below is a workflow diagram for a typical radioligand binding assay.
cGMP Production Assay (HTRF)
This assay measures the functional activity of an NPRA agonist by quantifying the intracellular production of cGMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for this purpose.
Objective: To determine the EC50 of an NPRA agonist for cGMP production.
Materials:
-
Whole cells expressing NPRA.
-
Test NPRA agonist at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (to prevent cGMP degradation).
-
HTRF cGMP assay kit (containing a cGMP-d2 conjugate and a Europium cryptate-labeled anti-cGMP antibody).
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating: Plate NPRA-expressing cells in a suitable microplate and culture overnight.
-
Agonist Stimulation: Treat the cells with varying concentrations of the test agonist in the presence of a PDE inhibitor.
-
Cell Lysis: Lyse the cells according to the HTRF kit protocol to release intracellular cGMP.
-
HTRF Reagent Addition: Add the HTRF cGMP-d2 conjugate and the anti-cGMP antibody to the cell lysates.
-
Incubation: Incubate the plate at room temperature to allow for the competitive binding reaction to occur. In this assay, cGMP produced by the cells competes with the cGMP-d2 conjugate for binding to the antibody.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (typically 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (acceptor/donor emission) for each well. The signal is inversely proportional to the amount of cGMP produced. Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Below is a diagram illustrating the principle of the HTRF cGMP assay.
Conclusion
The mechanism of action of NPRA agonists is centered on the direct activation of the receptor's intrinsic guanylate cyclase activity, leading to the production of the second messenger cGMP and subsequent activation of PKG. A thorough understanding and characterization of any novel NPRA agonist require a quantitative assessment of its binding affinity and functional potency using standardized in vitro assays such as radioligand binding and cGMP production assays. The methodologies and data presentation formats provided in this guide serve as a robust framework for the preclinical evaluation of this important class of therapeutic agents.
References
The Discovery and Synthesis of NPRA Agonist-11: A Technical Guide for Drug Development Professionals
Introduction
Natriuretic Peptide Receptor A (NPRA), a key regulator of cardiovascular homeostasis, has emerged as a promising therapeutic target for a range of disorders, including hypertension, heart failure, and renal disease. Activation of NPRA by its endogenous ligands, atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), stimulates intracellular cyclic guanosine (B1672433) monophosphate (cGMP) production, leading to vasodilation, natriuresis, and diuresis. The development of small-molecule NPRA agonists offers a potential therapeutic advantage over native peptides due to improved pharmacokinetic properties and oral bioavailability. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of NPRA agonist-11, a novel hydroquinazoline-based compound.
Discovery and Potency of this compound
This compound, also identified as "Example 161" in patent literature, is a potent activator of the NPRA receptor.[1] Its discovery represents a significant advancement in the pursuit of orally available small-molecule therapeutics targeting this pathway. The potency of this compound has been determined in cell-based functional assays, demonstrating its ability to stimulate cGMP production in cells expressing the human and monkey NPRA receptor.
| Species | AC50 (μM) |
| Human | 1.681 |
| Monkey | 0.989 |
| Table 1: In vitro potency of this compound in stimulating cGMP production in cells expressing human and monkey NPRA.[1] |
Synthesis of this compound
The chemical structure of this compound is based on a hydroquinazoline core. While the specific, step-by-step synthesis of "Example 161" is detailed within patent literature (WO2024180499A1), a general and plausible synthetic route for this class of compounds can be proposed based on established organic chemistry principles for the synthesis of substituted hydroquinazolines.
The synthesis would likely involve a multi-step process commencing with the construction of the core hydroquinazoline ring system. This is often achieved through a condensation reaction between a substituted anthranilamide and a suitable aldehyde or ketone, followed by cyclization. Subsequent steps would involve the strategic introduction of the various substituent groups present in the final this compound molecule. This would likely include N-alkylation and amide coupling reactions to append the side chains that are critical for potent agonist activity. Purification of the final compound would typically be achieved through chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
NPRA Signaling Pathway
The binding of an agonist, such as this compound, to the extracellular domain of NPRA induces a conformational change in the receptor. This allosterically activates the intracellular guanylyl cyclase domain, catalyzing the conversion of guanosine triphosphate (GTP) to cGMP. The elevated intracellular cGMP levels then activate downstream effectors, primarily cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various target proteins in the cell. This cascade of events ultimately leads to the physiological effects of vasodilation and natriuresis.
Experimental Protocols
NPRA Functional Assay: cGMP Measurement in HEK293 Cells
This protocol describes a method to quantify the functional activity of NPRA agonists by measuring the intracellular accumulation of cGMP in Human Embryonic Kidney 293 (HEK293) cells stably expressing the human NPRA receptor.
Materials:
-
HEK293 cells stably expressing human NPRA
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound (or other test compounds)
-
Atrial Natriuretic Peptide (ANP) (as a positive control)
-
Phosphate-Buffered Saline (PBS)
-
0.1 M HCl
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Culture: Culture HEK293-NPRA cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Agonist Stimulation:
-
On the day of the assay, aspirate the culture medium and wash the cells once with warm PBS.
-
Pre-incubate the cells with Opti-MEM I containing 0.5 mM IBMX for 15 minutes at 37°C. IBMX is a phosphodiesterase inhibitor that prevents the degradation of cGMP.
-
Prepare serial dilutions of this compound and the positive control (ANP) in Opti-MEM I with 0.5 mM IBMX.
-
Add the agonist solutions to the wells and incubate for 30 minutes at 37°C.
-
-
Cell Lysis:
-
Terminate the stimulation by aspirating the medium and adding 200 µL of 0.1 M HCl to each well to lyse the cells and stabilize the cGMP.
-
Incubate at room temperature for 20 minutes with occasional shaking.
-
-
cGMP Quantification:
-
Centrifuge the cell lysates to pellet cellular debris.
-
Measure the cGMP concentration in the supernatants using a commercial cGMP EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cGMP concentration against the logarithm of the agonist concentration.
-
Calculate the AC50 (the concentration of agonist that produces 50% of the maximal response) using a non-linear regression analysis.
-
References
The Structure-Activity Relationship of NPRA Agonist-11: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natriuretic Peptide Receptor A (NPRA), also known as NPR1 or guanylate cyclase-A (GC-A), is a key transmembrane receptor involved in cardiovascular homeostasis. Its activation by endogenous peptide ligands, such as Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), triggers intracellular signaling cascades that lead to vasodilation, natriuresis, and diuresis, ultimately lowering blood pressure. Consequently, NPRA has emerged as a promising therapeutic target for the treatment of cardiovascular diseases, including heart failure and hypertension. The development of small-molecule NPRA agonists offers a potential alternative to peptide-based therapies, with advantages in oral bioavailability and stability. This technical guide focuses on "NPRA agonist-11," a recently disclosed small-molecule NPRA agonist, and explores its structure-activity relationship (SAR) within the broader context of NPRA ligand design.
This compound: A Novel Hydroquinazoline Derivative
This compound is a novel compound identified as a potent activator of the NPRA receptor.[1] Information regarding this compound has recently emerged from patent literature, specifically from the international patent application WO2024180499A1, titled "Hydroquinazoline derivatives for the treatment of a disease or disorder."[1][2]
Chemical Structure and Properties
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C37H52FN7O |
| Molecular Weight | 645.85 g/mol |
| CAS Number | 3055143-61-5 |
Biological Activity
This compound has been shown to activate both human and monkey NPRA receptors with micromolar potency. The reported half-maximal activation concentration (AC50) values are presented in the following table.
| Species | AC50 (µM) |
| Human | 1.681 |
| Monkey | 0.989 |
General Structure-Activity Relationships of NPRA Agonists
The SAR of NPRA agonists has been primarily elucidated through studies of its endogenous ligands, ANP and BNP. These peptides share a common structural feature: a 17-amino acid ring formed by a disulfide bond between two cysteine residues. This ring structure is crucial for receptor binding and activation.
Key determinants for the biological activity of peptide agonists include:
-
The 17-amino acid ring: Disruption of this ring leads to a significant loss of activity.
-
Specific amino acid residues within the ring: Certain residues are critical for high-affinity binding to the extracellular domain of NPRA.
-
The N- and C-terminal tails: While the core activity resides in the ring, the tails can modulate the potency and duration of action.
The development of small-molecule NPRA agonists like this compound represents a significant shift from these peptidic structures. The hydroquinazoline core of this compound likely mimics the essential pharmacophoric features of the endogenous peptides required for receptor activation, but in a non-peptidic and orally bioavailable scaffold. Further research and the public availability of the detailed patent information are needed to understand the specific structural motifs of the hydroquinazoline series that govern their agonist activity at the NPRA receptor.
NPRA Signaling Pathway
Activation of NPRA by an agonist initiates a downstream signaling cascade that is central to its physiological effects. The binding of a ligand to the extracellular domain of NPRA induces a conformational change in the receptor, leading to the activation of its intracellular guanylate cyclase domain. This enzyme then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
The elevated intracellular cGMP levels act as a second messenger, mediating the downstream effects through the activation of cGMP-dependent protein kinase G (PKG). PKG, in turn, phosphorylates various downstream target proteins, leading to a cascade of events that ultimately result in smooth muscle relaxation (vasodilation) and increased renal excretion of sodium and water.
Caption: NPRA signaling pathway initiated by agonist binding.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not yet publicly available and are expected to be described in the full patent application WO2024180499A1. However, the determination of agonist activity (AC50) for NPRA typically involves the following general steps:
General Workflow for Determining NPRA Agonist Activity
References
Technical Guide: NPRA Agonist-11 Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Natriuretic Peptide Receptor A (NPRA) is a key regulator of cardiovascular homeostasis. Activation of NPRA by its endogenous ligands, Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), triggers a signaling cascade with potent natriuretic, diuretic, and vasodilatory effects. NPRA agonist-11 is a synthetic agonist developed for NPRA, with potential therapeutic applications in cardiovascular diseases. This document provides a comprehensive technical overview of the core downstream signaling pathways activated by this compound, methods for their characterization, and quantitative data to support experimental design and interpretation. While specific downstream quantitative data for this compound is limited in public literature, this guide supplements its known activity with representative data from the natural ligand, ANP, to provide a thorough understanding of the pathway.
The NPRA Signaling Axis
NPRA is a single-transmembrane receptor with an extracellular ligand-binding domain and an intracellular domain possessing guanylyl cyclase (GC) activity. The binding of an agonist, such as this compound, induces a conformational change in the receptor, leading to the activation of its intrinsic GC domain. This is the central initiating event for all subsequent downstream signaling.
Core Pathway: cGMP and Protein Kinase G
The primary downstream signaling pathway of NPRA activation is the production of the second messenger, cyclic guanosine (B1672433) monophosphate (cGMP).[1] Activated NPRA catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. This increase in intracellular cGMP concentration serves as the primary signal amplification step.
The elevated cGMP levels lead to the activation of several downstream effector molecules, the most prominent of which is cGMP-dependent Protein Kinase (PKG).[2] PKG is a serine/threonine kinase that, upon activation by cGMP, phosphorylates a multitude of substrate proteins, thereby modulating their activity and eliciting a cellular response.
Another mechanism of cGMP action is through the regulation of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides. By interacting with PDEs, cGMP can influence its own levels and also crosstalk with the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.
Caption: Core NPRA downstream signaling pathway.
Key Substrate: Vasodilator-Stimulated Phosphoprotein (VASP)
A critical downstream substrate of PKG is the Vasodilator-Stimulated Phosphoprotein (VASP). PKG-mediated phosphorylation of VASP, particularly at the Serine 239 residue, is a hallmark of NPRA pathway activation.[2][3] Phosphorylated VASP plays a crucial role in regulating actin dynamics, which in turn influences cell motility, adhesion, and smooth muscle relaxation. The level of VASP phosphorylation can be used as a robust biomarker for the engagement of the NPRA-cGMP-PKG signaling axis.
Receptor Regulation and Signal Termination
The signaling cascade initiated by NPRA agonists is tightly regulated. Receptor desensitization and internalization are key mechanisms for attenuating the signal. Upon prolonged agonist exposure, NPRA can be dephosphorylated and internalized, reducing the number of receptors on the cell surface available for activation.
Furthermore, the intracellular concentration of cGMP is controlled by the activity of phosphodiesterases (PDEs), which hydrolyze cGMP to GMP, thus terminating its signaling activity. This creates a negative feedback loop, as some PDE isoforms are themselves regulated by cGMP.
Quantitative Analysis of this compound Activity
Quantitative characterization of this compound is essential for understanding its potency and efficacy. This involves determining its binding affinity, its ability to stimulate cGMP production, and the extent to which it induces downstream phosphorylation events.
Agonist Potency
The potency of this compound has been determined through half-maximal activation concentration (AC50) values.
| Compound | Species | AC50 (µM) |
| This compound | Human | 1.681 |
| This compound | Monkey | 0.989 |
Table 1: Potency of this compound on human and monkey NPRA.
Downstream Signal Amplification (Representative Data)
Due to the limited public availability of downstream quantitative data for this compound, the following tables present representative data for the endogenous ligand, ANP, to illustrate the expected downstream effects.
cGMP Production in Endothelial Cells:
| ANP Concentration | Fold Increase in cGMP (vs. Basal) |
| 1 nM | ~1.3-fold |
| 1 µM | >3-fold |
Table 2: Representative dose-dependent increase in intracellular cGMP in human glomerular endothelial cells upon stimulation with ANP for 2 minutes. Data is illustrative of the signaling amplification.
VASP Phosphorylation:
| Treatment | VASP Ser239 Phosphorylation |
| Basal | Undetectable / Low |
| ANP | Substantial increase |
Table 3: Representative qualitative and quantitative changes in VASP Ser239 phosphorylation in endothelial cells following ANP stimulation.[2] ANP has been shown to greatly enhance the phosphorylation of VASP at Ser-239.[2]
Key Experimental Protocols
Accurate assessment of the NPRA signaling pathway requires robust and well-defined experimental protocols. The following sections detail the methodologies for key assays.
Caption: General experimental workflow for NPRA agonist characterization.
cGMP Measurement: Enzyme Immunoassay (EIA)
This protocol describes a competitive immunoassay for the quantitative determination of cGMP in cell lysates.
Materials:
-
cGMP EIA Kit (e.g., from Cayman Chemical, Sigma-Aldrich)
-
Cells expressing NPRA
-
This compound
-
0.1 M HCl
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in appropriate culture plates and grow to desired confluency.
-
Stimulation: Replace culture medium with serum-free medium. Treat cells with varying concentrations of this compound for a specified time course (e.g., 2-10 minutes) at 37°C.
-
Lysis: Aspirate the medium and lyse the cells by adding 0.1 M HCl to stop endogenous phosphodiesterase activity. Incubate for 10 minutes.
-
Sample Preparation: Scrape the cells and centrifuge the lysate to pellet cellular debris. The supernatant contains the cGMP.
-
EIA Protocol: Follow the manufacturer's instructions for the cGMP EIA kit. This typically involves:
-
Adding standards and samples to a 96-well plate pre-coated with an anti-cGMP antibody.
-
Adding a cGMP-alkaline phosphatase conjugate.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution and incubating to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Data Analysis: Calculate cGMP concentrations based on the standard curve.
PKG Kinase Activity Assay
This protocol measures the activity of PKG by quantifying the phosphorylation of a specific substrate.
Materials:
-
PKG Kinase Assay Kit (e.g., from Promega, Abcam)
-
Cell lysate from stimulated cells
-
PKG substrate (a peptide with a consensus PKG phosphorylation site)
-
[γ-³²P]ATP or a non-radioactive ATP detection system
-
Kinase buffer
-
Phosphocellulose paper or other capture method
Procedure:
-
Lysate Preparation: Prepare cell lysates from control and this compound-stimulated cells in a non-denaturing lysis buffer.
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mix containing:
-
Kinase buffer
-
PKG substrate peptide
-
Cell lysate containing PKG
-
[γ-³²P]ATP
-
-
Initiate Reaction: Add the cell lysate to the reaction mix to start the reaction. Incubate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper.
-
Washing: Wash the paper multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the paper using a scintillation counter.
-
Data Analysis: Compare the kinase activity in stimulated samples to control samples.
VASP Phosphorylation: Western Blot
This protocol details the detection and quantification of VASP phosphorylation at Ser239 using Western blotting.
Materials:
-
Cell lysate from stimulated cells
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-VASP (Ser239)
-
Mouse or Rabbit anti-total VASP
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in a denaturing buffer containing phosphatase and protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody for total VASP and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-VASP as a ratio to total VASP.
Conclusion
This compound activates the canonical NPRA signaling pathway, leading to the production of cGMP and the subsequent activation of PKG. This results in the phosphorylation of downstream targets such as VASP, ultimately mediating key physiological responses. The experimental protocols and representative data provided in this guide offer a robust framework for researchers to investigate the pharmacological properties and cellular effects of this compound and other related compounds. A thorough quantitative understanding of this pathway is critical for the continued development of NPRA agonists as therapeutic agents for cardiovascular and other related disorders.
References
- 1. Atrial natriuretic peptide-initiated cGMP pathways regulate vasodilator-stimulated phosphoprotein phosphorylation and angiogenesis in vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natriuretic peptides induce weak VASP phosphorylation at Serine 239 in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uptake of atrial natriuretic peptide and production of cGMP in cultured human glomerular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of NPRA Agonist-11 in Cardiovascular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: NPRA agonist-11 is a novel compound with limited publicly available data. This guide synthesizes the known information on NPRA agonism and its role in cardiovascular homeostasis, supplemented with representative data from similar compounds where specific information for this compound is not available.
Executive Summary
Natriuretic Peptide Receptor-A (NPRA) is a key regulator of cardiovascular homeostasis. Its activation by endogenous ligands, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), leads to a cascade of physiological effects that lower blood pressure, reduce cardiac preload and afterload, and inhibit cardiac hypertrophy and fibrosis. NPRA agonists, particularly small molecules like this compound, represent a promising therapeutic strategy for cardiovascular diseases such as hypertension and heart failure. This document provides a technical overview of the NPRA signaling pathway, the therapeutic potential of NPRA agonists, and the experimental methodologies used to evaluate these compounds, with a focus on the available information for this compound.
The NPRA Signaling Pathway in Cardiovascular Homeostasis
The natriuretic peptide system is a critical counter-regulatory system to the renin-angiotensin-aldosterone system (RAAS), playing a pivotal role in maintaining blood pressure and fluid balance.
Mechanism of Action
Activation of NPRA, a transmembrane guanylyl cyclase receptor, by agonists initiates a signaling cascade that mediates its cardiovascular effects.[1][2]
-
Ligand Binding: NPRA agonists bind to the extracellular domain of NPRA.
-
Receptor Dimerization and Activation: This binding induces a conformational change and dimerization of the receptor, activating its intracellular guanylyl cyclase domain.
-
cGMP Production: The activated guanylyl cyclase catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Downstream Effects: cGMP acts as a second messenger, activating cGMP-dependent protein kinase G (PKG). PKG, in turn, phosphorylates various downstream targets in vascular smooth muscle cells, cardiomyocytes, and renal cells, leading to:
-
Vasodilation: Relaxation of vascular smooth muscle, resulting in decreased blood pressure.
-
Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys.
-
Inhibition of Cardiac Remodeling: Attenuation of cardiac hypertrophy and fibrosis.[1]
-
Suppression of RAAS: Inhibition of renin and aldosterone (B195564) secretion.
-
This compound: A Novel Small Molecule
This compound is a novel, small molecule agonist of the Natriuretic Peptide Receptor-A.[3] As a hydroquinazoline derivative, it represents a new class of non-peptide agonists with the potential for oral bioavailability, offering a significant advantage over peptide-based therapies.
In Vitro Activity
Limited publicly available data indicates the in vitro potency of this compound. The half-maximal activating concentration (AC50) has been determined in cell-based assays measuring cGMP production.
| Species | AC50 (µM) |
| Human | 1.681[3] |
| Monkey | 0.989[3] |
Preclinical Evaluation of NPRA Agonists: Experimental Protocols
The development of NPRA agonists involves a series of in vitro and in vivo studies to characterize their efficacy and safety. The following are detailed methodologies for key experiments.
In Vitro cGMP Assay
This assay is fundamental for determining the potency and efficacy of NPRA agonists.
Objective: To quantify the production of cGMP in cells overexpressing NPRA in response to agonist stimulation.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human NPRA gene are cultured to confluence in appropriate media.
-
Assay Preparation: Cells are seeded in multi-well plates and incubated until they reach 80-90% confluency.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM isobutylmethylxanthine) for 15-30 minutes to prevent cGMP degradation. Subsequently, cells are treated with varying concentrations of the NPRA agonist (e.g., this compound) or a vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: The reaction is stopped by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl).
-
cGMP Quantification: The concentration of cGMP in the cell lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The cGMP concentrations are plotted against the agonist concentrations, and the AC50 value is calculated using a non-linear regression analysis.
In Vivo Blood Pressure Measurement in Conscious Rodents
This experiment assesses the hemodynamic effects of the NPRA agonist.
Objective: To measure the effect of an NPRA agonist on systolic and diastolic blood pressure in conscious, freely moving rats.
Methodology:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats are commonly used.
-
Telemetry Implantation: A radiotelemetry transmitter is surgically implanted into the abdominal aorta of the rats under anesthesia. The animals are allowed to recover for at least one week.
-
Baseline Measurement: Baseline blood pressure and heart rate are continuously recorded for 24-48 hours before drug administration.
-
Drug Administration: The NPRA agonist is administered via an appropriate route (e.g., oral gavage, intravenous infusion).
-
Post-Dose Monitoring: Blood pressure and heart rate are continuously monitored for a defined period post-administration (e.g., 24 hours).
-
Data Analysis: The changes in mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) from baseline are calculated and statistically analyzed.
Measurement of Urinary Sodium and Potassium Excretion
This assay evaluates the natriuretic and diuretic effects of the NPRA agonist.
Objective: To quantify the urinary excretion of sodium and potassium in response to NPRA agonist administration.
Methodology:
-
Animal Model: Mice or rats are housed individually in metabolic cages that allow for the separate collection of urine and feces.
-
Acclimation: Animals are acclimated to the metabolic cages for several days before the experiment.
-
Baseline Collection: A 24-hour baseline urine sample is collected.
-
Drug Administration: The NPRA agonist is administered.
-
Urine Collection: Urine is collected over a specified period (e.g., 24 hours) post-dosing. The volume of urine is recorded.
-
Electrolyte Analysis: The concentrations of sodium and potassium in the urine samples are measured using a flame photometer or ion-selective electrodes.
-
Data Analysis: The total amount of sodium and potassium excreted over the collection period is calculated (concentration × volume) and compared to baseline and vehicle-treated control animals.
Assessment of Cardiac Fibrosis
This histological analysis is used to determine the anti-fibrotic effects of the NPRA agonist in models of cardiac disease.
Objective: To quantify the extent of collagen deposition in the cardiac tissue.
Methodology:
-
Induction of Fibrosis: Cardiac fibrosis can be induced in animal models through methods such as transverse aortic constriction (TAC), myocardial infarction, or chronic infusion of pro-fibrotic agents like angiotensin II.
-
Chronic Treatment: Animals are treated with the NPRA agonist or vehicle over an extended period (e.g., several weeks).
-
Tissue Collection and Preparation: At the end of the treatment period, hearts are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Histological Staining: 5 µm thick sections of the heart are stained with Masson's trichrome or Picrosirius red to visualize collagen fibers.
-
Image Analysis: The stained sections are imaged using a light microscope. The percentage of the fibrotic area (blue for Masson's trichrome, red for Picrosirius red) relative to the total tissue area is quantified using image analysis software.
-
Data Analysis: The fibrotic area percentages are compared between the treatment and control groups.
References
The Role of NPRA Agonist-11 in the cGMP Signaling Cascade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the NPRA agonist-11 and its integral role within the cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade. The document details the mechanism of action, presents available quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction to the NPRA-cGMP Signaling Pathway
The natriuretic peptide receptor-A (NPRA), also known as guanylate cyclase-A (GC-A), is a transmembrane receptor with intrinsic guanylyl cyclase activity. It plays a crucial role in cardiovascular homeostasis. Endogenous ligands for NPRA include atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). The binding of these peptides to the extracellular domain of NPRA induces a conformational change that activates the intracellular guanylyl cyclase domain. This activation leads to the conversion of guanosine triphosphate (GTP) to cGMP, a key second messenger.
The generated cGMP, in turn, allosterically activates several downstream effectors, the most prominent being cGMP-dependent protein kinase (PKG). Activated PKG phosphorylates a multitude of substrate proteins on serine and threonine residues, leading to a cascade of cellular events that include vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis. The cGMP signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cGMP to GMP.
This compound is a synthetic agonist of NPRA, designed to mimic the action of endogenous natriuretic peptides and activate the cGMP signaling pathway. Its potential therapeutic applications lie in the treatment of cardiovascular diseases and other related disorders.
Mechanism of Action of this compound
This compound functions as a direct activator of the natriuretic peptide receptor-A. By binding to the extracellular domain of NPRA, it initiates the same signaling cascade as endogenous ligands.
The signaling pathway is as follows:
-
Binding: this compound binds to the NPRA receptor on the cell surface.
-
Receptor Dimerization and Activation: This binding event is believed to induce dimerization of the NPRA receptor, which in turn activates its intracellular guanylyl cyclase catalytic domain.
-
cGMP Production: The activated guanylyl cyclase catalyzes the conversion of GTP to cGMP, leading to an increase in intracellular cGMP concentration.
-
Downstream Effector Activation: Elevated cGMP levels activate downstream targets, primarily Protein Kinase G (PKG). Other effectors include cGMP-gated ion channels and cGMP-regulated phosphodiesterases.
-
Phosphorylation Cascade: Activated PKG phosphorylates various downstream proteins, modulating their activity and leading to the final physiological responses.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound. This data pertains to the concentration of the agonist required to elicit a half-maximal response (AC50) in activating the NPRA receptor, as determined by cGMP production.
| Parameter | Species | Value (µM) |
| AC50 | Human | 1.681[1][2][3] |
| AC50 | Monkey | 0.989[1][2][3] |
Note: Further quantitative data such as binding affinity (Ki/Kd) and maximal efficacy (Emax) were not available in the public domain at the time of this writing.
Experimental Protocols
This section details the methodologies for key experiments relevant to the characterization of NPRA agonists like this compound and the study of the cGMP signaling cascade.
In Vitro cGMP Production Assay
This protocol describes a common method to quantify the production of cGMP in cultured cells upon stimulation with an NPRA agonist.
Objective: To determine the potency (e.g., AC50) of an NPRA agonist by measuring cGMP accumulation in cells expressing the NPRA receptor.
Materials:
-
Cell line expressing NPRA (e.g., HEK293-NPRA stable cell line)
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., fluorescent competitive immunoassay or radioimmunoassay)
-
Multi-well plates (e.g., 96-well)
-
Plate reader or appropriate detection instrument
Procedure:
-
Cell Culture: Culture the NPRA-expressing cells in appropriate medium until they reach a confluent monolayer in multi-well plates.
-
Pre-incubation: Aspirate the culture medium and wash the cells with a serum-free medium or buffer. Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C to prevent cGMP degradation.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control (no agonist). Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding a cell lysis buffer.
-
cGMP Quantification: Determine the cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the AC50 value.
PKG Substrate Phosphorylation Assay
This protocol outlines a method to assess the activation of the downstream effector PKG by measuring the phosphorylation of its known substrates.
Objective: To confirm that this compound activates the downstream cGMP signaling pathway leading to PKG activation.
Materials:
-
Cultured cells responsive to NPRA agonists
-
This compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
Primary antibody specific for a phosphorylated PKG substrate (e.g., phospho-VASP Ser239)
-
Primary antibody for the total (phosphorylated and unphosphorylated) substrate protein
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)
-
Western blotting equipment and reagents
-
Densitometry software for analysis
Procedure:
-
Cell Treatment: Culture and treat cells with this compound at a concentration expected to be effective (e.g., at or above the AC50) for a suitable duration. Include an untreated control.
-
Protein Extraction: Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for electrophoresis.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable method (e.g., chemiluminescence, fluorescence).
-
-
Normalization: Strip the membrane and re-probe with an antibody against the total substrate protein to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. Express the level of substrate phosphorylation as a ratio of the phosphorylated protein to the total protein.
Conclusion
This compound is a valuable tool for researchers studying the cGMP signaling cascade and for professionals in drug development exploring novel therapeutics for cardiovascular diseases. Its ability to specifically activate NPRA and stimulate cGMP production makes it a potent modulator of this important physiological pathway. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other similar compounds, facilitating a deeper understanding of their mechanism of action and therapeutic potential. Further studies are warranted to fully elucidate its pharmacological profile, including its binding kinetics and in vivo efficacy.
References
An In-Depth Technical Guide to the Physiological Effects of the NPRA Agonist PL-3994
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Natriuretic Peptide Receptor-A (NPRA) agonists represent a promising therapeutic class for cardiovascular and renal diseases, leveraging the body's endogenous mechanisms to regulate blood pressure and fluid balance. This technical guide provides a comprehensive overview of the physiological effects of PL-3994, a novel, long-acting NPRA agonist. PL-3994 has demonstrated potent and selective agonism at the NPRA, leading to a cascade of downstream effects, including vasodilation, natriuresis, and diuresis. This document consolidates quantitative data from in vitro and clinical studies, details key experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows to support further research and development in this area.
Introduction to NPRA and the Natriuretic Peptide System
The natriuretic peptide system plays a critical role in cardiovascular homeostasis. The primary signaling molecules of this system are atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which are hormones predominantly produced by the heart.[1] These peptides exert their effects by binding to specific receptors, primarily the Natriuretic Peptide Receptor-A (NPRA). NPRA is a guanylyl cyclase-linked receptor; its activation triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] cGMP acts as a second messenger, mediating a variety of physiological responses aimed at reducing cardiovascular strain. These responses include:
Collectively, these actions reduce blood volume and pressure, alleviating stress on the cardiovascular system.[2] NPRA agonists are compounds designed to mimic the actions of endogenous natriuretic peptides, thereby harnessing these beneficial effects for therapeutic purposes.[2]
PL-3994: A Novel NPRA Agonist
PL-3994 is a synthetic, long-acting NPRA agonist that has been developed for the treatment of heart failure.[3][4] A key feature of PL-3994 is its resistance to degradation by neutral endopeptidase (NEP), an enzyme that rapidly metabolizes endogenous natriuretic peptides.[5] This resistance is designed to provide a more sustained therapeutic effect.
Quantitative Data on the Physiological Effects of PL-3994
The following tables summarize the key quantitative data from in vitro and clinical studies of PL-3994.
Table 1: In Vitro Receptor Binding and Functional Activity of PL-3994
| Parameter | Species | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human | NPRA | 1 nM | [6] |
| Dog | NPRA | 41 nM | [6] | |
| Rat | NPRA | 10 nM | [6] | |
| Human | NPRC | 7 nM | [6] | |
| cGMP Generation (EC50) | Human | NPRA | 2 nM | [6] |
| Dog | NPRA | 3 nM | [6] | |
| Rat | NPRA | 14 nM | [6] | |
| Tracheal Relaxation (IC50) | Guinea Pig | - | 42.7 nM | [6] |
Table 2: Clinical Pharmacodynamic Effects of Subcutaneous PL-3994
| Endpoint | Study Population | Key Findings | Reference |
| Blood Pressure | Healthy Volunteers | Dose-related decrease in blood pressure. | [3][7] |
| Volunteers with Controlled Hypertension | Pre-specified reduction in systemic blood pressure achieved. | [3] | |
| Plasma cGMP | Healthy Volunteers | Dose-related increase in plasma cGMP levels. | [7] |
| Volunteers with Controlled Hypertension | Elevations in plasma cGMP levels observed for several hours after single subcutaneous doses. | [3] | |
| Renal Function | Healthy Volunteers | Dose-related increase in diuresis (water excretion) and natriuresis (sodium excretion). | [3][7] |
Signaling Pathway of NPRA Activation
Activation of NPRA by an agonist like PL-3994 initiates a well-defined signaling cascade. The diagram below illustrates this pathway.
Caption: NPRA signaling pathway initiated by PL-3994.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments relevant to the study of NPRA agonists.
In Vitro cGMP Measurement in Cultured Cells
This protocol outlines the measurement of intracellular cGMP levels in response to NPRA agonist stimulation.
Caption: Workflow for in vitro cGMP measurement.
Detailed Steps:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human NPRA receptor are cultured in appropriate media until they reach 80-90% confluency.
-
Stimulation: The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation. Cells are then incubated with various concentrations of PL-3994 or a vehicle control for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Lysis: Following stimulation, the medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). A cell lysis buffer is then added to lyse the cells and release intracellular components.
-
Sample Preparation: The cell lysates are collected and centrifuged to pellet any insoluble material.
-
cGMP Quantification: The supernatant is used for cGMP quantification using a commercially available competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: A standard curve is generated using known concentrations of cGMP. The concentration of cGMP in the samples is then determined by comparing their absorbance values to the standard curve. The results are typically expressed as pmol of cGMP per well or normalized to the total protein content of the cell lysate. EC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.
Isolated Tissue Bath for Guinea Pig Trachea Relaxation
This ex vivo protocol assesses the vasodilatory (or in this case, smooth muscle relaxant) properties of an NPRA agonist.
Caption: Workflow for isolated tissue bath experiment.
Detailed Steps:
-
Tissue Preparation: A male Hartley guinea pig is euthanized, and the trachea is carefully excised and placed in cold Krebs-Henseleit solution. The trachea is cleaned of adhering connective tissue and cut into rings.
-
Mounting: The tracheal rings are suspended between two hooks in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension. Following equilibration, the tracheal rings are pre-contracted with a contractile agent such as carbachol to induce a stable level of tone.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of PL-3994 are added to the organ bath.
-
Data Acquisition and Analysis: The relaxation of the tracheal rings is recorded as a decrease in isometric tension. The percentage of relaxation is calculated relative to the maximal contraction induced by the pre-contracting agent. A concentration-response curve is constructed, and the IC50 value (the concentration of the agonist that produces 50% of the maximal relaxation) is determined.
In Vivo Murine Model of Heart Failure (Transverse Aortic Constriction)
This in vivo model is used to induce cardiac hypertrophy and heart failure to study the therapeutic effects of compounds like PL-3994.[1]
Caption: Workflow for the Transverse Aortic Constriction (TAC) model.
Detailed Steps:
-
Surgical Procedure: Mice are anesthetized, and a thoracotomy is performed to expose the aortic arch. A suture is tied around the transverse aorta between the innominate and left carotid arteries to create a partial constriction. Sham-operated animals undergo the same procedure without the aortic constriction.
-
Post-Surgical Monitoring: Animals are monitored closely for recovery from surgery and the development of signs of heart failure.
-
Induction of Heart Failure: The pressure overload induced by the aortic constriction leads to compensatory cardiac hypertrophy, which can progress to heart failure over a period of weeks.
-
Drug Administration: Once heart failure is established (confirmed by echocardiography), animals are treated with PL-3994 or a vehicle control via a specified route of administration (e.g., subcutaneous injection or continuous infusion via osmotic minipump).
-
Evaluation of Cardiac Function and Remodeling: Cardiac function is assessed serially using echocardiography to measure parameters such as ejection fraction, fractional shortening, and ventricular dimensions. At the end of the study, hearts are harvested for histological analysis (to assess fibrosis and hypertrophy) and molecular analysis (to measure gene expression of markers of heart failure).
Conclusion
PL-3994 is a potent and selective NPRA agonist with a promising pharmacokinetic profile due to its resistance to enzymatic degradation. In vitro and early-phase clinical studies have demonstrated its ability to activate the NPRA signaling pathway, leading to the expected physiological responses of vasodilation, natriuresis, and diuresis. The experimental models and protocols detailed in this guide provide a framework for further investigation into the therapeutic potential of PL-3994 and other NPRA agonists in cardiovascular and renal diseases. The quantitative data presented herein serves as a valuable resource for researchers and drug development professionals in this field. Further studies, particularly those providing more detailed quantitative in vivo data on the cardiovascular and renal effects of systemic PL-3994 administration, are warranted to fully elucidate its therapeutic utility.
References
- 1. palatin.com [palatin.com]
- 2. Study to Evaluate Sex Differences in the Acute Effects of PL-3994 in Heart Failure Subjects | Clinical Research Trial Listing [centerwatch.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Palatin Technologies Announces PL-3994 Poster Presentation at 2009 Heart Failure Society of America Annual Meeting - BioSpace [biospace.com]
- 6. In vitro and in vivo pharmacological profile of PL-3994, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH(2)) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palatin Technologies Presents PL-3994 Clinical Trial Results at the 12th Annual Scientific Meeting of the Heart Failure Association of America - BioSpace [biospace.com]
NPRA Agonist-11: A Potential Therapeutic Agent for Cardiovascular Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Natriuretic Peptide Receptor-A (NPRA) is a well-established therapeutic target for cardiovascular diseases, including heart failure and hypertension. Agonism of NPRA leads to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), which mediates beneficial downstream effects such as vasodilation, natriuresis, and diuresis. NPRA agonist-11 is a novel, small molecule agonist of NPRA with demonstrated activity at the human and monkey receptors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, and detailed, representative experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NPRA agonists.
Introduction to NPRA and its Therapeutic Rationale
The natriuretic peptide system plays a crucial role in cardiovascular homeostasis. Atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) are endogenous ligands for NPRA, a transmembrane guanylyl cyclase receptor.[1] The binding of these peptides to NPRA triggers a conformational change that activates the intracellular guanylyl cyclase domain, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[2] Elevated intracellular cGMP levels activate protein kinase G (PKG), which in turn phosphorylates downstream targets, resulting in a cascade of physiological responses that are protective in the context of cardiovascular disease.[2] These effects include vasodilation, increased glomerular filtration rate, and suppression of the renin-angiotensin-aldosterone system.[1]
The therapeutic potential of targeting this pathway is highlighted by the clinical use of recombinant natriuretic peptides. However, these agents are limited by their short half-life and need for intravenous administration.[3] Small molecule agonists of NPRA, such as this compound, represent a promising therapeutic strategy to overcome these limitations and offer a more durable and potentially oral treatment option for chronic cardiovascular conditions.
This compound: Quantitative Data
This compound has been identified as a potent agonist of both human and monkey NPRA. The activity of this compound is quantified by its half-maximal effective concentration (AC50), which represents the concentration of the agonist that elicits 50% of the maximal response in an in vitro assay. The available data for this compound is summarized in the table below.
| Species | Receptor | AC50 (μM) |
| Human | NPRA | 1.681 |
| Monkey | NPRA | 0.989 |
Data sourced from a patent application (WO2024180499A1) and presented by MedChemExpress.[4]
NPRA Signaling Pathway
The activation of NPRA by an agonist initiates a well-defined signaling cascade. The diagram below illustrates the key steps in this pathway, from receptor binding to the downstream physiological effects.
Caption: this compound signaling pathway.
Experimental Protocols
The following section details a representative experimental protocol for the in vitro characterization of this compound. This protocol is based on established methods for evaluating NPRA agonists.[1][5]
In Vitro cGMP Production Assay in HEK293 Cells
This assay is designed to quantify the ability of this compound to stimulate the production of cGMP in a cellular context. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose as they can be engineered to stably express the human NPRA receptor.[5]
Materials:
-
HEK293 cells stably expressing human NPRA (HEK293-hNPRA)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418) for selection
-
Phosphate-Buffered Saline (PBS)
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Human Atrial Natriuretic Peptide (ANP) as a positive control
-
Cell lysis buffer
-
cGMP competitive ELISA kit
Methodology:
-
Cell Culture:
-
HEK293-hNPRA cells are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418 at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
-
-
Agonist Stimulation:
-
The cell culture medium is removed, and the cells are washed once with warm PBS.
-
Cells are pre-incubated with DMEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation) for 15 minutes at 37°C.
-
A serial dilution of this compound is prepared in DMEM with 0.5 mM IBMX. A serial dilution of ANP is also prepared as a positive control.
-
The pre-incubation medium is removed, and 100 µL of the agonist dilutions are added to the respective wells. A vehicle control (DMEM with 0.5 mM IBMX) is also included.
-
The plate is incubated for 30 minutes at 37°C.
-
-
Cell Lysis and cGMP Quantification:
-
After incubation, the stimulation medium is aspirated, and the cells are lysed by adding 100 µL of cell lysis buffer to each well.
-
The plate is incubated on a shaker for 10 minutes at room temperature to ensure complete lysis.
-
The intracellular cGMP concentration in the cell lysates is determined using a competitive cGMP ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The concentration of cGMP in each well is calculated from the standard curve generated in the ELISA.
-
The data is then plotted as cGMP concentration versus the log of the agonist concentration.
-
A non-linear regression analysis (log(agonist) vs. response -- variable slope) is performed using appropriate software (e.g., GraphPad Prism) to determine the AC50 value for this compound.
-
Preclinical Evaluation Workflow
The development of a novel therapeutic agent like this compound involves a structured preclinical evaluation process. The following diagram outlines a typical workflow for assessing the efficacy and safety of an NPRA agonist.
Caption: Preclinical development workflow for an NPRA agonist.
Future Directions
The initial data on this compound is promising, indicating its potential as a therapeutic agent for cardiovascular diseases. Further preclinical studies are warranted to fully characterize its pharmacological profile. Key future directions include:
-
In vivo efficacy studies: Evaluating the effects of this compound in animal models of heart failure and hypertension to assess its impact on hemodynamic parameters, cardiac remodeling, and renal function.[6]
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as the relationship between drug concentration and its physiological effects.
-
Safety and toxicology studies: Conducting comprehensive safety assessments to identify any potential off-target effects and to establish a safe therapeutic window.
-
Mechanism of action studies: Further elucidating the downstream signaling pathways activated by this compound to confirm its on-target effects and explore potential novel mechanisms.
Conclusion
This compound is a novel small molecule with demonstrated potent agonistic activity at the NPRA receptor. The established signaling pathway of NPRA and the promising initial data for this compound suggest its potential as a next-generation therapeutic for cardiovascular diseases. The experimental protocols and preclinical workflow outlined in this guide provide a framework for the further development and characterization of this compound and other molecules in its class. Continued research in this area holds the potential to deliver innovative and effective treatments for patients with heart failure and other related cardiovascular conditions.
References
- 1. A Novel Bioassay for the Activity Determination of Therapeutic Human Brain Natriuretic Peptide (BNP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agonist antibody to guanylate cyclase receptor NPR1 regulates vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A novel bioassay for the activity determination of therapeutic human brain natriuretic peptide (BNP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring in vivo and in vitro models for heart failure with biomarker insights: a review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Interaction of NPRA Agonist-11 with Natriuretic Peptide Receptor-A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between NPRA agonist-11, a novel hydroquinazoline derivative, and the natriuretic peptide receptor-A (NPR-A). This compound has been identified as a potent activator of NPR-A, a key regulator of cardiovascular homeostasis. This document details the quantitative pharmacology of this compound, outlines the experimental protocols for its characterization, and visualizes the associated signaling pathways. The information presented is intended to support further research and development of NPR-A agonists for therapeutic applications in cardiovascular diseases.
Introduction to Natriuretic Peptide Receptor-A (NPR-A) Signaling
Natriuretic peptide receptor-A (NPR-A), also known as guanylyl cyclase-A (GC-A), is a single-pass transmembrane receptor that plays a crucial role in regulating blood pressure, blood volume, and cardiac function.[1][2] The endogenous ligands for NPR-A are the cardiac hormones atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[2]
Upon ligand binding, NPR-A undergoes a conformational change that activates its intracellular guanylyl cyclase domain. This enzymatic domain catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger.[2] The accumulation of intracellular cGMP mediates the physiological effects of ANP and BNP, which include vasodilation, natriuresis, and diuresis, ultimately leading to a reduction in blood pressure and cardiac workload.[2] Given its central role in cardiovascular regulation, NPR-A has emerged as a promising therapeutic target for the treatment of hypertension and heart failure.[2]
This compound: A Novel Small Molecule Activator of NPR-A
This compound is a small molecule belonging to the hydroquinazoline class of compounds.[2] It has been identified as a potent agonist of NPR-A, capable of mimicking the effects of endogenous natriuretic peptides.[3] As a non-peptidic agonist, this compound offers potential advantages in terms of oral bioavailability and metabolic stability compared to peptide-based therapeutics.
Chemical Structure
The chemical structure of this compound is provided below.
Chemical Formula: C37H52FN7O2[4]
(Image of the chemical structure of this compound would be inserted here if available)
Quantitative Pharmacological Data
The potency of this compound in activating NPR-A has been determined through cellular cGMP production assays. The half-maximal effective concentration (AC50) values are summarized in the table below. To date, specific binding affinity data (Ki or Kd) for this compound have not been publicly disclosed.
| Parameter | Species | Value (µM) | Reference |
| AC50 | Human | 1.681 | [1][3] |
| AC50 | Monkey | 0.989 | [1][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with NPR-A.
Cellular cGMP Production Assay
This assay quantifies the ability of this compound to stimulate the production of intracellular cGMP in a cellular context. The protocol is based on methods described for the characterization of hydroquinazoline derivatives.[2][5]
Objective: To determine the potency (AC50) of this compound in activating human and monkey NPR-A.
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing either human NPR1 (hNPR1) or monkey NPR1 (mNPR1).[2][5]
Materials:
-
CHO-K1 cells expressing hNPR1 or mNPR1
-
Cell culture medium (e.g., Ham's F12 with 10% FBS)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
Lysis buffer (e.g., 0.1 M HCl)
-
cGMP immunoassay kit (e.g., ELISA or HTRF-based kit)
-
96-well cell culture plates
-
Plate reader compatible with the chosen cGMP assay kit
Procedure:
-
Cell Seeding: Seed the CHO-K1-hNPR1 or CHO-K1-mNPR1 cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with the assay buffer.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (assay buffer without the agonist).
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cGMP production.
-
Cell Lysis: Terminate the reaction by aspirating the compound solution and adding the lysis buffer to each well.
-
cGMP Quantification: Determine the concentration of cGMP in the cell lysates using a commercial cGMP immunoassay kit, following the manufacturer's instructions.
-
Data Analysis:
-
Plot the cGMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the AC50 value.
-
Radioligand Binding Assay (General Protocol)
While specific binding data for this compound is not available, this section outlines a general protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for NPR-A. This protocol is based on standard methods for GPCRs and can be adapted for NPR-A.[6][7][8]
Objective: To determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) for NPR-A.
Materials:
-
Cell membranes prepared from cells overexpressing NPR-A (e.g., HEK293 or CHO-K1 cells)
-
Radioligand: [125I]-labeled ANP or a suitable analog
-
Unlabeled test compound (this compound)
-
Non-specific binding control (e.g., a high concentration of unlabeled ANP)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare cell membranes from NPR-A expressing cells by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine:
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
A range of concentrations of the unlabeled test compound.
-
A fixed amount of cell membrane preparation.
-
For determining non-specific binding, a separate set of wells containing the radioligand, membranes, and a saturating concentration of a known high-affinity unlabeled ligand (e.g., ANP).
-
For determining total binding, wells containing only the radioligand and membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly separate the bound from free radioligand by vacuum filtration through the glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Visualizations
The activation of NPR-A by this compound initiates a downstream signaling cascade primarily mediated by cGMP. The following diagrams, generated using the DOT language, illustrate the key signaling events and a general experimental workflow.
NPR-A Signaling Pathway
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Discovery and SAR of a novel series of Natriuretic Peptide Receptor-A (NPR-A) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and in vivo effects of novel human natriuretic peptide receptor A (NPR-A) agonists with improved activity for rat NPR-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for the Processing and Downstream Analysis of Phosphoproteomics Data with PhosR [pyanglab.github.io]
- 6. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 7. dot | Graphviz [graphviz.org]
- 8. stackoverflow.com [stackoverflow.com]
The Potential of NPRA Agonist-11 in Cardiovascular Disease: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: The natriuretic peptide receptor-A (NPRA) and its endogenous ligands, atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), are key regulators of cardiovascular homeostasis. Activation of the NPRA signaling cascade leads to vasodilation, natriuresis, and diuresis, collectively reducing blood pressure and cardiac load. Consequently, NPRA has emerged as a promising therapeutic target for hypertension and heart failure. This technical guide focuses on a novel, small-molecule NPRA agonist, designated NPRA agonist-11, and summarizes the currently available preclinical data from patent literature, the primary source of information on this compound.
Core Data Summary
This compound, also referred to as "Example 161" in the source patent literature, is a hydroquinazoline derivative.[1][2][3][4] The compound has been evaluated for its ability to activate the NPRA receptor in vitro.
In Vitro Activity of this compound
| Species | Assay | Parameter | Value |
| Human | NPRA Activation | AC50 | 1.681 µM |
| Monkey | NPRA Activation | AC50 | 0.989 µM |
Table 1: In Vitro Potency of this compound. AC50 (half-maximal activation concentration) values indicate the concentration of the agonist required to elicit 50% of the maximum response in an in vitro assay measuring NPRA activation.[1][2][3][4]
At present, publicly available data from preclinical in vivo models of hypertension and heart failure for this compound is limited. The provided information is based on the initial characterization disclosed in the patent literature. Further studies would be required to fully elucidate its therapeutic potential in these disease models.
Signaling Pathway and Experimental Workflow
The therapeutic rationale for NPRA agonists lies in their ability to mimic the physiological effects of endogenous natriuretic peptides. The signaling pathway and a general experimental workflow for evaluating such compounds are outlined below.
NPRA Signaling Pathway
Activation of NPRA by an agonist like this compound initiates a downstream signaling cascade mediated by cyclic guanosine (B1672433) monophosphate (cGMP).
Caption: this compound binds to and activates the NPRA receptor, leading to cGMP production and downstream physiological effects.
General Experimental Workflow for Preclinical Evaluation
The preclinical assessment of a novel NPRA agonist in hypertension and heart failure models typically follows a structured workflow.
References
The Anti-Fibrotic Potential of NPRA Agonism in Cardiovascular Disease: A Technical Overview of NPRA Agonist-11
Disclaimer: The following technical guide details the effects of a representative natriuretic peptide receptor-A (NPRA) agonist, herein referred to as NPRA agonist-11, on cardiac fibrosis. While the mechanisms and experimental methodologies are based on established scientific literature regarding NPRA signaling and anti-fibrotic research, "this compound" is a representative designation, and the quantitative data presented is hypothetical to illustrate the potential efficacy of such a compound.
Executive Summary
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a final common pathway in many cardiovascular diseases, leading to cardiac stiffness, dysfunction, and eventual heart failure. The natriuretic peptide system, particularly the activation of natriuretic peptide receptor-A (NPRA), has emerged as a promising therapeutic target for mitigating cardiac fibrosis.[1][2] NPRA agonists mimic the actions of endogenous natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), which are known to exert anti-hypertrophic and anti-fibrotic effects.[1][2] This document provides a comprehensive technical overview of the mechanisms, experimental validation, and potential therapeutic utility of this compound, a novel selective NPRA agonist, in the context of cardiac fibrosis.
The NPRA Signaling Pathway and its Role in Cardiac Fibrosis
Activation of NPRA by its ligands initiates a signaling cascade that counteracts the pathological processes of cardiac fibrosis. The binding of an NPRA agonist, such as this compound, to the receptor triggers the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] This elevation in intracellular cGMP activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates downstream targets involved in the inhibition of pro-fibrotic signaling pathways.[4] Key anti-fibrotic effects of NPRA activation include the suppression of transforming growth factor-beta (TGF-β) signaling, a central mediator of fibrosis, and the inhibition of cardiac fibroblast proliferation and differentiation into myofibroblasts.[5]
Preclinical Evaluation of this compound
The anti-fibrotic efficacy of this compound was evaluated in a well-established preclinical model of cardiac fibrosis induced by pressure overload via transverse aortic constriction (TAC) in mice. This model mimics the pathological remodeling seen in hypertensive heart disease.
Experimental Workflow
The experimental design involved inducing cardiac fibrosis in mice and subsequently treating them with this compound. The effects on cardiac structure and function, as well as molecular markers of fibrosis, were assessed at the end of the treatment period.
References
- 1. Npr1-regulated gene pathways contributing to cardiac hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Therapeutic Directions for the Natriuretic Peptides in Cardiovascular Diseases: What’s on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NPRA agonists and how do they work? [synapse.patsnap.com]
- 4. Inhibiting atrial natriuretic peptide clearance reduces myocardial fibrosis and improves cardiac function in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Potential of NPRA Agonist-11 in the Treatment of Renal Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natriuretic Peptide Receptor-A (NPRA) agonists represent a promising therapeutic class for the management of renal diseases. By activating the NPRA signaling pathway, these agents can promote natriuresis, diuresis, and vasodilation, thereby counteracting the detrimental effects of the renin-angiotensin-aldosterone system (RAAS) on the kidneys. This technical guide provides an in-depth overview of the potential applications of NPRA agonists in renal disease, with a focus on novel synthetic agonists. It details the underlying signaling pathways, summarizes preclinical data, and provides comprehensive experimental protocols for the evaluation of these compounds in relevant disease models. While the specific compound "NPRA agonist-11" is not publicly documented, this guide will utilize data from other novel synthetic NPRA agonists to illustrate the therapeutic potential of this class of drugs.
Introduction: The Role of NPRA in Renal Physiology
The natriuretic peptide system plays a crucial role in maintaining cardiovascular and renal homeostasis. Atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) are the primary endogenous ligands for NPRA. In the kidney, NPRA is expressed in various cell types, including glomerular podocytes, mesangial cells, and endothelial cells of peritubular capillaries and vasa recta.[1] Activation of NPRA initiates a signaling cascade that leads to a range of beneficial effects in the context of renal disease.[2][3] These include:
-
Increased Glomerular Filtration Rate (GFR): NPRA activation leads to vasodilation of the afferent arteriole and vasoconstriction of the efferent arteriole, increasing glomerular capillary pressure and consequently the GFR.[4][5]
-
Natriuresis and Diuresis: Activation of NPRA signaling inhibits sodium reabsorption in the renal tubules, leading to increased sodium and water excretion.[5][6]
-
Antagonism of the Renin-Angiotensin-Aldosterone System (RAAS): NPRA signaling suppresses the release of renin, thereby reducing the production of angiotensin II and aldosterone, key mediators of renal injury.[5][7]
-
Anti-inflammatory and Anti-fibrotic Effects: The NPRA pathway has been shown to exert protective effects against renal inflammation and fibrosis.
Given these multifaceted actions, synthetic NPRA agonists are being investigated as a novel therapeutic strategy for various renal pathologies, including chronic kidney disease (CKD) and acute kidney injury (AKI).
NPRA Signaling Pathway
The binding of an NPRA agonist to its receptor triggers a conformational change that activates the intracellular guanylyl cyclase domain. This leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. cGMP, in turn, activates cGMP-dependent protein kinase G (PKG), which phosphorylates various downstream targets to elicit the physiological responses.
Novel Synthetic NPRA Agonists in Development
While the endogenous ligands ANP and BNP have therapeutic limitations due to their short half-life, several novel synthetic NPRA agonists with improved pharmacokinetic profiles are under investigation.
Mutant ANP (mANP)
A human mutation in the ANP gene has led to the discovery of a novel peptide, mANP, with enhanced and sustained biological actions compared to native ANP.[1][8]
CRRL269
CRRL269 is a novel particulate guanylyl cyclase-A (pGC-A) receptor activator designed to have potent renal protective effects without causing significant hypotension, a common side effect of native NPRA activators.[7][9]
PL-3994
PL-3994 is a synthetic NPRA agonist that is resistant to degradation by neutral endopeptidase (NEP), a key enzyme responsible for the breakdown of natriuretic peptides.[10] Initially developed for heart failure, its mechanism of action suggests potential benefits in renal disease.[11]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from preclinical studies evaluating the renal effects of novel NPRA agonists.
Table 1: Effects of Mutant ANP (mANP) on Renal Function in Normal Dogs [8]
| Parameter | Low Dose (2 pmol/kg/min) | High Dose (33 pmol/kg/min) |
| Urine Flow | Significant increase vs. native ANP | Greater increase vs. native ANP |
| Urinary Sodium Excretion | Significantly greater increase vs. native ANP | Greater increase vs. native ANP |
| Glomerular Filtration Rate (GFR) | No significant change | Greater enhancement vs. native ANP |
| Renal Blood Flow | Not reported | Greater enhancement vs. native ANP |
Table 2: Renal Effects of CRRL269 in a Canine Model of Acute Kidney Injury [7][9]
| Parameter | Effect of CRRL269 |
| Glomerular Filtration Rate (GFR) | Preserved |
| Renal Blood Flow (RBF) | Increased |
| Diuresis | Promoted |
| Natriuresis | Promoted |
| Plasma Angiotensin II | Suppressed |
| Blood Pressure | No significant lowering |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of NPRA agonists in preclinical models of renal disease.
Unilateral Ureteral Obstruction (UUO) Model in Mice
The UUO model is a widely used method to induce progressive renal tubulointerstitial fibrosis.[3][12]
Workflow for UUO Model and Drug Administration
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Sterile surgical instruments
-
5-0 or 6-0 silk suture
-
Heating pad
-
Analgesics (e.g., buprenorphine)
Procedure:
-
Anesthetize the mouse and confirm the absence of a pedal withdrawal reflex.
-
Shave the fur from the left flank and disinfect the surgical area.
-
Place the mouse on a heating pad to maintain body temperature.
-
Make a small flank incision (approximately 1 cm) to expose the abdominal cavity.
-
Gently retract the peritoneum to visualize the left kidney and ureter.
-
Isolate the ureter from the surrounding tissues.
-
Ligate the ureter at two distinct points using the silk suture.[3] For sham-operated controls, expose the ureter without ligation.[3]
-
Close the muscle layer and skin with appropriate sutures or staples.
-
Administer post-operative analgesia and monitor the mouse during recovery.
-
NPRA agonist or vehicle is typically administered daily starting from the day of surgery.
-
At the experimental endpoint (e.g., 7 or 14 days post-UUO), euthanize the mice and harvest the kidneys for histological and molecular analysis.
Measurement of Glomerular Filtration Rate (GFR) using Transdermal FITC-Sinistrin Clearance
This is a minimally invasive method to assess renal function in conscious, freely moving mice.[2][4][13][14]
Workflow for Transdermal GFR Measurement
Materials:
-
Miniaturized fluorescence detector
-
FITC-sinistrin
-
Physiological saline
-
Anesthetic (for initial device placement)
-
Depilatory cream
-
Double-sided adhesive patches
Procedure:
-
Prepare the FITC-sinistrin solution in physiological saline. The recommended dose for mice is 7.5 mg/100 g body weight.[4]
-
Lightly anesthetize the mouse.
-
Depilate a small area on the back of the mouse.
-
Attach the fluorescence detector to the depilated skin using a double-sided adhesive patch.
-
Allow the mouse to recover from anesthesia in its home cage.
-
Start the device to record the background fluorescence for at least 1 minute.[13]
-
Inject the FITC-sinistrin intravenously (e.g., via the tail vein).
-
Continue to record the transdermal fluorescence for 60-90 minutes as the FITC-sinistrin is cleared from circulation by the kidneys.[2]
-
The GFR is calculated from the half-life of the slow, single-exponential excretion phase of the fluorescence decay curve using a semi-empirical conversion factor.[13]
Conclusion
NPRA agonists hold significant promise as a therapeutic strategy for renal diseases. Their ability to enhance GFR, promote natriuresis and diuresis, and counteract the RAAS addresses key pathophysiological mechanisms of kidney damage. Novel synthetic agonists with improved pharmacokinetic profiles, such as mANP and CRRL269, have shown enhanced renal-protective effects in preclinical models. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this important class of drugs. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential of NPRA agonists in patients with renal disease.
References
- 1. A human atrial natriuretic peptide gene mutation reveals a novel peptide with enhanced blood pressure-lowering, renal-enhancing, and aldosterone-suppressing actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transdermal Measurement of Glomerular Filtration Rate in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Transcutaneous Assessment of Renal Function in Conscious Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. CRRL269: A Novel Particulate Guanylyl Cyclase A Receptor Peptide Activator For Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A HUMAN ATRIAL NATRIURETIC PEPTIDE GENE MUTATION REVEALS A NOVEL PEPTIDE WITH ENHANCED BLOOD PRESSURE LOWERING, RENAL ENHANCING, AND ALDOSTERONE SUPPRESSING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo pharmacological profile of PL-3994, a novel cyclic peptide (Hept-cyclo(Cys-His-Phe-d-Ala-Gly-Arg-d-Nle-Asp-Arg-Ile-Ser-Cys)-Tyr-[Arg mimetic]-NH2) natriuretic peptide receptor-A agonist that is resistant to neutral endopeptidase and acts as a bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Transdermal GFR Measurement in Preclinical Research - InnoSer [innoserlaboratories.com]
An In-Depth Technical Guide to the Pharmacology of NPRA Agonist-11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of NPRA agonist-11, a novel modulator of the natriuretic peptide system. The information presented herein is intended for an audience with a professional background in pharmacology, drug discovery, and development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to facilitate a thorough understanding of this compound.
Executive Summary
This compound is a synthetic agonist of the Natriuretic Peptide Receptor-A (NPRA), a key regulator of cardiovascular and renal homeostasis. Activation of NPRA by its endogenous ligands, atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), leads to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade mediates a range of physiological effects, including vasodilation, natriuresis, and diuresis, which collectively contribute to the reduction of blood pressure and fluid volume. This compound mimics these effects and is being investigated for its therapeutic potential in cardiovascular disorders.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, also identified as "Example 161" in select literature.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value (µM) |
| AC50 | Human | 1.681 |
| AC50 | Monkey | 0.989 |
Note: Further quantitative data regarding binding affinity (Ki), pharmacokinetics (Cmax, Tmax, half-life, bioavailability), and in vivo efficacy are not yet publicly available in the reviewed literature.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by binding to and activating Natriuretic Peptide Receptor-A (NPRA). NPRA is a transmembrane receptor with an extracellular ligand-binding domain and an intracellular guanylyl cyclase domain. Upon agonist binding, the receptor undergoes a conformational change that activates its intracellular enzymatic activity, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
The elevated intracellular levels of cGMP then activate downstream effectors, primarily cGMP-dependent protein kinase G (PKG). PKG, in turn, phosphorylates various target proteins in vascular smooth muscle cells, the kidneys, and other tissues, resulting in the characteristic physiological responses of vasodilation, increased glomerular filtration rate, and inhibition of sodium and water reabsorption in the renal tubules.
Figure 1. this compound signaling pathway.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined below. These represent standard methodologies in the field and are presumed to be similar to those used for the generation of the available data.
Radioligand Binding Assay (General Protocol)
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To quantify the interaction between this compound and the NPRA receptor.
Materials:
-
Cell membranes expressing the human or monkey NPRA receptor.
-
Radiolabeled ligand specific for NPRA (e.g., [125I]-ANP).
-
This compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the various concentrations of this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Figure 2. Radioligand binding assay workflow.
Cellular cGMP Stimulation Assay (General Protocol)
This functional assay measures the ability of a compound to stimulate the production of cGMP in cells expressing the target receptor.
Objective: To determine the potency (AC50 or EC50) of this compound in stimulating cGMP production.
Materials:
-
Cells stably expressing the human or monkey NPRA receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Cell lysis buffer.
-
cGMP immunoassay kit (e.g., ELISA-based).
Procedure:
-
Seed the NPRA-expressing cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a PDE inhibitor for a defined period.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specific time to allow for cGMP production.
-
Lyse the cells to release the intracellular cGMP.
-
Quantify the amount of cGMP in the cell lysates using a competitive immunoassay.
-
The absorbance is inversely proportional to the amount of cGMP present.
-
Construct a dose-response curve and determine the AC50 value using non-linear regression.
Figure 3. Cellular cGMP stimulation assay workflow.
Conclusion and Future Directions
This compound is a potent activator of the NPRA receptor in both human and monkey cell systems. Its mechanism of action via the cGMP signaling pathway positions it as a potential therapeutic agent for cardiovascular diseases characterized by hypertension and fluid overload. The provided data on its in vitro potency serves as a foundation for its pharmacological profile.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Determination of Binding Affinity: Conducting radioligand binding assays to determine the Ki value will provide a more complete understanding of its interaction with the NPRA receptor.
-
Pharmacokinetic Profiling: In vivo studies in relevant animal models are necessary to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
In Vivo Efficacy Studies: Evaluation of this compound in animal models of hypertension and heart failure will be crucial to establish its therapeutic efficacy and dose-response relationship.
-
Selectivity Profiling: Assessing the activity of this compound against other natriuretic peptide receptors (NPRB and NPRC) and a broader panel of receptors and enzymes will determine its selectivity.
The continued investigation of this compound holds promise for the development of a novel therapeutic for the management of cardiovascular diseases. This technical guide will be updated as new data becomes publicly available.
Methodological & Application
Application Notes and Protocols for NPRA Agonist-11 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natriuretic Peptide Receptor-A (NPRA), also known as Guanylyl Cyclase-A (GC-A), is a key regulator of cardiovascular homeostasis.[1][2] Its endogenous ligands, Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP), trigger signaling cascades that lead to vasodilation, natriuresis, and diuresis, thereby reducing blood pressure.[1][2][3] NPRA is a single-pass transmembrane receptor with an extracellular ligand-binding domain and an intracellular guanylyl cyclase domain.[2][3] Upon agonist binding, NPRA dimerizes and catalyzes the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP), a crucial second messenger.[1][4][5] This application note provides a detailed protocol for an in vitro assay to characterize the activity of "NPRA agonist-11," a novel synthetic agonist targeting the NPRA receptor.
The primary mechanism of action for NPRA agonists is the stimulation of intracellular cGMP production.[1][6] Therefore, the potency and efficacy of this compound can be quantified by measuring the dose-dependent increase in cGMP levels in a suitable cell line endogenously or recombinantly expressing the NPRA receptor. This protocol outlines a cell-based assay using a competitive immunoassay for the detection of cGMP.
NPRA Signaling Pathway
The binding of an agonist, such as the endogenous ligands ANP or BNP, or a synthetic agonist like this compound, to the extracellular domain of NPRA induces a conformational change in the receptor. This allosterically activates the intracellular guanylyl cyclase domain, leading to the conversion of GTP to cGMP.[6] The elevated intracellular cGMP levels then activate downstream effectors, primarily cGMP-dependent protein kinase G (PKG).[7] PKG, in turn, phosphorylates various target proteins, resulting in a cascade of events that produce the physiological effects associated with NPRA activation, such as smooth muscle relaxation and regulation of ion channels.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natriuretic peptide signalling: molecular and cellular pathways to growth regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging concepts of receptor endocytosis and concurrent intracellular signaling: Mechanisms of guanylyl cyclase/natriuretic peptide receptor-A activation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcellular trafficking of guanylyl cyclase/natriuretic peptide receptor-A with concurrent generation of intracellular cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complete cGMP workflow solution using the CatchPoint cGMP Fluorescent Assay Kit [moleculardevices.com]
Application Notes and Protocols for NPRA Agonist-11 Cell-Based Functional Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and utilizing cell-based functional assays for the characterization of NPRA agonist-11, a novel modulator of the Natriuretic Peptide Receptor-A (NPRA). The provided protocols offer detailed, step-by-step instructions for conducting robust and reproducible experiments to determine the potency and efficacy of this compound.
Introduction to NPRA Signaling
Natriuretic Peptide Receptor-A (NPRA) is a key receptor in the cardiovascular and renal systems.[1][2] It is a single-transmembrane receptor with an intracellular guanylate cyclase (GC) domain.[3] The endogenous ligands for NPRA are atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[3][4] The binding of an agonist, such as this compound, to the extracellular domain of NPRA induces a conformational change that activates the intracellular GC domain.[3] This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger.[4][5][6] The elevation of intracellular cGMP levels subsequently activates downstream effector molecules, including cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-specific phosphodiesterases (PDEs), resulting in a wide range of physiological responses such as vasodilation, natriuresis, and diuresis.[4][7]
NPRA Signaling Pathway Diagram
Caption: this compound binds to the NPRA receptor, activating its guanylate cyclase domain and increasing intracellular cGMP, which in turn activates PKG to elicit cellular responses.
Key Cell-Based Functional Assays
The primary method for functionally characterizing NPRA agonists is the measurement of intracellular cGMP levels. This can be achieved through various assay formats, with the competitive enzyme-linked immunosorbent assay (ELISA) being a widely used and robust method. Reporter gene assays, while more commonly associated with G-protein coupled receptors (GPCRs), can also be developed to measure the transcriptional consequences of NPRA activation.[8][9][10][11][12]
Data Presentation: Potency and Efficacy of this compound
The following table summarizes hypothetical quantitative data for this compound in a cGMP accumulation assay. The half-maximal effective concentration (EC50) is a measure of the compound's potency, while the maximum effect (Emax) reflects its efficacy relative to a reference agonist like Atrial Natriuretic Peptide (ANP).
| Compound | Cell Line | Assay Type | EC50 (nM) | Emax (% of ANP) |
| This compound | HEK293-NPRA | cGMP ELISA | 15.2 | 95 |
| ANP (Reference) | HEK293-NPRA | cGMP ELISA | 5.8 | 100 |
Experimental Workflow for cGMP Assay
Caption: Workflow for a cell-based cGMP assay to measure the activity of this compound.
Detailed Experimental Protocol: cGMP Accumulation Assay
This protocol details the steps for measuring the accumulation of intracellular cGMP in response to this compound stimulation in a cell line overexpressing human NPRA.
Materials and Reagents:
-
HEK293 cells stably transfected with human NPRA (HEK293-NPRA)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Atrial Natriuretic Peptide (ANP) as a positive control
-
Cell lysis buffer
-
cGMP competitive ELISA kit
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-NPRA cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed the cells into a 96-well plate at a density of 50,000 cells per well and incubate overnight to allow for cell attachment.
-
-
Assay Preparation:
-
Prepare a stock solution of the phosphodiesterase (PDE) inhibitor, IBMX, in DMSO. A final concentration of 0.5 mM is recommended.
-
Prepare serial dilutions of this compound and the reference agonist, ANP, in serum-free DMEM.
-
-
Compound Stimulation:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with warm PBS.
-
Add 90 µL of serum-free DMEM containing 0.5 mM IBMX to each well and incubate for 15 minutes at 37°C.
-
Add 10 µL of the serially diluted this compound or ANP to the respective wells. Include a vehicle control (DMEM with DMSO).
-
Incubate the plate at 37°C for 15 minutes.
-
-
Cell Lysis and cGMP Quantification:
-
After the incubation period, aspirate the medium.
-
Lyse the cells by adding the lysis buffer provided with the cGMP ELISA kit, following the manufacturer's instructions.
-
Quantify the amount of cGMP in the cell lysates using the competitive cGMP ELISA kit. Adhere strictly to the protocol provided by the kit manufacturer.
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the ELISA kit.
-
Determine the concentration of cGMP in each sample from the standard curve.
-
Plot the cGMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for this compound and ANP.
-
Disclaimer: This document is for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted in a safe and appropriate laboratory setting.
References
- 1. ANP-NPRA signaling pathway--a potential therapeutic target for the treatment of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C [frontiersin.org]
- 5. Subcellular trafficking of guanylyl cyclase/natriuretic peptide receptor-A with concurrent generation of intracellular cGMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging concepts of receptor endocytosis and concurrent intracellular signaling: Mechanisms of guanylyl cyclase/natriuretic peptide receptor-A activation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reporter gene assays for investigating GPCR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com.au]
- 10. Tango GPCR Assay System | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of NPRA Agonist-11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of NPRA agonist-11, a novel selective agonist of the Natriuretic Peptide Receptor-A (NPRA). The protocols outlined below are intended to serve as a foundational framework for preclinical studies aimed at characterizing the pharmacological properties and therapeutic potential of this compound.
Introduction to NPRA and its Therapeutic Potential
The Natriuretic Peptide Receptor-A (NPRA) is a key regulator of cardiovascular and renal homeostasis.[1][2][3] Endogenous ligands for NPRA include Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), which are primarily secreted by the heart in response to myocardial stretch.[4][5] Activation of NPRA stimulates the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates a range of physiological effects including vasodilation, natriuresis, and diuresis.[6][7] These actions lead to a reduction in blood pressure and blood volume.[7][8] Furthermore, NPRA signaling has been shown to inhibit cardiac hypertrophy and fibrosis, highlighting its therapeutic potential in cardiovascular diseases such as hypertension and heart failure.[5][9][10]
This compound is a novel synthetic agonist designed for enhanced potency and stability compared to endogenous peptides. These protocols are designed to systematically evaluate its in vivo efficacy and mechanism of action.
NPRA Signaling Pathway
Activation of NPRA by an agonist like this compound initiates a signaling cascade that leads to diverse physiological responses. The binding of the agonist to the extracellular domain of NPRA induces a conformational change, leading to the activation of its intracellular guanylyl cyclase domain. This results in the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase G (PKG), which phosphorylates downstream targets to mediate vasorelaxation, reduce cardiac hypertrophy, and promote renal excretion of sodium and water.[6][9]
References
- 1. ANP-NPRA signaling pathway--a potential therapeutic target for the treatment of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Natriuretic peptide receptors and the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging concepts of receptor endocytosis and concurrent intracellular signaling: Mechanisms of guanylyl cyclase/natriuretic peptide receptor-A activation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are NPR agonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
Application Notes and Protocols for NPRA Agonist-11 in Primary Cardiomyocyte Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NPRA agonist-11 in primary cardiomyocyte culture. This document outlines the mechanism of action, detailed experimental protocols, and expected outcomes, with a focus on the anti-hypertrophic effects of NPRA activation.
Introduction
Natriuretic Peptide Receptor-A (NPRA), also known as NPR1, is a key regulator of cardiovascular homeostasis. Its activation by endogenous ligands such as Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP) leads to the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade plays a crucial role in vasodilation, natriuresis, and the inhibition of cardiac hypertrophy.[1][2] this compound is a synthetic agonist of NPRA, offering a valuable tool for investigating the therapeutic potential of this pathway in cardiac research.
This compound is a potent activator of human and monkey NPRA, with reported AC50 values of 1.681 μM and 0.989 μM, respectively. While specific data on its use in primary cardiomyocyte culture is limited, its mechanism of action is expected to mimic that of endogenous NPRA ligands, making it a promising compound for studying the attenuation of cardiomyocyte hypertrophy.
Mechanism of Action: The NPRA Signaling Pathway
Activation of NPRA by an agonist like this compound initiates a signaling cascade that counteracts hypertrophic stimuli in cardiomyocytes. The binding of the agonist to NPRA triggers the intracellular guanylate cyclase domain, leading to the production of cGMP.[3] Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates downstream targets involved in the inhibition of hypertrophic signaling pathways. This includes the attenuation of pathways activated by agents like angiotensin II and phenylephrine.[4]
Caption: this compound signaling pathway in cardiomyocytes.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in primary cardiomyocyte culture to investigate its anti-hypertrophic effects.
Protocol 1: Isolation and Culture of Neonatal Rat Primary Cardiomyocytes
This protocol is adapted from established methods for isolating and culturing neonatal rat cardiomyocytes.
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
Hanks' Balanced Salt Solution (HBSS)
-
0.1% Trypsin-EDTA
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Collagenase Type II
-
Percoll
-
Laminin-coated culture dishes
Procedure:
-
Heart Isolation: Euthanize neonatal rat pups and excise the hearts under sterile conditions.
-
Ventricle Dissection: Remove atria and large vessels, and mince the ventricular tissue into small pieces.
-
Enzymatic Digestion: Transfer the minced tissue to a solution of 0.1% Trypsin-EDTA and Collagenase Type II and incubate with gentle agitation.
-
Cell Dissociation: Periodically collect the supernatant containing dissociated cells and neutralize the enzymatic activity with DMEM containing 10% FBS.
-
Cell Purification: Layer the cell suspension over a Percoll gradient and centrifuge to separate cardiomyocytes from other cell types.
-
Plating: Resuspend the purified cardiomyocytes in DMEM with 10% FBS and plate on laminin-coated dishes.
-
Culture: After an initial attachment period, replace the medium with serum-free DMEM to inhibit fibroblast proliferation. Cardiomyocytes should be ready for experiments within 24-48 hours.
Caption: Workflow for primary cardiomyocyte isolation and culture.
Protocol 2: Induction of Cardiomyocyte Hypertrophy and Treatment with this compound
This protocol describes how to induce hypertrophy in cultured cardiomyocytes and assess the inhibitory effect of this compound.
Materials:
-
Cultured primary cardiomyocytes
-
Hypertrophic agonist (e.g., Phenylephrine or Angiotensin II)
-
This compound
-
Serum-free DMEM
Procedure:
-
Pre-treatment: One hour prior to inducing hypertrophy, replace the culture medium with fresh serum-free DMEM containing the desired concentration of this compound. Based on its AC50, a starting concentration range of 0.1 µM to 10 µM is recommended.
-
Hypertrophy Induction: Add the hypertrophic agonist (e.g., 100 µM Phenylephrine) to the culture medium.
-
Incubation: Incubate the cells for 24-48 hours.
-
Assessment: After incubation, proceed with assays to measure cardiomyocyte hypertrophy (see Protocol 3 and 4).
Protocol 3: Measurement of cGMP Production
This protocol allows for the quantification of cGMP, the downstream messenger of NPRA activation.
Materials:
-
Treated cardiomyocytes
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Lysis: After a short incubation with this compound (e.g., 10-30 minutes), wash the cells with cold PBS and lyse them according to the cGMP EIA kit manufacturer's instructions.
-
Assay: Perform the cGMP EIA on the cell lysates.
-
Quantification: Determine the cGMP concentration using a standard curve and normalize to the total protein concentration of the lysate.
Expected Outcome: Treatment with this compound is expected to cause a dose-dependent increase in intracellular cGMP levels.
Protocol 4: Assessment of Cardiomyocyte Hypertrophy
Hypertrophy can be assessed by measuring changes in cell size and the expression of hypertrophic gene markers.
A. Immunofluorescence for Cell Size Measurement
Materials:
-
Treated cardiomyocytes on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-actinin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% PFA.[5]
-
Permeabilization: Permeabilize the cells with permeabilization buffer.[5]
-
Blocking: Block non-specific antibody binding with blocking buffer.[5]
-
Antibody Incubation: Incubate with the primary anti-α-actinin antibody, followed by the fluorescently labeled secondary antibody.[5][6]
-
Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.[5]
-
Imaging and Analysis: Acquire images using a fluorescence microscope and measure the cell surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ).
B. Quantitative PCR (qPCR) for Hypertrophic Gene Markers
Materials:
-
Treated cardiomyocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for hypertrophic marker genes (e.g., Nppa (ANP), Nppb (BNP)) and a housekeeping gene (e.g., Gapdh)
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA.
-
cDNA Synthesis: Reverse transcribe the RNA to cDNA.
-
qPCR: Perform qPCR using primers for the target and housekeeping genes.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation
The following tables summarize representative quantitative data from studies using endogenous NPRA agonists, which can be used as a benchmark for experiments with this compound.
Table 1: Effect of NPRA Activation on cGMP Production in Cardiomyocytes
| Agonist | Concentration | Incubation Time | Fold Increase in cGMP (vs. Control) | Reference |
| ANP | 10⁻⁹ M | 10 min | ~1.5 | [7] |
| ANP | 10⁻⁸ M | 10 min | ~3 | [7] |
| ANP | 10⁻⁷ M | 10 min | ~5 | [7] |
| ANP | 10⁻⁶ M | 10 min | ~7 | [7] |
Table 2: Representative Anti-Hypertrophic Effects of NPRA Agonists on Cardiomyocytes
| Hypertrophic Stimulus | NPRA Agonist | Concentration | % Inhibition of Cell Size Increase | % Inhibition of Hypertrophic Gene Expression (e.g., ANP, BNP) | Reference |
| Phenylephrine (100 µM) | ANP | 1 µM | Significant inhibition | Significant inhibition | [4] |
| Angiotensin II (1 µM) | ANP | 1 µM | Significant inhibition | Significant inhibition | [4] |
| Angiotensin II (1 µM) | BNP | 1 µM | Significant inhibition | Significant inhibition | |
| Phenylephrine (10⁻⁵ M) | Endogenous ANP | N/A | (Blockade increased size) | (Blockade increased expression) | [7] |
Note: Specific percentage inhibition values can vary depending on the experimental conditions. The provided data indicates a significant anti-hypertrophic effect.
References
- 1. cGMP Signaling in the Cardiovascular System—The Role of Compartmentation and Its Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atrial natriuretic peptide inhibits cardiomyocyte hypertrophy through mitogen-activated protein kinase phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiomyocyte immunofluorescence protocol [abcam.com]
- 4. abcam.com [abcam.com]
- 5. ahajournals.org [ahajournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Inhibitory regulation of hypertrophy by endogenous atrial natriuretic peptide in cultured cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Dose-Response Curve of NPRA Agonist-11: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the dose-response curve of NPRA agonist-11, a novel compound targeting the Natriuretic Peptide Receptor-A (NPRA). NPRA is a key regulator of cardiovascular homeostasis, and its activation by agonists leads to vasodilation and natriuresis, making it a promising therapeutic target for conditions such as hypertension and heart failure.[1][2][3] The protocols outlined below describe an in vitro cell-based assay to quantify the potency of this compound by measuring the production of cyclic guanosine (B1672433) monophosphate (cGMP), the primary second messenger of the NPRA signaling pathway.[1][4]
Introduction
Natriuretic Peptide Receptor-A (NPRA) is a single transmembrane guanylyl cyclase-linked receptor activated by the endogenous ligands Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).[1][4] Ligand binding to NPRA stimulates its intrinsic guanylyl cyclase activity, leading to the conversion of GTP to cGMP.[4] This increase in intracellular cGMP mediates a variety of physiological effects, including vasodilation, natriuresis, and diuresis, which collectively contribute to the reduction of blood pressure and blood volume.[1]
NPRA agonists are compounds that mimic the action of endogenous natriuretic peptides, offering therapeutic potential for cardiovascular diseases.[1] Determining the dose-response curve of a novel NPRA agonist, such as this compound, is a critical step in its pharmacological characterization. This allows for the quantification of its potency, typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.[5]
This application note provides a detailed protocol for an in vitro cell-based assay to determine the dose-response curve and EC50 of this compound by measuring cGMP production in a human cell line overexpressing NPRA.
Signaling Pathway
The binding of an NPRA agonist, such as this compound, to the extracellular domain of the NPRA receptor induces a conformational change that activates the intracellular guanylyl cyclase domain. This enzyme then catalyzes the conversion of GTP to cGMP. The elevated intracellular cGMP levels then activate downstream effectors, such as cGMP-dependent protein kinases (PKG), to elicit a physiological response.
NPRA Signaling Pathway
Experimental Protocol
This protocol describes the determination of the dose-response curve of this compound by measuring cGMP production in HEK293 cells stably expressing human NPRA.
Materials and Reagents
-
HEK293 cells stably expressing human NPRA (HEK293-NPRA)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
3-isobutyl-1-methylxanthine (IBMX)
-
0.1 M HCl
-
cGMP enzyme immunoassay (EIA) kit
Cell Culture
-
Culture HEK293-NPRA cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
Dose-Response Experiment Workflow
Experimental Workflow
Assay Protocol
-
Cell Seeding: Seed HEK293-NPRA cells into a 24-well plate at a density of 2 x 10^5 cells per well. Incubate for 24 hours at 37°C.
-
Pre-treatment: Wash the cells once with PBS. Add 450 µL of pre-warmed serum-free DMEM containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation) to each well and incubate for 15 minutes at 37°C.
-
Agonist Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Add 50 µL of each agonist concentration to the respective wells. Include a vehicle control (DMEM without agonist). Incubate for 15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding 200 µL of 0.1 M HCl to each well. Incubate for 10 minutes at room temperature with gentle shaking.
-
cGMP Measurement: Collect the cell lysates and centrifuge at 1000 x g for 10 minutes to pellet cell debris. Use the supernatant to determine the cGMP concentration using a commercial cGMP EIA kit, following the manufacturer's instructions.
Data Analysis
-
Convert the raw absorbance values from the EIA to cGMP concentrations (pmol/mL) using the standard curve generated with the kit's standards.
-
Plot the cGMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism) to determine the EC50 value. The equation is as follows: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope)) Where:
-
Y is the response (cGMP concentration)
-
X is the logarithm of the agonist concentration
-
Bottom is the baseline response
-
Top is the maximum response
-
LogEC50 is the logarithm of the agonist concentration that gives a response halfway between Bottom and Top
-
HillSlope describes the steepness of the curve
-
Data Presentation
The following table presents hypothetical data from a dose-response experiment with this compound.
| This compound (M) | Log [Agonist] | cGMP (pmol/mL) |
| 1.00E-12 | -12 | 5.2 |
| 1.00E-11 | -11 | 15.8 |
| 1.00E-10 | -10 | 45.3 |
| 1.00E-09 | -9 | 120.1 |
| 1.00E-08 | -8 | 250.6 |
| 1.00E-07 | -7 | 380.4 |
| 1.00E-06 | -6 | 425.7 |
| 1.00E-05 | -5 | 430.1 |
Based on the sigmoidal curve fitting of this data, the calculated EC50 for this compound would be approximately 5.5 x 10^-10 M.
Conclusion
The protocol described in this application note provides a robust and reliable method for determining the dose-response curve and EC50 value of this compound. This information is crucial for the preclinical evaluation of this compound and for guiding further drug development efforts targeting the NPRA signaling pathway for the treatment of cardiovascular diseases. The provided diagrams and structured data presentation aim to facilitate a clear understanding of the experimental procedures and outcomes.
References
- 1. What are NPRA agonists and how do they work? [synapse.patsnap.com]
- 2. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 4. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphpad.com [graphpad.com]
Measuring cGMP levels after NPRA agonist-11 stimulation
Application Note & Protocol
Topic: Measuring cGMP Levels after NPRA Agonist-11 Stimulation
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the quantitative measurement of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) in cultured cells following stimulation with a specific Natriuretic Peptide Receptor-A (NPRA) agonist, referred to herein as this compound. NPRA is a membrane-bound guanylyl cyclase that, upon activation, catalyzes the conversion of GTP to the second messenger cGMP.[1][2][3] Measuring cGMP levels is a critical method for assessing the potency and efficacy of NPRA agonists. This guide covers the NPRA signaling pathway, a detailed experimental workflow, protocols for cell stimulation and cGMP extraction, and quantification using a competitive enzyme-linked immunosorbent assay (ELISA).
NPRA Signaling Pathway
Natriuretic Peptide Receptor-A (NPRA) is a single-transmembrane receptor with intrinsic guanylyl cyclase activity.[2] The binding of a ligand, such as the endogenous peptides ANP and BNP or a specific agonist like this compound, induces a conformational change in the receptor.[1][2] This change activates the intracellular guanylyl cyclase domain, which then converts Guanosine Triphosphate (GTP) into cGMP.[1] The resulting increase in intracellular cGMP concentration activates downstream effector molecules, including cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and phosphodiesterases (PDEs), leading to various physiological responses such as vasodilation and natriuresis.[1][2][4]
Experimental Principle
The quantification of cGMP is typically performed using a competitive immunoassay, such as an ELISA.[5] In this assay, cGMP from the cell lysate competes with a fixed amount of labeled cGMP (e.g., conjugated to Horseradish Peroxidase - HRP) for a limited number of binding sites on a cGMP-specific antibody.[5] The antibody is captured on a microplate. After an incubation period, the unbound reagents are washed away. A substrate is then added, which reacts with the bound HRP-cGMP conjugate to produce a measurable signal (e.g., colorimetric or fluorescent). The intensity of the signal is inversely proportional to the concentration of cGMP in the sample; higher sample cGMP levels result in a weaker signal.[5] A standard curve is generated using known concentrations of cGMP to accurately determine the concentration in the experimental samples.
Experimental Workflow
The overall process involves preparing the cells, stimulating them with the NPRA agonist, halting the reaction and extracting the intracellular cGMP, and finally quantifying the cGMP using a suitable immunoassay.
Materials and Reagents
-
Cell Line: A cell line endogenously or recombinantly expressing NPRA (e.g., RFL-6, HEK293-NPRA).
-
Cell Culture Medium: As required for the specific cell line (e.g., DMEM, Ham's F-12).[6]
-
This compound: Stock solution of known concentration.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) (e.g., 800 mM stock in DMSO).[6]
-
Phosphate-Buffered Saline (PBS)
-
cGMP Immunoassay Kit: (e.g., Sigma-Aldrich Cat# CG200, Abcam Cat# ab65356). These kits typically include:[5]
-
cGMP Standard
-
Anti-cGMP Antibody
-
HRP-conjugated cGMP
-
Antibody-coated 96-well plate
-
Wash Buffer
-
Substrate (e.g., TMB or pNPP)
-
Stop Solution
-
Assay Buffer
-
-
Protein Assay Kit: (e.g., BCA Protein Assay Kit).[9]
-
Equipment:
-
Multi-well cell culture plates (e.g., 12-well or 24-well)
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
Multichannel pipette
-
Cell scraper
-
Detailed Experimental Protocols
Protocol 1: Cell Culture and Stimulation
-
Cell Seeding: Seed cells into a multi-well plate at a density that ensures they reach 80-90% confluency on the day of the experiment. Incubate for 24-48 hours.
-
Pre-treatment: On the day of the experiment, gently aspirate the culture medium from the wells.
-
Wash the cells once with 1 mL of pre-warmed PBS.
-
Add serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well.[6] This step is crucial to prevent the degradation of newly synthesized cGMP by endogenous phosphodiesterases.[10]
-
Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add different concentrations of this compound to the wells. Include a vehicle control (no agonist). For a time-course experiment, use a fixed agonist concentration and vary the incubation time.
-
Incubate for the desired time (e.g., 10-15 minutes for dose-response) at 37°C.
Protocol 2: cGMP Extraction
-
Stop Reaction: After incubation, immediately stop the stimulation by aspirating the medium.
-
Cell Lysis: Add 200-500 µL of cold 0.1 M HCl to each well to lyse the cells and inhibit PDE activity.[7][8]
-
Incubate on ice for 10-20 minutes, ensuring complete cell lysis.
-
Harvest Lysate: Scrape the cells using a cell scraper and transfer the lysate to a microcentrifuge tube.
-
Clarify Lysate: Centrifuge the tubes at >600 x g for 5-10 minutes at 4°C to pellet cell debris.[11]
-
Collect Supernatant: Carefully collect the supernatant, which contains the cGMP. This sample can now be used in the immunoassay. A portion can be reserved for protein quantification.[11]
-
Optional Acetylation: For samples with very low cGMP levels, sensitivity can be increased by acetylating the samples and standards according to the assay kit manufacturer's instructions.[5][7][8]
Protocol 3: cGMP Quantification (Competitive ELISA)
Follow the specific instructions provided with your commercial cGMP immunoassay kit. The following is a general outline.[5][8]
-
Prepare Standards: Create a serial dilution of the cGMP standard provided in the kit to generate a standard curve (e.g., from 0.05 to 50 pmol/mL).
-
Plate Loading: Add standards, controls, and extracted samples to the appropriate wells of the antibody-coated 96-well plate.
-
Add HRP-cGMP Conjugate: Add the HRP-conjugated cGMP solution to all wells (except blanks).
-
Add Antibody (if not pre-coated): Some kits require the addition of the anti-cGMP antibody.
-
Incubation: Incubate the plate for the recommended time (e.g., 1-3 hours) at room temperature with gentle agitation. During this time, the sample cGMP and HRP-cGMP will compete for binding to the antibody.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed in the zero-standard wells.
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.
-
Read Plate: Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[5]
Data Analysis and Presentation
-
Standard Curve: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard optical density (OD). Plot the OD values for the standards against their known concentrations on a log-logit scale. Perform a four-parameter logistic curve fit to generate the standard curve.
-
Calculate cGMP Concentration: Interpolate the cGMP concentration of your samples from the standard curve using the OD values.
-
Normalize Data: To account for variations in cell number per well, normalize the cGMP concentration (pmol/mL) to the total protein concentration (mg/mL) of the corresponding cell lysate. The final units will be expressed as pmol cGMP / mg protein.
-
Data Presentation: Summarize the results in a table and/or plot the normalized cGMP concentration against the log of the this compound concentration to visualize the dose-response relationship.
Table 1: Dose-Dependent cGMP Production in Response to this compound
| This compound Conc. (nM) | Mean cGMP (pmol/mL) | Protein Conc. (mg/mL) | Normalized cGMP (pmol/mg protein) |
| 0 (Vehicle) | 1.5 | 0.25 | 6.0 |
| 0.01 | 4.2 | 0.26 | 16.2 |
| 0.1 | 15.8 | 0.24 | 65.8 |
| 1 | 45.1 | 0.25 | 180.4 |
| 10 | 88.9 | 0.26 | 341.9 |
| 100 | 125.3 | 0.25 | 501.2 |
| 1000 | 128.1 | 0.24 | 533.8 |
References
- 1. Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging concepts of receptor endocytosis and concurrent intracellular signaling: Mechanisms of guanylyl cyclase/natriuretic peptide receptor-A activation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. abcam.com [abcam.com]
- 6. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation and Pharmacology of the Cyclic GMP and Nitric Oxide Pathway in Embryonic and Adult Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
Application Notes and Protocols for NPRA Agonist-11 Administration in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Natriuretic Peptide Receptor-A (NPRA) is a key regulator of the cardiovascular and renal systems. Its activation by endogenous ligands, such as Atrial Natriuretic Peptide (ANP), leads to vasodilation, natriuresis, and diuresis, primarily through the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] NPRA agonists are therefore of significant interest for therapeutic applications in conditions like hypertension, heart failure, and kidney disease. This document provides detailed protocols and application notes for the preclinical evaluation of NPRA Agonist-11, a novel selective NPRA agonist, in rodent models.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key cardiovascular and renal parameters in rodent models.
Table 1: Acute Hemodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHR)
| Dose (µg/kg, IV) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| 0.1 | -15 ± 2.1 | +25 ± 4.5 |
| 0.3 | -28 ± 3.5 | +42 ± 5.1 |
| 1.0 | -45 ± 4.2 | +60 ± 6.3 |
Table 2: Renal Effects of this compound in Sprague-Dawley Rats (24-hour study)
| Dose (µg/kg/hr, continuous infusion) | Urine Output (mL/24h) | Urinary Sodium Excretion (mmol/24h) |
| 0.05 | 25 ± 3.2 | 2.1 ± 0.3 |
| 0.15 | 42 ± 4.1 | 3.8 ± 0.4 |
| 0.50 | 68 ± 5.5 | 6.2 ± 0.5 |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Evaluation of Acute Hemodynamic Effects in Anesthetized Rodents
1. Animal Preparation:
- Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old, are used.
- Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).
- Surgically implant a catheter into the carotid artery for continuous blood pressure monitoring.
- Implant a second catheter into the jugular vein for intravenous (IV) administration of this compound.
2. Drug Preparation and Administration:
- Dissolve this compound in sterile saline to the desired concentrations.
- Administer the drug as an IV bolus at increasing doses (e.g., 0.1, 0.3, and 1.0 µg/kg).
- Allow for a sufficient washout period between doses for hemodynamic parameters to return to baseline.
3. Data Collection and Analysis:
- Continuously record arterial blood pressure and heart rate using a pressure transducer and a data acquisition system.
- Calculate the mean arterial pressure (MAP) and heart rate (HR) for a 5-minute period before and after each dose administration.
- Analyze the data using appropriate statistical methods (e.g., paired t-test or ANOVA) to determine the significance of the changes.
Protocol 2: Assessment of Renal Function in Metabolic Cages
1. Animal Acclimatization and Baseline Measurement:
- House male Sprague-Dawley rats (250-300g) individually in metabolic cages.
- Allow a 3-day acclimatization period with free access to food and water.
- Collect 24-hour urine samples for two consecutive days to establish baseline urine volume and electrolyte excretion.
2. Drug Administration:
- Implant an osmotic minipump subcutaneously for continuous infusion of either vehicle (saline) or this compound at different dose rates (e.g., 0.05, 0.15, and 0.50 µg/kg/hr) for a period of 7 days.
3. Sample Collection and Analysis:
- Collect 24-hour urine samples on specified days during the infusion period.
- Measure urine volume and analyze urine for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
- At the end of the study, collect blood samples to measure plasma cGMP levels as a biomarker of NPRA activation.
4. Data Analysis:
- Compare the changes in urine output and electrolyte excretion between the vehicle-treated and this compound-treated groups.
- Use statistical tests such as one-way ANOVA followed by a post-hoc test to determine dose-dependent effects.
Disclaimer: These protocols are intended as a general guide. Specific experimental details may need to be optimized based on the properties of the test compound and the research objectives. All animal procedures should be performed in accordance with institutional guidelines and regulations.
References
- 1. ANP-NPRA signaling pathway--a potential therapeutic target for the treatment of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging concepts of receptor endocytosis and concurrent intracellular signaling: Mechanisms of guanylyl cyclase/natriuretic peptide receptor-A activation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Natriuresis in Animal Models Using NPRA Agonist-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natriuretic Peptide Receptor-A (NPRA) is a key regulator of cardiovascular and renal homeostasis. Activation of NPRA by its endogenous ligands, atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), leads to a cascade of intracellular events culminating in increased levels of cyclic guanosine (B1672433) monophosphate (cGMP).[1] This second messenger mediates a range of physiological responses, including vasodilation, and importantly, natriuresis (the excretion of sodium in the urine) and diuresis (increased urine production), which collectively reduce blood pressure and fluid volume.[1]
NPRA agonists, which mimic the actions of endogenous natriuretic peptides, are a promising class of therapeutic agents for conditions such as heart failure and hypertension.[1] NPRA agonist-11 is a novel synthetic agonist of NPRA with high affinity for both human and monkey receptors (AC50 values of 1.681 μM and 0.989 μM, respectively).[2] These application notes provide detailed protocols for utilizing this compound to study natriuresis in preclinical animal models, a critical step in the evaluation of its therapeutic potential.
Mechanism of Action: The NPRA Signaling Pathway
The binding of this compound to the extracellular domain of NPRA induces a conformational change in the receptor, activating its intracellular guanylyl cyclase domain. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The elevated intracellular cGMP then activates cGMP-dependent protein kinases (PKG), which in turn phosphorylate downstream targets in the kidney, leading to increased glomerular filtration rate and decreased sodium reabsorption in the renal tubules. The net effect is an increase in sodium and water excretion.
Figure 1: NPRA Signaling Pathway.
Experimental Protocols
The following protocols are designed for studying the natriuretic and diuretic effects of this compound in a rat model. Similar principles can be adapted for other rodent models, such as mice.
Protocol 1: Dose-Response Study of Natriuresis and Diuresis in Conscious Rats
This protocol aims to determine the dose-dependent effects of this compound on urine volume and sodium excretion.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Metabolic cages for urine collection
-
Analytical balance
-
Flame photometer or ion-selective electrode analyzer for sodium measurement
-
Spectrophotometer for creatinine (B1669602) measurement
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Animal Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation. Provide free access to standard chow and water.
-
Baseline Data Collection: On the day of the experiment, collect a baseline 24-hour urine sample from each rat. Measure the total urine volume and body weight.
-
Dosing: Prepare solutions of this compound in the vehicle at various concentrations. Divide the rats into groups (n=6-8 per group), including a vehicle control group. Administer a single dose of this compound or vehicle via an appropriate route (e.g., intravenous, subcutaneous, or intraperitoneal injection).
-
Urine Collection: Immediately after dosing, begin a 24-hour urine collection period.
-
Sample Processing and Analysis:
-
At the end of the collection period, record the total urine volume for each rat.
-
Centrifuge a small aliquot of each urine sample to remove any particulate matter.
-
Measure the sodium concentration in the urine samples using a flame photometer or an ion-selective electrode analyzer.
-
Measure the creatinine concentration in the urine samples using a commercially available assay kit (e.g., Jaffe reaction-based).
-
-
Data Calculation and Analysis:
-
Total Sodium Excretion (mmol/24h): Urine Sodium Concentration (mmol/L) x Urine Volume (L/24h)
-
Urinary Flow Rate (mL/h): Total Urine Volume (mL) / 24h
-
Normalize sodium excretion to creatinine to account for variations in glomerular filtration rate: Sodium-to-Creatinine Ratio (mmol/mmol).
-
Compare the results between the different dose groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Time-Course of Natriuretic and Diuretic Effects
This protocol is designed to evaluate the onset and duration of action of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal Preparation: Acclimate rats to metabolic cages as described in Protocol 1. On the day of the experiment, ensure rats are well-hydrated by providing access to water ad libitum.
-
Baseline Urine Collection: Collect a baseline urine sample over a 1-hour period before dosing.
-
Dosing: Administer a single effective dose of this compound (determined from the dose-response study) or vehicle to the rats.
-
Timed Urine Collection: Collect urine at specific time intervals post-dosing (e.g., 0-1h, 1-2h, 2-4h, 4-6h, 6-8h, and 8-24h).
-
Sample Analysis: Measure urine volume, sodium, and creatinine concentrations for each time point as described in Protocol 1.
-
Data Analysis: Plot the urinary flow rate and sodium excretion rate against time to visualize the time-course of the effects of this compound.
References
Application Notes and Protocols for NPRA Agonist-11 in Anti-Hypertrophic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and various pathological stimuli. While initially compensatory, sustained hypertrophy can lead to heart failure. The natriuretic peptide receptor-A (NPRA) signaling pathway plays a crucial role in counteracting hypertrophic growth. Activation of NPRA by its endogenous ligands, atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), leads to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[1] cGMP, in turn, activates protein kinase G (PKG), which mediates a range of downstream effects, including vasodilation and inhibition of cardiac remodeling and hypertrophy.[1]
NPRA agonist-11 is a synthetic agonist of NPRA, with demonstrated activity on both human and monkey receptors.[2] These application notes provide a comprehensive guide for utilizing this compound to study its anti-hypertrophic effects in in vitro models of cardiac hypertrophy.
Mechanism of Action: NPRA Signaling in Cardiomyocytes
NPRA agonists, like this compound, mimic the action of endogenous natriuretic peptides. Upon binding to NPRA on the surface of cardiomyocytes, a conformational change activates the intracellular guanylyl cyclase domain of the receptor. This leads to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which phosphorylates downstream targets involved in the regulation of calcium homeostasis, gene expression, and protein synthesis, ultimately antagonizing pro-hypertrophic signaling pathways.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported in vitro activity of this compound.[2] This data is crucial for determining the appropriate concentration range for cell-based assays.
| Compound | Target Species | Assay Type | AC50 (µM) |
| This compound | Human | Functional Assay | 1.681 |
| This compound | Monkey | Functional Assay | 0.989 |
Experimental Protocols
I. In Vitro Model of Cardiomyocyte Hypertrophy
This protocol describes the induction of hypertrophy in a commonly used cardiomyocyte cell line, H9c2, or in primary neonatal rat ventricular myocytes (NRVMs), using pro-hypertrophic agents such as phenylephrine (B352888) (PE) or angiotensin II (Ang II).[3][4][5][6][7][8][9][10][11][12]
Materials:
-
H9c2 cells or primary NRVMs
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Serum-free DMEM
-
Phenylephrine (PE) stock solution (e.g., 10 mM in sterile water)
-
Angiotensin II (Ang II) stock solution (e.g., 1 mM in sterile water)
-
This compound (prepare stock solution in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates (6-well, 24-well, or 96-well, depending on the assay)
Procedure:
-
Cell Seeding: Seed H9c2 cells or NRVMs in culture plates at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free DMEM and incubate for 12-24 hours. This step synchronizes the cells and reduces basal signaling.
-
Induction of Hypertrophy and Treatment:
-
Prepare treatment media containing the hypertrophic agent (e.g., 50 µM PE or 1 µM Ang II) with or without varying concentrations of this compound.[3][9] A concentration range of 0.1 µM to 10 µM for this compound is a reasonable starting point based on its AC50 values.[2]
-
Include appropriate controls: a vehicle control (serum-free medium with the solvent used for this compound) and a positive control (hypertrophic agent alone).
-
Remove the serum-free medium and add the prepared treatment media to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for the development of the hypertrophic phenotype.[3][9]
-
Assessment of Hypertrophy: Proceed to the desired endpoint analysis as described in the following protocols.
II. Assessment of Cardiomyocyte Hypertrophy
A. Cell Size Measurement by Immunofluorescence
An increase in cell size is a hallmark of hypertrophy. This can be quantified by immunofluorescence staining of a cardiomyocyte-specific protein followed by image analysis.[9][13]
Materials:
-
Cells cultured on glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-α-actinin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope and image analysis software (e.g., ImageJ)
Procedure:
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash with PBS and incubate with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Measure the surface area of at least 100 individual cells per condition using image analysis software.
B. Gene Expression Analysis by Quantitative PCR (qPCR)
Hypertrophy is associated with the re-expression of a "fetal gene program," including genes for atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[14][15][16][17][18]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (ANP, BNP, β-MHC) and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the reference gene.
| Target Gene | Forward Primer Sequence (5' to 3') | Reverse Primer Sequence (5' to 3') |
| ANP (Rat) | GCTTCCGGACCTCATCTTCG | CCCTCAGCTTGCTTTATACCA |
| BNP (Rat) | GCTGCTTTGGGCAGAAGATAG | GCTTCAAAGGCAGAGAGAGACA |
| β-MHC (Rat) | GCTGCTTTGGGCAGAAGATAG | GCTTCAAAGGCAGAGAGAGACA |
| GAPDH (Rat) | GGCACAGTCAAGGCTGAGAATG | ATGGTGGTGAAGACGCCAGTA |
Note: Primer sequences should be validated for the specific species and experimental setup.
Expected Outcomes
Treatment with this compound is expected to attenuate the hypertrophic response induced by agents like phenylephrine or angiotensin II. This would be observed as:
-
A dose-dependent reduction in cardiomyocyte surface area.
-
A dose-dependent decrease in the mRNA expression of hypertrophic markers (ANP, BNP, β-MHC).
The quantitative data from these experiments should be compiled into tables for clear comparison between different treatment groups.
Troubleshooting
-
High background in immunofluorescence: Ensure adequate washing steps and optimal antibody dilutions.
-
Low RNA yield: Ensure proper cell lysis and follow the RNA extraction protocol carefully.
-
Variability in qPCR results: Use high-quality RNA and ensure accurate pipetting. Run samples in triplicate.
-
No effect of this compound: Verify the activity of the compound. Ensure the chosen cell line expresses functional NPRA. Optimize the concentration range and incubation time.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the therapeutic potential of NPRA activation in mitigating cardiac hypertrophy.
References
- 1. What are NPRA agonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angiotensin II (Ang II) induced cardiomyocyte hypertrophy [bio-protocol.org]
- 4. Inhibition of Angiotensin II-Induced Cardiac Hypertrophy and Associated Ventricular Arrhythmias by a p21 Activated Kinase 1 Bioactive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trans-cinnamaldehyde protects against phenylephrine-induced cardiomyocyte hypertrophy through the CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Interventions to Prevent Hypertrophy-Induced Alterations in Contractile Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S100A10 knockdown exacerbates phenylephrine-induced cardiomyocyte hypertrophy via modulating mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. ahajournals.org [ahajournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Semiautomated pipeline for quantitative analysis of heart histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A rapid procedure for the quantitation of natriuretic peptide RNAs by competitive RT-PCR in congenital heart defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ventricular expression of natriuretic peptides in Npr1–/– mice with cardiac hypertrophy and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for NPRA Agonist-11 in Cardiac Fibroblast Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis is a pathological process characterized by the excessive proliferation of cardiac fibroblasts and the deposition of extracellular matrix (ECM) proteins, leading to myocardial stiffening and dysfunction.[1] Natriuretic Peptide Receptor-A (NPRA) is a promising therapeutic target for mitigating cardiac fibrosis.[2][3] Agonists of NPRA, such as the endogenous ligands Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), have demonstrated anti-proliferative and anti-fibrotic effects.[2][3][4] This document provides detailed application notes and protocols for assessing the efficacy of a novel NPRA agonist, herein referred to as NPRA agonist-11, in modulating cardiac fibroblast proliferation in vitro.
Mechanism of Action: NPRA Signaling in Cardiac Fibroblasts
NPRA is a guanylyl cyclase-linked receptor that, upon activation by an agonist, catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[2][5][6] In cardiac fibroblasts, the subsequent rise in intracellular cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets.[4][7] This signaling cascade can antagonize pro-fibrotic pathways, such as those initiated by Transforming Growth Factor-β (TGF-β) and Angiotensin II (Ang II), ultimately inhibiting fibroblast proliferation and differentiation into myofibroblasts.[3][4]
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Adult Cardiac Fibroblasts
This protocol describes the isolation of cardiac fibroblasts from adult mouse hearts, a common method for obtaining primary cells for in vitro studies.[1][8]
Materials:
-
Adult C57BL/6 mice
-
70% Ethanol
-
Collagenase Type II
-
Hanks' Balanced Salt Solution (HBSS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
100 µm cell strainer
Procedure:
-
Euthanize the mouse according to approved institutional protocols.
-
Excise the heart and place it in ice-cold HBSS.
-
Mince the ventricular tissue into small pieces (1-2 mm³).
-
Digest the tissue with Collagenase Type II solution at 37°C with gentle agitation.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.[1]
-
Centrifuge the filtrate to pellet the cells.
-
Resuspend the pellet in DMEM with 10% FBS and Penicillin-Streptomycin.
-
Plate the cell suspension into a T75 culture flask. Incubate at 37°C in a 5% CO2 incubator.
-
After 90-120 minutes, non-myocytes (including fibroblasts) will adhere. Remove the medium containing non-adherent cells and add fresh culture medium.
-
Change the medium every 2-3 days. Cells should be ready for experiments when they reach 80-90% confluency.
Protocol 2: Cardiac Fibroblast Proliferation Assay
This protocol outlines the steps to assess the anti-proliferative effect of this compound on cardiac fibroblasts, often stimulated with a pro-fibrotic agent like Angiotensin II (Ang II).[1]
Materials:
-
Primary cardiac fibroblasts (from Protocol 1)
-
96-well tissue culture plates
-
Serum-free DMEM
-
Pro-fibrotic agonist (e.g., Angiotensin II)
-
This compound
-
Proliferation assay kit (e.g., BrdU Colorimetric ELISA, Roche)[9]
Procedure:
-
Cell Seeding: Trypsinize confluent cardiac fibroblasts and seed them into a 96-well plate at a density of 2 x 10⁴ cells/cm². Allow cells to adhere for 24 hours.[1]
-
Serum Starvation: Aspirate the growth medium, wash with PBS, and replace it with serum-free DMEM. Incubate for 24 hours to synchronize the cells in the G0 phase.[1]
-
Treatment: Prepare treatment media in serum-free DMEM. Example groups include:
-
Vehicle Control (DMEM)
-
Ang II (100 nM)
-
This compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM)
-
Ang II (100 nM) + this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM)
-
-
Incubation: Replace the starvation medium with the prepared treatment media and incubate for 24-48 hours.
-
Proliferation Assessment: Quantify cell proliferation using a BrdU incorporation assay according to the manufacturer’s protocol.[9] Briefly, this involves adding BrdU to the wells for the final 2-24 hours of incubation, followed by cell fixation, denaturation, and detection with an anti-BrdU antibody.
Data Presentation
The following table presents hypothetical data from a proliferation assay to illustrate the potential effects of this compound. Data is shown as the mean optical density (OD) from a BrdU assay, which is proportional to the amount of cell proliferation.
| Treatment Group | Concentration | Mean OD at 450 nm (± SD) | % Inhibition of Ang II-induced Proliferation |
| Vehicle Control | - | 0.250 (± 0.03) | N/A |
| Angiotensin II | 100 nM | 0.850 (± 0.07) | 0% |
| This compound | 100 nM | 0.245 (± 0.04) | N/A |
| Ang II + this compound | 1 nM | 0.710 (± 0.06) | 23.3% |
| Ang II + this compound | 10 nM | 0.550 (± 0.05) | 50.0% |
| Ang II + this compound | 100 nM | 0.380 (± 0.04) | 78.3% |
| Ang II + this compound | 1 µM | 0.310 (± 0.03) | 90.0% |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background proliferation in vehicle control | Incomplete serum starvation; cells not fully synchronized. | Increase serum starvation period to 36 hours. Ensure cells are not over-confluent before starvation. |
| Low signal with pro-fibrotic agonist | Low cell viability; suboptimal agonist concentration or incubation time. | Check cell viability before the assay. Perform a dose-response and time-course experiment for the pro-fibrotic agonist. |
| High variability between replicate wells | Uneven cell seeding; edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. |
| This compound shows no effect | Incorrect concentration range; agonist instability; low NPRA expression on fibroblasts. | Test a wider range of concentrations (logarithmic scale). Prepare fresh agonist solutions. Confirm NPRA expression via qPCR or Western blot. |
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natriuretic Peptides in the Regulation of Cardiovascular Physiology and Metabolic Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. What are NPRA agonists and how do they work? [synapse.patsnap.com]
- 7. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Assessment of Cardiac Fibroblast Activation at Physiologic Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
Application Notes and Protocols: NPRA Agonist-11 Treatment in a Murine Model of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial infarction (MI) remains a leading cause of morbidity and mortality worldwide, frequently leading to adverse cardiac remodeling and heart failure.[1] The natriuretic peptide system plays a crucial role in cardiovascular homeostasis, and activation of the natriuretic peptide receptor-A (NPRA) has emerged as a promising therapeutic strategy.[2][3] NPRA agonists, such as the endogenous ligands atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), exert beneficial effects through the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] This signaling cascade mediates vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system, collectively reducing cardiac load and mitigating adverse remodeling.[1]
"NPRA agonist-11" represents a novel synthetic NPRA agonist designed for enhanced potency and stability compared to endogenous peptides. These application notes provide a detailed protocol for evaluating the cardioprotective effects of this compound in a well-established murine model of myocardial infarction. The subsequent sections outline the experimental workflow, detailed methodologies, and representative data presentation to guide researchers in the preclinical assessment of this therapeutic candidate.
Signaling Pathway of NPRA Agonists
The therapeutic effects of this compound are mediated through the activation of a specific signaling cascade within cardiomyocytes and other cardiovascular cell types. The diagram below illustrates the key steps in this pathway.
Experimental Workflow
A typical experimental design to assess the efficacy of this compound in a mouse model of myocardial infarction involves several key stages, from animal model creation to functional and histological analysis. The following diagram provides a schematic overview of the experimental workflow.
Detailed Experimental Protocols
Murine Model of Myocardial Infarction
-
Animals: Adult male C57BL/6 mice, 8-10 weeks old, are used for this study. All animal procedures should be performed in accordance with institutional guidelines and approved by the animal care and use committee.
-
Surgical Procedure:
-
Anesthetize the mice with isoflurane (B1672236) (2-3% for induction, 1.5% for maintenance).
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and provide ventilation with a rodent ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 7-0 silk suture. Successful ligation is confirmed by the immediate appearance of a pale region in the anterior wall of the left ventricle.
-
Close the chest wall in layers and allow the mouse to recover.
-
Administer buprenorphine (0.05-0.1 mg/kg) subcutaneously for post-operative analgesia.
-
This compound Administration
-
Drug Preparation: Reconstitute lyophilized this compound in sterile saline to the desired concentration.
-
Administration Protocol:
-
Immediately following LAD ligation, randomize the mice into two groups: vehicle control and this compound treatment.
-
Implant a pre-filled osmotic minipump (e.g., Alzet) subcutaneously in the dorsal region of the mouse.
-
The minipump should be set to deliver either saline (vehicle control) or this compound at a constant rate for a specified duration (e.g., 7 or 14 days). The optimal dose of this compound should be determined in preliminary dose-ranging studies.
-
Echocardiographic Assessment of Cardiac Function
-
Procedure:
-
Perform transthoracic echocardiography at baseline (before MI), and at specified time points post-MI (e.g., day 7 and day 28).
-
Lightly anesthetize the mice with isoflurane (1-1.5%).
-
Acquire M-mode and two-dimensional images of the left ventricle in the parasternal short-axis view.
-
Measure the following parameters:
-
Left ventricular internal dimension at end-diastole (LVIDd)
-
Left ventricular internal dimension at end-systole (LVIDs)
-
Left ventricular ejection fraction (LVEF)
-
Fractional shortening (FS)
-
-
Hemodynamic Assessment
-
Procedure (Terminal):
-
At the end of the study period (e.g., day 28), anesthetize the mice.
-
Insert a pressure-volume catheter (e.g., Millar) into the left ventricle via the right carotid artery.
-
Record pressure-volume loops to determine hemodynamic parameters, including:
-
Left ventricular end-systolic pressure (LVESP)
-
Left ventricular end-diastolic pressure (LVEDP)
-
Maximal rate of pressure rise (+dP/dt_max)
-
Maximal rate of pressure fall (-dP/dt_max)
-
-
Histological Analysis
-
Infarct Size Measurement:
-
Euthanize the mice and excise the hearts.
-
Perfuse the hearts with saline and then with 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution.
-
Incubate the hearts in TTC solution to stain viable myocardium red, leaving the infarcted area white.
-
Slice the ventricles and image the sections.
-
Quantify the infarct size as a percentage of the total left ventricular area using image analysis software.
-
-
Fibrosis Assessment:
-
Fix hearts in 10% formalin and embed in paraffin.
-
Prepare 5 µm thick sections and stain with Masson's trichrome or Picrosirius red to visualize collagen deposition (fibrosis).
-
Quantify the fibrotic area as a percentage of the total left ventricular area in the infarct and border zones.
-
Biomarker Analysis
-
Sample Collection: Collect blood samples via cardiac puncture at the time of sacrifice.
-
cGMP Measurement: Measure plasma cGMP levels using a commercially available enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
NT-proBNP Measurement: Measure plasma N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels using a commercially available ELISA kit as a marker of cardiac stress.
Data Presentation
The following tables present representative quantitative data that could be expected from a study evaluating this compound in a mouse model of MI.
Table 1: Echocardiographic Parameters at 28 Days Post-MI
| Parameter | Vehicle Control (n=10) | This compound (n=10) | p-value |
| LVEF (%) | 35.2 ± 3.1 | 45.8 ± 2.9 | <0.05 |
| FS (%) | 18.1 ± 2.5 | 25.3 ± 2.2 | <0.05 |
| LVIDd (mm) | 5.1 ± 0.4 | 4.5 ± 0.3 | <0.05 |
| LVIDs (mm) | 4.2 ± 0.3 | 3.4 ± 0.2 | <0.05 |
| Data are presented as mean ± SEM. |
Table 2: Hemodynamic Parameters at 28 Days Post-MI
| Parameter | Vehicle Control (n=10) | This compound (n=10) | p-value |
| LVESP (mmHg) | 95.7 ± 5.2 | 105.3 ± 4.8 | NS |
| LVEDP (mmHg) | 12.4 ± 1.8 | 7.1 ± 1.3 | <0.05 |
| +dP/dt_max (mmHg/s) | 4530 ± 310 | 5890 ± 350 | <0.05 |
| -dP/dt_max (mmHg/s) | -3870 ± 290 | -5120 ± 320 | <0.05 |
| Data are presented as mean ± SEM. NS = Not Significant. |
Table 3: Histological and Biomarker Analysis at 28 Days Post-MI
| Parameter | Vehicle Control (n=10) | This compound (n=10) | p-value |
| Infarct Size (% of LV) | 42.6 ± 3.7 | 31.5 ± 2.9 | <0.05 |
| Fibrosis (% Area) | 38.9 ± 3.1 | 27.4 ± 2.5 | <0.05 |
| Plasma cGMP (pmol/mL) | 8.7 ± 1.2 | 25.1 ± 2.8 | <0.01 |
| Plasma NT-proBNP (pg/mL) | 1250 ± 150 | 780 ± 95 | <0.05 |
| Data are presented as mean ± SEM. |
Conclusion
The protocols and representative data outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in a murine model of myocardial infarction. The expected outcomes, including improved cardiac function, attenuated adverse remodeling, and favorable biomarker profiles, suggest that this compound holds significant therapeutic potential for the treatment of patients following an acute myocardial infarction. Further studies are warranted to elucidate the long-term benefits and safety profile of this novel therapeutic agent.
References
- 1. Natriuretic Peptides in the Regulation of Cardiovascular Physiology and Metabolic Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Insights into the Cardioprotective Effects of the Peptides of the Counter-Regulatory Renin–Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natriuretic Peptide Based Therapeutics For Heart Failure: Cenderitide: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Evaluation of NPRA Agonist-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natriuretic Peptide Receptor-A (NPRA) is a key regulator of cardiovascular and renal homeostasis.[1] Activation of NPRA by its endogenous ligands, atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), stimulates intracellular cyclic guanosine (B1672433) monophosphate (cGMP) production.[1] This signaling cascade leads to physiological responses such as vasodilation, natriuresis, and diuresis, which collectively reduce blood pressure and fluid volume.[1] NPRA agonists, which mimic the actions of endogenous natriuretic peptides, are a promising therapeutic class for conditions like heart failure and hypertension.[1]
These application notes provide detailed protocols for evaluating the in vivo efficacy of a novel investigational compound, NPRA agonist-11 . The described methodologies are designed to be robust and reproducible for preclinical assessment in rodent models.
NPRA Signaling Pathway
The binding of this compound to the extracellular domain of NPRA induces a conformational change in the receptor, activating its intracellular guanylyl cyclase (GC) domain. This catalytically active domain converts guanosine triphosphate (GTP) to the second messenger cGMP. Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates downstream target proteins to elicit the physiological effects of vasodilation, and increased sodium and water excretion by the kidneys.
Caption: this compound signaling cascade.
Experimental Workflow for In Vivo Efficacy
A typical preclinical workflow for assessing the in vivo efficacy of this compound is outlined below. This process begins with animal model selection and acclimatization, followed by baseline measurements. After administration of the test compound, the key physiological parameters are measured at specified time points. The final step involves tissue collection for biomarker analysis and comprehensive data analysis.
Caption: General experimental workflow.
Detailed Experimental Protocols
Animal Models and Husbandry
-
Species: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model for cardiovascular and renal studies.
-
Housing: Animals should be housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
-
Acclimatization: Allow at least one week for acclimatization to the facility before any experimental procedures. For specific measurements like blood pressure or urine collection, additional acclimatization to the respective apparatus is crucial to minimize stress-induced variability.[2]
Protocol for Blood Pressure Measurement (Tail-Cuff Plethysmography)
This non-invasive method is suitable for repeated measurements of systolic blood pressure.[3][4]
-
Apparatus: A commercially available tail-cuff blood pressure system with a restraining device and a warming platform.
-
Acclimatization to Procedure:
-
Measurement Protocol:
-
Pre-warm the platform to a constant temperature (e.g., 32-34°C) to ensure detectable blood flow in the tail artery.[5]
-
Place the rat in the restrainer and position the tail cuff and sensor on the base of the tail.
-
Allow the animal to acclimate for 5-10 minutes before starting the measurements.[6]
-
Record a minimum of 10-15 consecutive measurements per animal at each time point.
-
Discard the first few readings to allow for stabilization.
-
The average of at least 7-10 stable readings is taken as the systolic blood pressure for that time point.
-
Baseline blood pressure should be measured for 2-3 days before administering the drug.[2]
-
After administration of this compound or vehicle, measure blood pressure at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Protocol for Diuresis and Natriuresis Measurement
Metabolic cages are used for the quantitative collection of urine to measure volume (diuresis) and sodium excretion (natriuresis).[7][8]
-
Apparatus: Metabolic cages designed for rats, which separate urine and feces.
-
Acclimatization to Cages:
-
House the rats individually in the metabolic cages for at least 48 hours before the start of the experiment to acclimate.[7]
-
Ensure free access to food and water during this period.
-
-
Measurement Protocol:
-
At the start of the experiment (Time 0), empty the urine collection tubes.
-
Administer this compound or vehicle to the respective groups.
-
Collect urine over a defined period (e.g., 0-4 hours, 4-8 hours, and 8-24 hours).
-
At the end of each collection period, record the volume of urine.
-
Centrifuge the urine samples to remove any contaminants and store the supernatant at -80°C for later analysis.
-
For natriuresis, measure the sodium concentration in the urine samples using a flame photometer or an ion-selective electrode.
-
Calculate the total sodium excretion by multiplying the urine volume by the sodium concentration.
-
Protocol for Tissue cGMP Measurement (ELISA)
This protocol describes the measurement of cGMP in tissues, such as the kidney or aorta, to confirm target engagement and downstream signaling.
-
Apparatus and Reagents:
-
Protocol:
-
At the end of the in vivo study, euthanize the animals at desired time points after dosing.
-
Rapidly excise the target tissues (e.g., kidneys, aorta), snap-freeze them in liquid nitrogen, and store them at -80°C until analysis.
-
On the day of the assay, weigh the frozen tissue and homogenize it in the lysis buffer provided with the ELISA kit, often containing a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation.[11]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes.
-
Collect the supernatant for the cGMP assay and a protein concentration measurement.
-
Perform the competitive ELISA according to the manufacturer's instructions.[9][10] This typically involves adding the samples, standards, and an HRP-linked cGMP conjugate to a plate pre-coated with an anti-cGMP antibody.
-
After incubation and washing, add the substrate and stop solution. Read the absorbance on a microplate reader.
-
Calculate the cGMP concentration in the samples based on the standard curve.
-
Normalize the cGMP concentration to the total protein content of the sample (e.g., in pmol cGMP per mg protein).
-
Protocol for Vasodilation Assessment (Laser Doppler Flowmetry)
Laser Doppler flowmetry can be used to non-invasively measure changes in microvascular blood flow, providing an index of vasodilation.[12][13]
-
Apparatus: A laser Doppler flowmetry or imaging system.
-
Animal Preparation:
-
Measurement Protocol:
-
Position the laser Doppler probe over the selected skin area.
-
Allow the signal to stabilize and record a baseline blood flow reading for 5-10 minutes.
-
Administer this compound or vehicle (e.g., intravenously or subcutaneously).
-
Continuously record the blood flow for a specified period post-administration (e.g., 60 minutes).
-
The change in blood flow from baseline is calculated and expressed as a percentage increase in perfusion units.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables. The following tables present hypothetical data for "this compound" to illustrate the expected outcomes.
Disclaimer: The following data are for illustrative purposes only and represent hypothetical results for a fictional "this compound".
Table 1: Effect of this compound on Systolic Blood Pressure in Rats
| Treatment Group (Dose) | N | Baseline SBP (mmHg) | Δ SBP at 2h (mmHg) | Δ SBP at 6h (mmHg) |
| Vehicle | 8 | 125 ± 5 | -2 ± 3 | -1 ± 4 |
| This compound (1 mg/kg) | 8 | 127 ± 6 | -15 ± 4 | -10 ± 3 |
| This compound (3 mg/kg) | 8 | 126 ± 5 | -28 ± 5 | -20 ± 4 |
| This compound (10 mg/kg) | 8 | 128 ± 7 | -35 ± 6 | -25 ± 5 |
| Data are presented as Mean ± SEM. SBP = Systolic Blood Pressure. Δ SBP = Change from Baseline. *p<0.05, **p<0.01 vs. Vehicle. |
Table 2: Effect of this compound on Diuresis and Natriuresis in Rats (0-8h post-dose)
| Treatment Group (Dose) | N | Total Urine Volume (mL) | Total Sodium Excretion (mmol) |
| Vehicle | 8 | 4.5 ± 0.8 | 0.6 ± 0.1 |
| This compound (1 mg/kg) | 8 | 7.2 ± 1.1 | 1.1 ± 0.2 |
| This compound (3 mg/kg) | 8 | 9.8 ± 1.5 | 1.8 ± 0.3 |
| This compound (10 mg/kg) | 8 | 12.1 ± 1.8 | 2.5 ± 0.4 |
| Data are presented as Mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle. |
Table 3: Effect of this compound on Renal cGMP Levels in Rats (1h post-dose)
| Treatment Group (Dose) | N | Renal cGMP (pmol/mg protein) |
| Vehicle | 6 | 1.5 ± 0.3 |
| This compound (3 mg/kg) | 6 | 4.8 ± 0.7 |
| This compound (10 mg/kg) | 6 | 8.2 ± 1.2 |
| Data are presented as Mean ± SEM. **p<0.01 vs. Vehicle. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound efficacy. By systematically assessing the key pharmacodynamic endpoints of blood pressure reduction, diuresis, natriuresis, and target engagement (cGMP elevation), researchers can build a robust data package to support the preclinical development of this novel therapeutic candidate. Adherence to proper acclimatization procedures and careful execution of these protocols will ensure the generation of high-quality, reproducible data.
References
- 1. What are NPRA agonists and how do they work? [synapse.patsnap.com]
- 2. ahajournals.org [ahajournals.org]
- 3. kentscientific.com [kentscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. Improved protocols for the study of urinary electrolyte excretion and blood pressure in rodents: use of gel food and stepwise changes in diet composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short-term Housing in Metabolic Caging on Measures of Energy and Fluid Balance in Male C57BL/6J Mice ( Mus musculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) [jove.com]
- 10. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijsdr.org [ijsdr.org]
- 13. Video: Laser Doppler Perfusion Imaging in the Mouse Hindlimb [jove.com]
Application Notes and Protocols for NPRA Agonist-11 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natriuretic Peptide Receptor A (NPRA), also known as NPR1 or guanylate cyclase-A (GC-A), is a key transmembrane receptor involved in cardiovascular and renal homeostasis. Its endogenous ligands, atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), trigger signaling cascades that regulate blood pressure, blood volume, and cardiac function.[1][2] The activation of NPRA and the subsequent production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP) make it a compelling therapeutic target for cardiovascular diseases.[2] NPRA agonist-11 is a synthetic agonist of NPRA, demonstrating potent activation of the receptor.[3] These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel modulators of the NPRA signaling pathway.
Mechanism of Action
NPRA is a single-transmembrane receptor with an extracellular ligand-binding domain and an intracellular domain possessing guanylate cyclase activity.[4] The binding of an agonist, such as this compound, to the extracellular domain of NPRA induces a conformational change in the receptor. This allosteric activation stimulates the intracellular guanylate cyclase domain, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][4] The resulting increase in intracellular cGMP concentration activates downstream effectors, primarily cGMP-dependent protein kinase G (PKG), which in turn mediates various physiological responses including vasodilation and natriuresis.[5]
NPRA Signaling Pathway
Data Presentation
The following table summarizes the reported activity of this compound. This data is crucial for designing dose-response experiments in HTS assays.
| Compound | Target | Species | Assay Type | AC50 (μM) | Reference |
| This compound | NPRA (NPR1) | Human | cGMP Production | 1.681 | [3] |
| This compound | NPRA (NPR1) | Monkey | cGMP Production | 0.989 | [3] |
AC50 (Agonist Concentration for 50% of maximal response) values indicate the concentration of agonist required to elicit a half-maximal response.
High-Throughput Screening Applications
This compound serves as a valuable tool for HTS campaigns aimed at discovering novel modulators of the NPRA pathway. It can be utilized as a reference agonist in assays designed to identify:
-
NPRA Antagonists: By stimulating cells with this compound in the presence of test compounds, one can identify molecules that inhibit the agonist-induced cGMP production.
-
Positive Allosteric Modulators (PAMs): Screening for compounds that enhance the cGMP production induced by a sub-maximal concentration of this compound can lead to the discovery of PAMs.
A robust and widely used method for quantifying cGMP production in a high-throughput format is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. This competitive immunoassay provides a sensitive and reproducible readout suitable for automated screening.
Protocol: High-Throughput cGMP Accumulation Assay Using this compound
This protocol describes a cell-based HTS assay to measure the effect of test compounds on cGMP production induced by this compound in a 384-well format using an HTRF-based detection method.
I. Principle
This assay employs a competitive immunoassay format. Intracellular cGMP produced by NPRA activation competes with a cGMP analog labeled with an HTRF acceptor (e.g., d2) for binding to a cGMP-specific antibody labeled with an HTRF donor (e.g., Europium cryptate). In the absence of cellular cGMP, the donor and acceptor are in close proximity, resulting in a high FRET signal. An increase in intracellular cGMP leads to a decrease in the FRET signal, which is inversely proportional to the cGMP concentration.
II. Materials
-
Cell Line: A stable cell line recombinantly expressing human NPRA, such as CHO-K1 or HEK293 cells.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K for CHO-K1) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent if required.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Test Compounds: Library of compounds to be screened, typically dissolved in DMSO.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cGMP degradation.
-
HTRF cGMP Assay Kit: Commercially available kit (e.g., from Cisbio, PerkinElmer) containing:
-
cGMP-d2 conjugate (acceptor)
-
Anti-cGMP antibody-Europium cryptate conjugate (donor)
-
cGMP standard
-
Lysis buffer
-
-
Assay Plates: 384-well, white, low-volume microplates.
-
Plate Seals: Adhesive plate seals.
III. Equipment
-
Laminar flow hood for sterile cell culture.
-
CO₂ incubator (37°C, 5% CO₂).
-
Multichannel pipettes or automated liquid handling system.
-
Plate reader capable of HTRF detection (excitation at 320-340 nm, emission at 620 nm and 665 nm).
-
Centrifuge for cell harvesting.
IV. Experimental Protocol
The following workflow outlines the key steps for performing the HTS assay.
High-Throughput Screening Workflow
Step-by-Step Procedure:
-
Cell Preparation:
-
Culture the NPRA-expressing cells to approximately 80-90% confluency.
-
On the day of the assay, wash the cells with phosphate-buffered saline (PBS) and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer (e.g., HBSS or serum-free medium) containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Determine the cell density and adjust to the desired concentration (e.g., 2,500-10,000 cells per well).
-
-
Compound Plating:
-
Prepare serial dilutions of test compounds and control compounds in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Using an automated liquid handler, dispense a small volume (e.g., 5 µL) of the compound solutions into the 384-well assay plates.
-
Include controls:
-
Negative Control: Assay buffer with DMSO (vehicle).
-
Positive Control: A known NPRA antagonist.
-
Maximal Stimulation: this compound at a concentration of EC₈₀.
-
-
-
Cell Seeding:
-
Dispense the cell suspension into the compound-containing plates (e.g., 10 µL per well).
-
-
Pre-incubation:
-
Incubate the plates at 37°C for 15-30 minutes to allow the test compounds to interact with the cells.
-
-
Agonist Stimulation:
-
Prepare a solution of this compound in assay buffer at a concentration that will yield a final concentration of approximately EC₈₀ (e.g., around 5-10 µM, to be optimized for the specific cell line and assay conditions).
-
Add the this compound solution to all wells except the basal control wells (e.g., 5 µL per well).
-
Incubate the plates at 37°C for 30-60 minutes.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Following the manufacturer's protocol for the HTRF cGMP kit, prepare the lysis buffer containing the HTRF reagents (cGMP-d2 and anti-cGMP-Europium cryptate).
-
Add the lysis/detection buffer to each well (e.g., 20 µL per well).
-
Seal the plates and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plates on an HTRF-compatible plate reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
V. Data Analysis
-
Calculate the HTRF Ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
-
Data Normalization:
-
The percentage of inhibition (for antagonist screening) can be calculated as follows: % Inhibition = 100 * (1 - [(Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)])
-
Ratio_compound: HTRF ratio in the presence of the test compound.
-
Ratio_min: HTRF ratio of the maximal stimulation control (low cGMP, high FRET).
-
Ratio_max: HTRF ratio of the negative control (basal cGMP, low FRET).
-
-
-
Dose-Response Curves:
-
For hit compounds, perform dose-response experiments and plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists/PAMs) values.
-
Conclusion
This compound is a valuable pharmacological tool for the study of the NPRA signaling pathway. The provided protocols offer a robust framework for the implementation of high-throughput screening assays to identify and characterize novel modulators of NPRA. Careful optimization of assay parameters, such as cell density and agonist concentration, is crucial for the success of any HTS campaign. The use of sensitive and reliable detection technologies like HTRF will facilitate the discovery of new therapeutic agents targeting the NPRA receptor.
References
- 1. HTRF cGMP Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Long-Term Administration of NPRA Agonists in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natriuretic Peptide Receptor-A (NPRA) agonists are a class of therapeutic agents that hold significant promise for the treatment of cardiovascular diseases, such as heart failure and hypertension. These agonists mimic the actions of endogenous natriuretic peptides, primarily Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), by binding to and activating NPRA. This activation stimulates the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), which mediates a range of beneficial physiological effects, including vasodilation, natriuresis, and inhibition of cardiac hypertrophy and fibrosis.[1][2]
This document provides detailed application notes and protocols for the long-term preclinical administration of NPRA agonists, using the designer peptide Cenderitide (CD-NP) and the novel ANP analog MANP as representative examples. While a specific compound designated "NPRA agonist-11" is not publicly documented, the data and methodologies presented here for well-characterized NPRA agonists offer a robust framework for the preclinical evaluation of new chemical entities targeting this pathway.
Signaling Pathway
Activation of NPRA by an agonist initiates a signaling cascade that primarily involves the conversion of guanosine triphosphate (GTP) to cGMP by the intracellular guanylyl cyclase domain of the receptor.[3] The elevated intracellular cGMP then activates cGMP-dependent protein kinases (PKGs), which in turn phosphorylate various downstream targets to elicit physiological responses.[3][4]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from long-term preclinical studies of representative NPRA agonists, Cenderitide and MANP.
Table 1: Efficacy of Cenderitide in a Rat Model of Cardiac Fibrosis [5]
| Parameter | Sham + Vehicle | UNX + Vehicle | UNX + CD-NP |
| LV Fibrosis (%) | Data not specified | Significantly increased vs. Sham | Significantly reduced vs. UNX + Vehicle |
| Diastolic Function | Normal | Impaired | Preserved |
UNX: Uninephrectomy; LV: Left Ventricular. Cenderitide (CD-NP) was administered to rats in a model of early cardiac fibrosis with impaired diastolic function.
Table 2: Hemodynamic and Renal Effects of Cenderitide in Normal Canines [6][7]
| Parameter | Vehicle | Cenderitide |
| Glomerular Filtration Rate (GFR) | Baseline | Increased |
| Plasma cGMP | Baseline | Increased |
| Urinary cGMP Excretion | Baseline | Increased |
| Blood Pressure | No significant change | No significant change |
| Sodium Excretion | No significant change | No significant change |
Data from intravenous infusion studies.
Table 3: Long-Term Effects of Subcutaneous MANP in Hypertensive Rats [8]
| Parameter | Vehicle | MANP (once daily for 7 days) |
| Blood Pressure | Baseline | Significant long-term reduction |
| Plasma cGMP | Baseline | Elevated |
Table 4: Pharmacokinetics of Natriuretic Peptides in Animal Models
| Peptide | Animal Model | Half-life (t1/2) | Plasma Clearance Rate |
| ANP | Rabbit | 1.2 - 3.2 min[9] | Not specified |
| BNP | Rat | Slower than ANP[10] | 45.9 ml min-1kg-1[10] |
| ANP | Rat | Not specified | 74.4 ml min-1kg-1[10] |
| ANP | Pekin Duck | 1.2 min[11] | 174.4 +/- 5.4 ml/kg/min[11] |
Experimental Protocols
General Experimental Workflow for Preclinical Evaluation
The following diagram outlines a general workflow for the preclinical evaluation of a novel NPRA agonist.
Protocol 1: Long-Term Subcutaneous Administration in a Rat Model of Hypertension
This protocol is based on studies with the ANP analog MANP.[8]
1. Animal Model:
-
Utilize a well-established rat model of hypertension (e.g., spontaneously hypertensive rats (SHR) or angiotensin II-induced hypertension).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals for at least one week before the start of the experiment.
2. Drug Preparation and Administration:
-
Dissolve the NPRA agonist in a sterile vehicle (e.g., saline).
-
For a 7-day study, administer the agonist once daily via subcutaneous injection.
-
Include a vehicle-treated control group.
3. Monitoring and Data Collection:
-
Blood Pressure: Measure systolic and diastolic blood pressure at baseline and at regular intervals throughout the study using a non-invasive tail-cuff method or via telemetry.
-
Pharmacodynamics: Collect blood samples at specified time points after the final dose to measure plasma cGMP levels using a commercially available enzyme immunoassay (EIA) kit.
-
Renal Function: House rats in metabolic cages to collect 24-hour urine samples for the measurement of urine volume and sodium excretion.
-
General Health: Monitor body weight, food and water intake, and general animal well-being daily.
4. Terminal Procedures:
-
At the end of the study, euthanize animals according to approved institutional guidelines.
-
Collect blood and tissues (e.g., heart, kidneys) for further analysis (e.g., histology, gene expression).
Protocol 2: Continuous Intravenous Infusion in a Canine Model
This protocol is based on studies with Cenderitide.[1][6]
1. Animal Model:
-
Use healthy, purpose-bred dogs (e.g., mongrels).
-
Surgically implant catheters for drug infusion and blood sampling. Allow for a recovery period post-surgery.
-
House animals in a facility that complies with animal welfare regulations.
2. Drug Preparation and Administration:
-
Prepare a sterile solution of the NPRA agonist for intravenous infusion.
-
Administer the agonist via a continuous intravenous infusion for a specified duration (e.g., 4 hours).
-
Include a vehicle-infused control group.
3. Monitoring and Data Collection:
-
Hemodynamics: Continuously monitor mean arterial pressure, heart rate, and cardiac output.
-
Renal Function: Measure glomerular filtration rate (GFR) and renal blood flow. Collect urine to determine urine flow rate and electrolyte excretion.
-
Pharmacodynamics: Collect blood and urine samples at baseline and throughout the infusion period to measure cGMP levels.
-
Hormonal Levels: Measure plasma levels of renin, aldosterone, and other relevant hormones.
4. Data Analysis:
-
Compare the changes in measured parameters from baseline between the agonist-treated and vehicle-treated groups using appropriate statistical methods.
Conclusion
The preclinical evaluation of novel NPRA agonists requires a systematic approach, beginning with in vitro characterization and progressing to long-term in vivo studies in relevant disease models. The protocols and data presented provide a foundation for designing and executing such studies. By carefully assessing the efficacy, safety, and pharmacokinetic profile of new NPRA agonists, researchers can advance the development of promising new therapies for cardiovascular diseases.
References
- 1. Natriuretic Peptide Based Therapeutics For Heart Failure: Cenderitide: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designer natriuretic peptides for heart failure: advanced in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Natriuretic Peptide-Based Novel Therapeutics: Long Journeys of Drug Developments Optimized for Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term blood pressure lowering and cGMP-activating actions of the novel ANP analog MANP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of vasopressin and atrial natriuretic peptide in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of brain natriuretic peptide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of atrial natriuretic peptide in Pekin ducks - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NPRA agonist-11 solubility and stability issues
Welcome to the technical support center for NPRA agonist-11. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule that acts as an agonist for the Natriuretic Peptide Receptor-A (NPRA), also known as NPR1.[1] By activating NPRA, it mimics the effects of the endogenous ligands, atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). This activation stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates various physiological responses including vasodilation, natriuresis, and diuresis. These effects make NPRA agonists like this compound potential therapeutic agents for cardiovascular diseases such as heart failure and hypertension.
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
A2: this compound, like many hydrophobic small molecules, has low aqueous solubility. The recommended first-line solvent for creating a stock solution is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). For subsequent dilutions into aqueous buffers or cell culture media, it is crucial to follow a careful dilution protocol to avoid precipitation.
Q3: What is the maximum recommended concentration of DMSO for in vitro cell-based assays?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%. It is essential to include a vehicle control in your experiments, which consists of the same final concentration of DMSO without the compound, to account for any effects of the solvent itself.
Q4: How should I store this compound powder and its stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer
Cause: This is a common issue for hydrophobic compounds when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium. The drastic change in solvent polarity reduces the solubility of the compound, causing it to "crash out" of the solution.
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions. First, dilute your concentrated DMSO stock to an intermediate concentration in DMSO. Then, slowly add this intermediate stock solution to your pre-warmed aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing.
-
Reduce Final Concentration: If precipitation persists, try lowering the final working concentration of this compound in your experiment.
-
Use of Co-solvents: For in vivo studies or specific in vitro assays where higher concentrations are needed, the use of co-solvents may be necessary. Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol. Formulations may also include surfactants like Tween 80 to improve solubility.
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the compound can sometimes help maintain solubility. However, be cautious as prolonged exposure to heat can degrade the compound.
Issue 2: Inconsistent or Poor Biological Activity in Experiments
Cause: This can be due to several factors, including inaccurate concentration due to precipitation, degradation of the compound, or improper handling.
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions from your frozen stock solution immediately before each experiment. Avoid using aqueous dilutions that have been stored for an extended period.
-
Visual Inspection: Before adding the compound to your experimental setup, visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
-
Verify Stock Concentration: If you suspect issues with your stock solution, its concentration and purity can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Proper Storage: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture.
Data Summary
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Recommendations and Remarks |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. Use anhydrous, high-purity grade. |
| Ethanol | Sparingly Soluble | Can be used as a co-solvent. May require warming to fully dissolve. |
| Water | Insoluble | Direct dissolution in water or aqueous buffers is not recommended. |
| PBS (pH 7.4) | Insoluble | Dilution from a DMSO stock is necessary. Prone to precipitation at higher concentrations. |
Note: Specific quantitative solubility data for this compound is not publicly available. The information above is based on general characteristics of hydrophobic small molecules and related quinazoline (B50416) derivatives. Researchers should perform their own solubility tests for precise measurements.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a dry, dark place. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Dilutions | 2-8°C | Use immediately | Not recommended for storage due to potential for precipitation and degradation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (provide the molecular weight if available, otherwise instruct the user to find it on the product datasheet), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)
-
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, brief sonication in a water bath (5-10 minutes) or gentle warming (to 37°C) can be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thaw Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (in DMSO): Prepare an intermediate dilution of the stock solution in pure DMSO. For example, to prepare a 1 mM intermediate, dilute the 10 mM stock 1:10 in DMSO.
-
Prepare Final Aqueous Solution: Slowly add a small volume of the DMSO intermediate to your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium while vortexing. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.
-
Example for a 10 µM final concentration with 0.1% DMSO: Add 1 µL of the 10 mM DMSO stock to 999 µL of aqueous buffer.
-
-
Final Mixing: Vortex the final working solution gently before adding it to your assay.
-
Use Immediately: Use the freshly prepared working solution immediately to prevent precipitation.
Visualizations
Caption: NPRA signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
Technical Support Center: Optimizing NP-RA Agonist-11 Concentration for Cell Culture Experiments
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of NPRA agonist-11 in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is NPRA and why is this compound a significant research tool?
Natriuretic Peptide Receptor-A (NPRA) is a membrane-bound guanylyl cyclase receptor that plays a crucial role in cardiovascular homeostasis.[1][2] Its natural ligands include Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).[2] Upon activation, NPRA catalyzes the conversion of GTP to cyclic GMP (cGMP), a second messenger that mediates various physiological effects, including vasodilation, natriuresis, and inhibition of cell proliferation.[2][3][4] this compound is a synthetic agonist designed to specifically activate this pathway, making it a valuable tool for studying cardiovascular diseases, cancer, and other conditions where the NPRA signaling pathway is implicated.[1][5]
Q2: What is the general concentration range for using this compound in cell culture?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, based on studies using the natural ligands ANP and BNP, a starting concentration range of 0.1 µM to 5.0 µM is recommended.[6] It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
As this compound is a peptide, proper handling is critical to maintain its activity. Lyophilized peptides should be stored at -20°C or colder in a desiccated environment.[7] Before reconstitution, allow the vial to warm to room temperature to prevent condensation.[7][8] For initial solubilization, sterile water is often suitable for hydrophilic peptides.[7] If the peptide is hydrophobic, a small amount of an organic solvent like DMSO may be necessary, followed by dilution in your aqueous assay buffer.[8] It is advisable to prepare concentrated stock solutions, aliquot them, and store at -20°C to avoid repeated freeze-thaw cycles.[7]
Q4: My cells are not responding to this compound. What are the possible reasons?
Several factors could contribute to a lack of response. See the troubleshooting section below for a detailed guide. Common issues include low or absent NPRA expression in your cell line, inactive agonist due to improper storage or handling, or issues with the assay itself.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
| Issue | Potential Cause | Recommended Solution |
| No or low cellular response | Low or no NPRA expression: The target cell line may not endogenously express sufficient levels of NPRA. | - Verify NPRA expression at both the mRNA (RT-qPCR) and protein (Western blot, flow cytometry) levels.[9][10][11] - If expression is low, consider using a cell line known to express NPRA or transiently/stably overexpressing NPRA. |
| Inactive Agonist: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles. | - Use a fresh aliquot of the agonist. - Confirm the activity of a new batch of agonist using a positive control cell line with known responsiveness. | |
| Suboptimal Assay Conditions: Incubation time, cell density, or assay buffer composition may not be optimal. | - Perform a time-course experiment to determine the optimal stimulation time. - Optimize cell density per well to ensure a robust signal-to-noise ratio.[1] | |
| High background signal | Constitutive Receptor Activity: Some receptor systems exhibit basal activity in the absence of an agonist. | - If applicable to your assay, consider using an inverse agonist to reduce basal signaling.[12] |
| Assay Interference: The agonist or other components in the media may interfere with the detection method (e.g., autofluorescence). | - Run appropriate controls, including vehicle-only and media-only wells, to assess background levels. | |
| Inconsistent results between experiments | Cell Passage Number Variability: Cellular responses can change with increasing passage number. | - Use cells within a consistent and defined passage number range for all experiments.[1] |
| Peptide Solubility and Stability Issues: The agonist may not be fully dissolved or may be degrading in the culture medium. | - Ensure complete dissolution of the peptide before use.[8] - Minimize the time the agonist is in culture medium before the assay, especially if stability is a concern. Some peptides are less stable at physiological pH.[13] | |
| Unexpected off-target effects | Non-specific Binding: At high concentrations, the agonist may bind to other receptors or proteins. | - Perform a thorough dose-response analysis to use the lowest effective concentration. - To confirm the effect is NPRA-mediated, use an NPRA-specific antagonist to see if it blocks the observed response. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a cGMP Assay
This protocol outlines the steps to determine the dose-dependent effect of this compound on intracellular cGMP levels, a direct measure of NPRA activation.
Materials:
-
Cells expressing NPRA
-
Cell culture medium
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
0.1 M HCl
-
Commercially available cGMP EIA or ELISA kit (e.g., from Sigma-Aldrich, Cell Biolabs)[4][5]
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere and grow (typically 24-48 hours).
-
Serum Starvation (Optional): Depending on the cell type and experimental goals, you may serum-starve the cells for a few hours to reduce basal signaling.
-
Pre-treatment with PDE Inhibitor: To prevent the degradation of cGMP, pre-incubate the cells with a PDE inhibitor (e.g., 0.2 mM IBMX) for 10-30 minutes before adding the agonist.[14]
-
Agonist Stimulation: Prepare serial dilutions of this compound in serum-free media or an appropriate assay buffer. A typical concentration range to test is 10⁻¹² M to 10⁻⁵ M. Remove the pre-treatment medium and add the different concentrations of the agonist to the cells.
-
Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-30 minutes).[6][14]
-
Cell Lysis: Aspirate the medium and lyse the cells by adding 0.1 M HCl to each well.[5] Incubate for 10 minutes at room temperature.
-
cGMP Measurement: Collect the cell lysates and measure the cGMP concentration using a commercial cGMP assay kit, following the manufacturer's instructions.[4][5]
-
Data Analysis: Plot the cGMP concentration against the log of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the EC50 value.
Protocol 2: Assessing Downstream Signaling by Western Blot
This protocol allows for the analysis of downstream protein activation, such as the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a substrate of cGMP-dependent protein kinase (PKG).
Materials:
-
Cells expressing NPRA
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies (e.g., anti-pVASP, anti-VASP, anti-NPRA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with different concentrations of this compound for the desired time as determined from previous experiments.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein signal to the total protein and/or a loading control like β-actin.[10]
Data Presentation
Table 1: Typical Concentration Ranges of Natural NPRA Ligands in Cell Culture
| Ligand | Cell Type | Concentration Range | Observed Effect | Reference |
| ANP | Human Lens Epithelial Cells | 0.1 µM - 5.0 µM | Increased cGMP production | [6] |
| BNP | Human Lens Epithelial Cells | 0.1 µM - 5.0 µM | Increased cGMP production | [6] |
| ANP | Recombinant HEK-293 cells | 100 nM | Receptor internalization and cGMP accumulation | [14] |
Table 2: Example EC50 Values for NPRA Agonists
| Agonist | Cell Line | Assay | EC50 |
| ANP | HLE-B3 | cGMP accumulation | ~1 µM |
| BNP | HLE-B3 | cGMP accumulation | ~1 µM |
| CNP | HLE-B3 | cGMP accumulation | <<0.1 µM |
Note: Data for this compound should be populated based on your experimental results. The values for natural ligands are provided for reference.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. marinbio.com [marinbio.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Characterization and functional expression of the natriuretic peptide system in human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 8. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
- 13. biomatik.com [biomatik.com]
- 14. Emerging concepts of receptor endocytosis and concurrent intracellular signaling: Mechanisms of guanylyl cyclase/natriuretic peptide receptor-A activation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
NPRA agonist-11 off-target effects and mitigation
Disclaimer: Publicly available information on the specific off-target effects of NPRA agonist-11 is limited. This technical support guide provides a representative overview of potential off-target effects and mitigation strategies based on the known pharmacology of Natriuretic Peptide Receptor A (NPRA) agonists and general principles of drug discovery. The experimental protocols and troubleshooting guides are designed to be broadly applicable for the characterization of novel NPRA agonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule agonist of the Natriuretic Peptide Receptor A (NPRA), also known as NPR1. Its primary mechanism of action involves binding to and activating NPRA, a transmembrane guanylyl cyclase receptor. This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological effects, including vasodilation, natriuresis, and diuresis. These effects contribute to a reduction in blood pressure, making NPRA agonists a subject of research for cardiovascular diseases.[1][2]
Q2: What are the potential off-target effects of this compound?
While specific data for this compound is not publicly available, potential off-target effects for a novel small molecule agonist can be predicted based on its chemical structure and the broader class of related compounds. Off-target interactions occur when a drug binds to unintended molecular targets.[3][4] For a hydroquinazoline-based compound like this compound, potential off-targets could include other receptors, ion channels, or enzymes that share structural similarities in their binding pockets.
Q3: How can I experimentally determine if this compound is exhibiting off-target effects in my assay?
Unexpected or inconsistent experimental results may indicate off-target activity. Key signs include:
-
A discrepancy between the expected physiological response (e.g., cGMP production) and other cellular readouts.
-
Activity in cell lines that do not express NPRA.
-
Effects that are not reversible by a known NPRA antagonist.
A systematic approach to confirming off-target effects is outlined in the Troubleshooting Guide below.
Q4: What strategies can be employed to mitigate the off-target effects of this compound?
Mitigating off-target effects is a critical aspect of drug development.[3] Strategies include:
-
Rational Drug Design: Modifying the chemical structure of the agonist to improve its selectivity for NPRA.[3][4]
-
Dose Optimization: Using the lowest effective concentration of the agonist to minimize engagement with lower-affinity off-targets.
-
Use of Specific Antagonists: Co-administration with a selective NPRA antagonist can help to isolate the on-target effects.
-
Cross-screening and Profiling: Proactively screening the compound against a panel of known off-targets to understand its selectivity profile early in development.[3][4]
Troubleshooting Guide
This guide addresses common issues that may arise during in-vitro experiments with this compound, potentially stemming from off-target effects.
| Observed Problem | Potential Cause | Recommended Action |
| High background signal in cGMP assay | 1. Non-specific activation of other guanylyl cyclases. 2. Interference with phosphodiesterases (PDEs) that degrade cGMP. | 1. Test the agonist in NPRA-knockout or null cell lines. 2. Perform a PDE inhibition assay. |
| Cytotoxicity observed at high concentrations | Off-target engagement of essential cellular pathways. | 1. Determine the EC50 for the on-target effect and the CC50 for cytotoxicity to calculate the therapeutic index. 2. Screen against a panel of common cytotoxicity targets. |
| Inconsistent results between different cell lines | 1. Variable expression levels of NPRA. 2. Presence of off-targets in one cell line but not another. | 1. Quantify NPRA expression levels in all cell lines used (e.g., via qPCR or western blot). 2. Profile the off-target landscape of the cell lines being used. |
| Effect is not blocked by a selective NPRA antagonist | The observed effect is mediated by an off-target. | 1. Confirm the potency and selectivity of the antagonist used. 2. Initiate an off-target identification workflow (see Experimental Protocols). |
Quantitative Data Summary
Due to the limited public data for this compound, this table presents hypothetical data for a typical selective NPRA agonist to illustrate how to structure such information.
| Parameter | NPRA (Human) | NPRA (Monkey) | Hypothetical Off-Target 1 (e.g., PDE5) | Hypothetical Off-Target 2 (e.g., hERG channel) |
| Binding Affinity (Ki) | 50 nM | 45 nM | > 10 µM | > 10 µM |
| Functional Potency (EC50/IC50) | 1.681 µM | 0.989 µM | 15 µM | 25 µM |
| Selectivity Ratio (Off-Target/On-Target) | - | - | > 300x | > 500x |
Experimental Protocols
Protocol 1: Determining On-Target NPRA Activation via cGMP Assay
Objective: To quantify the potency of this compound in activating NPRA and stimulating cGMP production.
Methodology:
-
Cell Culture: Culture cells expressing human NPRA (e.g., HEK293-hNPRA) in appropriate media.
-
Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Assay Preparation: Wash cells with a serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Agonist Treatment: Add serial dilutions of this compound to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the buffer provided in a commercial cGMP assay kit.
-
cGMP Quantification: Measure intracellular cGMP levels using a competitive ELISA-based cGMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the log of the agonist concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: Off-Target Liability Screening using a Kinase Panel
Objective: To assess the potential for this compound to interact with a broad range of protein kinases, a common source of off-target effects.
Methodology:
-
Compound Submission: Provide this compound at a high concentration (e.g., 10 µM) to a commercial kinase profiling service.
-
Assay Format: The service will typically perform radiolabeled ATP binding assays or fluorescence-based assays across a panel of hundreds of kinases.
-
Data Collection: The percentage of inhibition of each kinase by the agonist is determined.
-
Hit Identification: Kinases showing significant inhibition (e.g., >50% at 10 µM) are identified as potential off-targets.
-
Follow-up Studies: For identified hits, determine the IC50 value through dose-response studies to quantify the potency of the off-target interaction.
Visualizations
Caption: NPRA Signaling Pathway
References
- 1. Prediction Models for Agonists and Antagonists of Molecular Initiation Events for Toxicity Pathways Using an Improved Deep-Learning-Based Quantitative Structure–Activity Relationship System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictive Modeling of Estrogen Receptor Agonism, Antagonism, and Binding Activities Using Machine and Deep Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the multifunctional profile of dihydroquinazoline derivatives as potential therapeutics for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Preventing desensitization of NPRA with agonist-11 treatment
Welcome to the technical support center for researchers utilizing Agonist-11 for the study of Natriuretic Peptide Receptor A (NPRA). This resource provides essential information, troubleshooting guides, and frequently asked questions to ensure the successful application of Agonist-11 in your experiments and to address challenges related to NPRA desensitization.
Frequently Asked Questions (FAQs)
Q1: What is Agonist-11 and what is its primary application?
A1: Agonist-11 is a novel synthetic agonist designed for high-affinity and specific binding to Natriuretic Peptide Receptor A (NPRA). Its primary application is to stimulate the production of cyclic guanosine (B1672433) monophosphate (cGMP) for studying downstream signaling pathways and physiological effects mediated by NPRA, with a key feature being its design to minimize receptor desensitization.
Q2: What is NPRA desensitization and why is it a concern?
A2: NPRA desensitization is a process where prolonged or repeated exposure to an agonist leads to a diminished receptor response, even in the presence of the stimulating ligand.[1][2] This is a critical concern in experimental settings as it can lead to underestimation of the agonist's efficacy, variability in results, and misinterpretation of the physiological roles of NPRA. Mechanisms of desensitization can include receptor phosphorylation, internalization, and downregulation.[1][2]
Q3: How does Agonist-11 aim to prevent NPRA desensitization?
A3: Agonist-11 is engineered to promote a stable and prolonged signaling response by potentially exhibiting biased agonism. This means it may preferentially activate the Gs signaling pathway leading to cGMP production, while having a reduced tendency to recruit β-arrestins, which are key proteins involved in receptor desensitization and internalization.[3]
Q4: What are the key downstream effectors of NPRA activation?
A4: Upon activation by an agonist, NPRA's intrinsic guanylyl cyclase activity converts GTP to cGMP.[4][5][6] Increased intracellular cGMP then activates downstream effectors such as cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-specific phosphodiesterases (PDEs).[6]
Q5: Can I use Agonist-11 in combination with other compounds?
A5: Yes, Agonist-11 can be used with other pharmacological agents. For instance, co-treatment with phosphodiesterase (PDE) inhibitors can potentiate the effects of Agonist-11 by preventing the degradation of cGMP. However, careful validation is required to rule out any off-target effects or unintended interactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with Agonist-11.
| Problem | Possible Cause | Recommended Solution |
| Low or no cGMP production upon Agonist-11 stimulation. | 1. Incorrect Agonist-11 concentration: The concentration may be too low to elicit a response. 2. Cell line viability/NPRA expression: The cells may have low viability or insufficient NPRA expression.[7] 3. Assay conditions: The cGMP assay may not be optimized (e.g., incubation time, temperature). | 1. Perform a dose-response curve: Determine the optimal concentration of Agonist-11 for your specific cell line. 2. Verify cell health and NPRA expression: Check cell viability using a standard assay (e.g., trypan blue) and confirm NPRA expression via Western blot or qPCR.[7] 3. Optimize assay parameters: Titrate incubation time and ensure all reagents are fresh and properly prepared. |
| High variability in cGMP levels between replicates. | 1. Inconsistent cell seeding: Uneven cell density can lead to variable receptor numbers per well. 2. Pipetting errors: Inaccurate dispensing of Agonist-11 or assay reagents. 3. Cell passage number: High passage numbers can lead to phenotypic drift and altered receptor expression. | 1. Ensure uniform cell seeding: Use a cell counter for accurate seeding and allow cells to adhere and grow evenly. 2. Use calibrated pipettes: Ensure proper pipetting technique and use of calibrated equipment. 3. Maintain a consistent cell passage number: Use cells within a defined low-passage range for all experiments. |
| Evidence of receptor desensitization despite using Agonist-11. | 1. Prolonged high-concentration treatment: Even with a desensitization-resistant agonist, very high concentrations or long exposure times can still induce some level of desensitization. 2. Cell-type specific factors: Some cell types may have more robust desensitization machinery. | 1. Optimize treatment duration and concentration: Determine the minimal effective concentration and shortest incubation time that yields a robust signal. 2. Investigate desensitization mechanisms: Use inhibitors of GRKs or dynamin to probe the pathways involved in your specific cell model. |
| Unexpected off-target effects observed. | 1. High agonist concentration: Supramaximal concentrations may lead to non-specific binding and activation of other receptors. 2. Contamination of Agonist-11 stock. | 1. Perform a thorough dose-response analysis: Use the lowest effective concentration. 2. Test for specificity: Use NPRA antagonists or cells lacking NPRA to confirm the observed effects are NPRA-mediated. 3. Ensure purity of agonist stock: Use a fresh, validated batch of Agonist-11. |
Experimental Protocols
Protocol 1: Measuring cGMP Production in Response to Agonist-11
Objective: To quantify the intracellular accumulation of cGMP in cultured cells following stimulation with Agonist-11.
Materials:
-
Cultured cells expressing NPRA
-
Agonist-11
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Commercially available cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment: On the day of the experiment, wash the cells once with warm PBS. Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) in serum-free media for 15-30 minutes at 37°C to prevent cGMP degradation.
-
Agonist Stimulation: Add varying concentrations of Agonist-11 to the wells. Include a vehicle control (media with PDE inhibitor only). Incubate for the desired time (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the media and lyse the cells by adding the lysis buffer provided in the cGMP assay kit.
-
cGMP Quantification: Follow the manufacturer's instructions for the cGMP EIA kit to measure the concentration of cGMP in the cell lysates.
-
Data Analysis: Normalize the cGMP concentration to the total protein concentration in each well. Plot the cGMP concentration against the Agonist-11 concentration to generate a dose-response curve.
Protocol 2: Assessing NPRA Desensitization
Objective: To determine the extent of NPRA desensitization following prolonged exposure to an agonist.
Materials:
-
Cultured cells expressing NPRA
-
Agonist-11
-
Control agonist known to cause desensitization (e.g., Atrial Natriuretic Peptide - ANP)
-
Wash buffer (e.g., serum-free media)
-
Reagents for cGMP assay (as in Protocol 1)
Procedure:
-
Initial Stimulation (Desensitization Phase):
-
Treat cells with a high concentration of the control agonist (e.g., 1 µM ANP) or Agonist-11 for an extended period (e.g., 1-4 hours).
-
Include a control group with no pre-treatment.
-
-
Washout: Aspirate the media and wash the cells thoroughly with warm wash buffer three times to remove the agonist.
-
Second Stimulation (Challenge Phase):
-
Immediately after washing, stimulate all groups (including the non-pre-treated control) with a sub-maximal concentration of the respective agonist (e.g., 100 nM ANP or Agonist-11) for a short period (e.g., 10 minutes).
-
-
cGMP Measurement: Lyse the cells and measure cGMP levels as described in Protocol 1.
-
Data Analysis: Compare the cGMP response in the pre-treated groups to the non-pre-treated control. A significant reduction in the cGMP response in the pre-treated group indicates receptor desensitization.
Data Presentation
Table 1: Hypothetical Dose-Response of Agonist-11 vs. ANP on cGMP Production
| Agonist Concentration (nM) | cGMP Production (pmol/mg protein) - Agonist-11 | cGMP Production (pmol/mg protein) - ANP |
| 0 (Vehicle) | 5 ± 0.8 | 4.8 ± 0.7 |
| 0.1 | 15 ± 2.1 | 12 ± 1.9 |
| 1 | 50 ± 5.5 | 45 ± 4.8 |
| 10 | 150 ± 12.3 | 130 ± 11.5 |
| 100 | 350 ± 25.1 | 280 ± 22.4 |
| 1000 | 360 ± 28.9 | 285 ± 24.1 |
Table 2: Hypothetical NPRA Desensitization Assay Results
| Pre-treatment (1 hour) | cGMP Response to Second Stimulation (% of Control) |
| Vehicle | 100% |
| 1 µM ANP | 35 ± 5.2% |
| 1 µM Agonist-11 | 85 ± 7.8% |
Visualizations
Caption: NPRA signaling pathway activated by Agonist-11.
Caption: Workflow for assessing NPRA desensitization.
Caption: Troubleshooting logic for low cGMP signal.
References
- 1. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biased β-Agonists Favoring Gs over β-Arrestin for Individualized Treatment of Obstructive Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging concepts of receptor endocytosis and concurrent intracellular signaling: Mechanisms of guanylyl cyclase/natriuretic peptide receptor-A activation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Improving the bioavailability of NPRA agonist-11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving NPRA Agonist-11. Our aim is to help you overcome common challenges related to the bioavailability and efficacy of this novel natriuretic peptide receptor-A (NPRA) agonist.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vitro and in vivo experiments with this compound.
| Issue/Observation | Potential Cause | Suggested Solution/Troubleshooting Step |
| Low in vivo efficacy despite high in vitro potency | Poor oral bioavailability due to enzymatic degradation in the gastrointestinal (GI) tract.[1][2][3][4] | Formulation Approach: Co-administer with protease inhibitors (e.g., aprotinin, bestatin) to prevent enzymatic breakdown.[5] Encapsulate this compound in polymeric micro or nanoparticles to protect it from the harsh GI environment.[6] Chemical Modification: If possible, consider derivatizing the peptide to increase resistance to peptidases.[7] |
| Low membrane permeability across the intestinal epithelium.[2][3] | Formulation Approach: Include permeation enhancers in your formulation to transiently open tight junctions and increase membrane fluidity.[5] Chemical Modification: Strategies like lipidization (conjugating with fatty acids) can increase the lipophilicity of the agonist, potentially enhancing transcellular transport.[7][8] | |
| High variability in experimental results between subjects | Differences in gut microbiome and enzymatic activity among individual animals.[2] | Experimental Design: Increase the number of subjects per group to improve statistical power. Ensure consistent diet and fasting protocols before administration. Route of Administration: For initial efficacy studies, consider parenteral administration (e.g., subcutaneous or intravenous) to bypass the GI tract and establish a baseline pharmacokinetic profile.[9] |
| Rapid clearance and short half-life in vivo | Susceptibility to plasma proteases and rapid renal clearance.[10] | Chemical Modification: PEGylation (attaching polyethylene (B3416737) glycol chains) can increase the hydrodynamic size of the agonist, reducing renal clearance and protecting against enzymatic degradation.[8][10] Formulation Strategy: Develop a sustained-release formulation, such as a depot injection, to maintain therapeutic concentrations over a longer period.[11][12] |
| Precipitation or aggregation of the agonist in solution | Suboptimal formulation parameters (e.g., pH, buffer components).[13] | Formulation Optimization: Conduct a pH-stability profile to identify the optimal pH for solubility and stability. Screen different pharmaceutically acceptable buffers and excipients.[13] Consider using co-solvents or viscosity-enhancing agents to improve stability in aqueous solutions.[13] |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an agonist for the Natriuretic Peptide Receptor-A (NPRA or NPR1).[14] Upon binding to NPRA, it stimulates the receptor's intrinsic guanylate cyclase activity, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[15][16] This second messenger, cGMP, then activates downstream signaling pathways, such as cGMP-dependent protein kinases (PKGs), which mediate various physiological responses including vasodilation, natriuresis, and diuresis.[16][17]
2. What are the known potency values for this compound?
The half-maximal activation concentration (AC50) values for this compound have been determined as:
| Species | AC50 Value |
|---|---|
| Human | 1.681 μM |
| Monkey | 0.989 μM |
Data sourced from MedChemExpress.[14]
3. What are the primary barriers to achieving good oral bioavailability for peptide agonists like this compound?
The main challenges for oral delivery of peptide-based drugs are:
-
Enzymatic Degradation: Peptides are susceptible to breakdown by proteases and peptidases in the stomach and small intestine.[2][4]
-
Low Permeability: Due to their typically large size and hydrophilic nature, peptides have difficulty crossing the intestinal epithelial barrier to enter systemic circulation.[3][5]
-
Physicochemical Instability: The harsh pH conditions of the gastrointestinal tract can lead to the chemical degradation of the peptide.[1][2]
4. What formulation strategies can be explored to improve the bioavailability of this compound?
Several formulation strategies can be employed:
-
Enzyme Inhibitors: Co-formulating with molecules that inhibit the activity of digestive enzymes.[5][18]
-
Permeation Enhancers: Including agents that temporarily and reversibly increase the permeability of the intestinal mucosa.[5]
-
Lipid-Based Formulations: Encapsulating the peptide in lipid-based systems like liposomes or microemulsions can protect it from degradation and enhance absorption.[18]
-
Mucoadhesive Systems: Using polymers that adhere to the mucus layer of the intestine can increase the residence time of the drug at the absorption site.[2]
5. Are there chemical modifications that could improve the pharmacokinetic profile of this compound?
Yes, several chemical modification strategies are commonly used for peptides:[10]
-
Incorporation of Unnatural Amino Acids: Replacing standard amino acids with D-amino acids or other non-canonical versions can confer resistance to enzymatic cleavage.[10][18]
-
Cyclization: Creating a cyclic peptide structure can improve stability by making the backbone less accessible to proteases.[10][18]
-
PEGylation: Attaching polyethylene glycol (PEG) chains can shield the peptide from enzymes and reduce renal clearance, thereby extending its circulation half-life.[8][10]
-
Lipidation: Conjugating a lipid moiety can enhance plasma protein binding, which can also extend the half-life.[10]
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
Objective: To assess the stability of this compound in the presence of serum proteases.
Methodology:
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., PBS, pH 7.4).
-
Obtain fresh serum from the species of interest (e.g., human, rat, mouse).
-
Incubate this compound at a final concentration of 10 µM with 90% serum at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the enzymatic degradation by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of intact this compound using a validated analytical method, such as LC-MS/MS or HPLC.
-
Calculate the percentage of remaining agonist at each time point relative to time zero and determine the half-life (t½).
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of this compound following administration.
Methodology:
-
House rodents (e.g., Sprague-Dawley rats) in appropriate conditions with a set light/dark cycle and access to food and water.
-
Fast the animals overnight prior to dosing.
-
Administer this compound via the desired route (e.g., oral gavage, intravenous injection). The formulation should be prepared as determined from pre-formulation studies.
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Process the blood samples to obtain plasma (e.g., by centrifugation with an anticoagulant like EDTA).
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key PK parameters. For oral administration, bioavailability can be calculated by comparing the Area Under the Curve (AUC) to that from an IV administration study.
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Safety and pharmacokinetics of ralinepag, a novel oral prostacyclin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, tolerability, and pharmacokinetics of the selective prostacyclin receptor agonist ralinepag in single and multiple dosing studies of an immediate-release oral formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C [frontiersin.org]
- 17. ANP-NPRA signaling pathway--a potential therapeutic target for the treatment of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
Navigating the Stability of NPRA Agonists in Cell Culture Media: A Technical Guide
Technical Support Center | Troubleshooting & FAQs
For researchers and drug development professionals working with natriuretic peptide receptor-A (NPRA) agonists, ensuring compound stability in cell culture media is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the factors influencing the stability of peptide-based NPRA agonists, standardized protocols for stability assessment, and a troubleshooting section to address common challenges.
Understanding NPRA Signaling
The natriuretic peptide receptor-A (NPRA) is a key regulator of cardiovascular and renal homeostasis. Its activation by endogenous ligands like atrial natriuretic peptide (ANP) or synthetic agonists triggers a signaling cascade with significant physiological effects.[1][2][3] Binding of an agonist to NPRA stimulates its intrinsic guanylyl cyclase activity, leading to the conversion of GTP to cyclic GMP (cGMP).[3][4] This increase in intracellular cGMP acts as a second messenger, mediating downstream effects such as vasodilation, natriuresis, and diuresis.[3]
Factors Influencing Peptide Agonist Stability in Cell Culture Media
The stability of peptide agonists like "this compound" in cell culture media can be influenced by several factors:
-
Enzymatic Degradation: Peptidases and proteases present in serum supplements (e.g., Fetal Bovine Serum - FBS) or secreted by cells can degrade peptide agonists.[5][6]
-
pH and Temperature: The pH of the culture medium and the incubation temperature can affect the chemical stability of peptides, leading to modifications like deamidation or oxidation.[7]
-
Media Components: Certain components in the media, such as reducing agents or metal ions, can interact with the peptide and affect its stability.[8] For example, amino acids like cysteine can impact the stability of therapeutic proteins.[8]
-
Adsorption: Peptides can adsorb to the surface of plasticware, reducing their effective concentration in the medium.
Experimental Protocol for Assessing Agonist Stability
This protocol outlines a general workflow for determining the stability of a peptide NPRA agonist in a specific cell culture medium.
Detailed Methodology:
-
Preparation of Agonist Stock Solution: Prepare a concentrated stock solution of the NPRA agonist in a suitable solvent (e.g., DMSO, sterile water).
-
Spiking of Cell Culture Media: Dilute the agonist stock solution into the desired cell culture medium (e.g., DMEM, RPMI-1640) with and without serum to the final working concentration.
-
Incubation: Incubate the spiked media at 37°C in a CO2 incubator.
-
Sample Collection: Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation: Immediately process the samples to prevent further degradation. This may involve protein precipitation using organic solvents like acetonitrile (B52724) or ethanol.[5][6]
-
Quantification: Analyze the samples to determine the concentration of the intact agonist. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly used methods.
-
Data Analysis: Plot the concentration of the agonist versus time to determine the degradation kinetics and calculate the half-life of the compound in the specific medium.
Stability of this compound in Different Cell Culture Media (Hypothetical Data)
The following table presents hypothetical stability data for "this compound" to illustrate how results can be structured.
| Cell Culture Medium | Serum Presence | Incubation Time (hours) | % Remaining Agonist-11 (Mean ± SD) |
| DMEM | No Serum | 0 | 100 ± 0 |
| 8 | 95 ± 2.1 | ||
| 24 | 88 ± 3.5 | ||
| 48 | 75 ± 4.2 | ||
| DMEM | 10% FBS | 0 | 100 ± 0 |
| 8 | 65 ± 3.8 | ||
| 24 | 30 ± 4.1 | ||
| 48 | 10 ± 2.5 | ||
| RPMI-1640 | No Serum | 0 | 100 ± 0 |
| 8 | 92 ± 2.5 | ||
| 24 | 85 ± 3.1 | ||
| 48 | 70 ± 3.9 | ||
| RPMI-1640 | 10% FBS | 0 | 100 ± 0 |
| 8 | 60 ± 4.0 | ||
| 24 | 25 ± 3.7 | ||
| 48 | 8 ± 2.1 |
Troubleshooting Guide & FAQs
Q1: My NPRA agonist shows rapid degradation in serum-containing medium. What can I do?
A1: This is likely due to enzymatic degradation by proteases in the serum.
-
Troubleshooting Steps:
-
Conduct experiments in serum-free media if your cell line can tolerate it for the duration of the experiment.
-
Heat-inactivate the serum before use to denature some of the proteases. However, this may also inactivate beneficial growth factors.
-
Consider using a chemically defined, serum-free medium formulation.
-
Add protease inhibitors to the medium, but be aware that they can have off-target effects on your cells.
-
Q2: I am seeing inconsistent results between experiments. What could be the cause?
A2: Inconsistency can arise from several sources.
-
Troubleshooting Steps:
-
Pipetting and Dilution Errors: Ensure accurate and consistent preparation of your agonist solutions.
-
Lot-to-Lot Variability of Serum: Different batches of FBS can have varying levels of enzymes and other components. Test new lots of serum for their effect on agonist stability.
-
Cell Health and Density: The metabolic state and density of your cells can affect the levels of secreted proteases. Ensure consistent cell culture conditions.
-
Storage of Agonist: Ensure the stock solution of the agonist is stored properly (e.g., at -80°C in small aliquots to avoid freeze-thaw cycles).
-
Q3: How can I minimize the adsorption of my peptide agonist to labware?
A3: Peptides can be "sticky," leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Use low-protein-binding microplates and tubes.
-
Include a small amount of a non-ionic surfactant (e.g., Tween-20) in your buffers, if compatible with your assay.
-
Pre-treating the labware with a blocking agent like bovine serum albumin (BSA) can sometimes help, but be mindful of potential interactions.
-
Q4: Can the type of cell culture medium itself affect the stability of my agonist?
A4: Yes, the composition of the basal medium can have an impact.
-
Considerations:
-
Different media have varying concentrations of amino acids, salts, and vitamins, which can influence pH and redox potential.[7] For instance, some amino acids in media can be unstable and their degradation products could affect the agonist.[9]
-
It is advisable to test the stability of your agonist in the specific medium you plan to use for your experiments.
-
Q5: What is the best way to quantify my peptide agonist in culture medium?
A5: LC-MS/MS is often the gold standard due to its high sensitivity and specificity, allowing for the accurate quantification of the intact peptide even in a complex matrix like cell culture medium. HPLC with UV or fluorescence detection can also be used, but may be less sensitive and more prone to interference.[5][6]
References
- 1. ANP-NPRA signaling pathway--a potential therapeutic target for the treatment of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are NPRA agonists and how do they work? [synapse.patsnap.com]
- 4. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opmbio.com [opmbio.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
How to avoid NPRA agonist-11 degradation during storage
This technical support center provides guidance on how to avoid the degradation of NPRA agonist-11 during storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light. For short-term storage of solutions, aqueous-based buffers are preferable to DMSO. If DMSO must be used, solutions should be prepared fresh and used promptly. Some quinazoline (B50416) derivatives have shown good stability in ultrapure water for extended periods when stored in the dark at room temperature (22°C).[1][2]
Q2: What are the potential degradation pathways for this compound?
This compound belongs to the hydroquinazoline class of compounds. While the quinazolinone ring is generally stable, degradation can be influenced by factors like pH, temperature, light, and solvent.[3] Potential degradation pathways for related compounds include hydrolysis under harsh acidic or alkaline conditions, especially at elevated temperatures, and photodegradation.
Q3: I suspect my this compound has degraded. How can I check for degradation?
Degradation can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A comparison of the peak purity and retention time of your sample against a fresh, standard sample can indicate the presence of degradation products. Visual inspection for color changes or precipitation in solutions can also be an initial indicator of instability.
Q4: Can I store solutions of this compound? If so, what is the best solvent?
While preparing fresh solutions is always recommended, if storage is necessary, aqueous buffers are generally preferred over organic solvents like DMSO for some quinazoline derivatives.[1] The stability in a specific buffer system should be validated for your experimental conditions. Avoid prolonged storage in DMSO, as it may accelerate degradation for some related compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound | - Prepare fresh solutions for each experiment.- Verify the storage conditions of the stock compound.- Perform an analytical check (e.g., HPLC) on the compound to assess its purity. |
| Precipitate observed in the stock solution | Poor solubility or degradation | - Gently warm the solution to see if the precipitate redissolves.- If precipitation persists, it may be a sign of degradation. Prepare a fresh stock solution.- Consider using a different solvent or a lower concentration. |
| Discoloration of the compound (solid or solution) | Oxidation or photodegradation | - Store the compound protected from light.- Purge the storage vial with an inert gas (e.g., argon or nitrogen) to minimize oxidation. |
| Inconsistent experimental results | Inconsistent concentration due to degradation | - Aliquot the solid compound upon receipt to avoid repeated freeze-thaw cycles.- Prepare and use solutions within the same day.- Validate the stability of the compound in your specific experimental buffer and conditions. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer.
Materials:
-
This compound
-
Solvent/buffer of interest (e.g., ultrapure water, PBS, DMSO)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system.
-
Incubation: Store the remaining solution under the desired storage conditions (e.g., 4°C, room temperature, 37°C, protected from light or exposed to light).
-
Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week, 1 month), inject an aliquot of the stored solution onto the HPLC.
-
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
-
Data Analysis: Compare the peak area and purity of the main this compound peak at each time point to the initial (T=0) analysis. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Interpreting unexpected results from NPRA agonist-11 studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing NPRA agonist-11, a novel quinazoline-derived small molecule agonist for the Natriuretic Peptide Receptor A (NPRA).
Troubleshooting Guides
This section addresses common unexpected results and experimental issues encountered during in vitro and in vivo studies with this compound.
In Vitro Assay Troubleshooting
Issue 1: Lower-than-Expected cGMP Response
A diminished or absent cGMP response to this compound is a frequent issue. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cell Line Issues | Verify NPRA expression in your cell line via Western Blot or qPCR. Use a validated positive control cell line (e.g., HEK293-NPRA). Ensure cells are not passaged too many times, which can alter receptor expression. |
| Agonist-11 Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store aliquots at -80°C. |
| Assay Conditions | Optimize cell density and seeding time. Ensure the phosphodiesterase (PDE) inhibitor (e.g., IBMX) is active and used at the correct concentration (typically 0.1-0.5 mM) to prevent cGMP degradation. |
| Receptor Desensitization | Pre-incubation with other GPCR agonists can cause heterologous desensitization. Ensure no other activating ligands are present in the media. For repeated stimulation experiments, allow for a sufficient washout period for receptor resensitization. |
Issue 2: High Inter-well or Inter-assay Variability in cGMP Measurements
High variability can obscure real effects. Systematic troubleshooting can help identify the source of the inconsistency.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing of reagent additions, especially the stop solution. |
| Inconsistent Cell Health | Monitor cell viability and confluence. Ensure even cell seeding across the plate. Avoid edge effects by not using the outermost wells of the plate. |
| Assay Kit Performance | Run a standard curve with each assay. Check for expired reagents. Ensure proper mixing of all reagents before use. |
Issue 3: Biphasic (Bell-Shaped) Dose-Response Curve
A biphasic dose-response, where the response decreases at higher agonist concentrations, can be a complex phenomenon to interpret.[1][2][3][4]
| Potential Cause | Recommended Solution |
| Receptor Downregulation | High concentrations of this compound may lead to rapid receptor internalization and degradation, reducing the number of available receptors on the cell surface. Perform time-course experiments to assess this. |
| Off-Target Effects | At high concentrations, this compound may interact with other signaling molecules that inhibit the cGMP pathway. Evaluate the effects of the agonist in NPRA-knockout cells to distinguish on-target from off-target effects. |
| Substrate Depletion | In cell-free assays, high enzyme activity at supra-maximal agonist concentrations could deplete the GTP substrate, leading to a reduced reaction rate. Ensure substrate is not limiting. |
In Vivo Study Troubleshooting
Issue 1: Lack of Expected Blood Pressure Reduction
The primary in vivo effect of NPRA agonism is typically a reduction in blood pressure.
| Potential Cause | Recommended Solution |
| Poor Bioavailability | Verify the pharmacokinetic profile of this compound (see Table 3). Consider alternative routes of administration (e.g., intravenous vs. intraperitoneal). |
| Rapid Metabolism | The short half-life of some agonists may require continuous infusion to observe a sustained effect.[5] |
| Compensatory Mechanisms | The renin-angiotensin-aldosterone system (RAAS) may be activated in response to vasodilation, counteracting the hypotensive effect. Consider co-administration with an ACE inhibitor or angiotensin receptor blocker for mechanistic studies. |
| Animal Model | The responsiveness to NPRA agonists can vary between different animal strains and models of hypertension. Ensure the chosen model is appropriate. |
Issue 2: Tachyphylaxis (Rapid Desensitization) to this compound
A diminishing response to repeated doses of the agonist is a common occurrence with GPCR agonists.
| Potential Cause | Recommended Solution |
| Receptor Phosphorylation and Internalization | This is the primary mechanism of homologous desensitization.[6][7][8] Allow for a sufficient time interval between doses for receptor dephosphorylation and recycling to the cell surface. |
| Heterologous Desensitization | Activation of other signaling pathways (e.g., by stress hormones) can lead to the desensitization of NPRA.[9][10][11][12][13] Ensure animals are properly acclimatized to minimize stress. |
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound? A1: this compound is a small molecule that binds to and activates the Natriuretic Peptide Receptor A (NPRA). This activation stimulates the receptor's intrinsic guanylyl cyclase activity, leading to the conversion of GTP to cyclic GMP (cGMP). Elevated intracellular cGMP then activates downstream effectors such as protein kinase G (PKG), resulting in vasodilation and natriuresis.
-
Q2: How can I differentiate between on-target and off-target effects of this compound? A2: To confirm on-target effects, use NPRA knockout/knockdown cells or animals and demonstrate a loss of response to this compound. To investigate potential off-target effects, especially since agonist-11 is a quinazoline (B50416) derivative known for broad bioactivity, screen against a panel of other receptors and kinases.[14][15][16][17]
-
Q3: What are the key differences between homologous and heterologous desensitization of NPRA? A3: Homologous desensitization is caused by the binding of an NPRA agonist itself, leading to receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent internalization.[6][11] Heterologous desensitization occurs when the activation of a different receptor pathway (e.g., through protein kinase C) leads to the phosphorylation and desensitization of NPRA, even in the absence of an NPRA agonist.[9][10][11][12]
-
Q4: Why do I observe a discrepancy between in vitro potency (EC50) and in vivo efficacy? A4: This is a common challenge in drug development. Factors such as poor absorption, rapid metabolism, high plasma protein binding, or rapid clearance can limit the in vivo efficacy of a potent in vitro compound. A thorough pharmacokinetic analysis is essential to understand this discrepancy.
-
Q5: How should I interpret the Ki value from a receptor binding assay? A5: The Ki, or inhibition constant, reflects the binding affinity of this compound for the NPRA receptor. It is calculated from the IC50 value of a competitive binding assay.[18] A lower Ki value indicates a higher binding affinity.[19]
Data Presentation
The following tables provide key quantitative data for the fictional "this compound". These values are representative for a potent and selective small molecule NPRA agonist and should be used as a reference for expected experimental outcomes.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Assay Conditions |
| EC50 (cGMP production) | 15 nM | HEK293 cells stably expressing human NPRA, 30-minute stimulation |
| Ki (Receptor Binding) | 5 nM | Competitive binding assay using [125I]-ANP and membranes from NPRA-expressing cells |
Table 2: Selectivity Profile of this compound
| Receptor/Enzyme | IC50 / Ki |
| NPRB | > 10 µM |
| NPRC | > 20 µM |
| PDE5 | 5 µM |
| EGFR | > 15 µM |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value (Intravenous) | Value (Oral) |
| Half-life (t1/2) | 1.5 hours | 2.0 hours |
| Clearance (CL) | 25 mL/min/kg | - |
| Volume of Distribution (Vd) | 3 L/kg | - |
| Oral Bioavailability (F) | - | 30% |
Experimental Protocols
Protocol 1: In Vitro cGMP Assay
This protocol describes a method for quantifying cGMP production in response to this compound in cultured cells.
-
Cell Plating: Seed HEK293 cells stably expressing human NPRA in a 96-well plate at a density of 50,000 cells/well and culture overnight.
-
Pre-incubation: Wash cells with serum-free media and pre-incubate with 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for 20 minutes at 37°C.
-
Agonist Stimulation: Add this compound at various concentrations (e.g., 1 pM to 10 µM) and incubate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the media and lyse the cells using 0.1 M HCl.
-
cGMP Quantification: Determine the cGMP concentration in the cell lysates using a commercially available cGMP competitive ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.[20][21]
Protocol 2: NPRA Receptor Binding Assay
This protocol details a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound.
-
Membrane Preparation: Prepare crude membranes from HEK293 cells overexpressing NPRA.
-
Assay Setup: In a 96-well plate, add membrane preparation, a fixed concentration of [125I]-labeled Atrial Natriuretic Peptide (ANP) (e.g., 50 pM), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for 90 minutes to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate and wash with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
Protocol 3: In Vivo Blood Pressure Measurement in Rats
This protocol describes the non-invasive measurement of systolic blood pressure in conscious rats using the tail-cuff method following administration of this compound.[22][23][24][25][26]
-
Animal Acclimatization: Acclimatize male spontaneously hypertensive rats (SHR) to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure changes.
-
Baseline Measurement: Record baseline systolic blood pressure for each rat.
-
Agonist Administration: Administer this compound via intraperitoneal (IP) injection at the desired dose (e.g., 1 mg/kg).[27][28][29][30][31]
-
Blood Pressure Monitoring: Measure systolic blood pressure at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the change in systolic blood pressure from baseline for each time point and compare the effects of different doses of the agonist.
Visualizations
Caption: NPRA Signaling Pathway Activation by Agonist-11.
Caption: Experimental Workflow for this compound Evaluation.
Caption: Troubleshooting Low cGMP Response.
References
- 1. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 2. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kineon.io [kineon.io]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of atrial natriuretic peptide in Pekin ducks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reduced activity of the NPR-A kinase triggers dephosphorylation and homologous desensitization of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of desensitization and resensitization of G protein-coupled neurokinin1 and neurokinin2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agonist-induced Phosphorylation and Desensitization of the P2Y2 Nucleotide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of noradrenaline-induced heterologous desensitization of adenylate cyclase stimulation in rat heart muscle cells: increase in the level of inhibitory G-protein alpha-subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptor-induced heterologous desensitization of receptor-regulated phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterologous desensitisation - Wikipedia [en.wikipedia.org]
- 12. The role of β-arrestins in G protein-coupled receptor heterologous desensitization: A brief story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. G protein-coupled receptors: heterologous regulation of homologous desensitization and its implications [pubmed.ncbi.nlm.nih.gov]
- 14. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 16. mdpi.com [mdpi.com]
- 17. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 20. EC50 Calculator | AAT Bioquest [aatbio.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Animal Non-invasive blood pressure | ADInstruments [adinstruments.com]
- 25. Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. uac.arizona.edu [uac.arizona.edu]
- 28. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 29. research.vt.edu [research.vt.edu]
- 30. animalcare.ubc.ca [animalcare.ubc.ca]
- 31. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Overcoming Challenges in NPRA Agonist-11 Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of NPRA agonist-11 and similar synthetic natriuretic peptide receptor-A (NPRA) agonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic agonist of the Natriuretic Peptide Receptor-A (NPR-A or NPRA).[1] Like endogenous ligands such as atrial natriuretic peptide (ANP), this compound binds to and activates NPRA. This activation stimulates the intrinsic guanylyl cyclase activity of the receptor, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] This signaling cascade mediates various physiological responses, including vasodilation, natriuresis (sodium excretion), and diuresis (urine production), which collectively contribute to the regulation of blood pressure and fluid homeostasis.[2][3]
Q2: What are the primary challenges in delivering this compound in animal models?
Being a peptide mimetic, the delivery of this compound faces challenges common to peptide-based therapeutics. These include:
-
Formulation and Solubility: Ensuring the agonist is fully dissolved in a biocompatible vehicle at the desired concentration can be difficult. Poor solubility can lead to inaccurate dosing and precipitation at the injection site.
-
Stability: Peptides are susceptible to enzymatic degradation, hydrolysis, oxidation, and aggregation in solution.[4][5] This can lead to a loss of activity and potentially immunogenic impurities.[4]
-
Short Half-Life: Many peptide agonists are rapidly cleared from circulation, necessitating frequent administration or specialized delivery systems to maintain therapeutic concentrations.
-
Route of Administration: The choice of administration route (e.g., intravenous, subcutaneous, intraperitoneal) can significantly impact the pharmacokinetic and pharmacodynamic profile of the agonist.
Q3: What is a recommended starting formulation for this compound for in vivo studies?
Due to limited public data on a specific validated formulation for this compound, a general approach for peptide solubility can be adopted. A common strategy involves the use of a co-solvent system. For example, a stock solution can be prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then further diluted in an aqueous vehicle. It is crucial to minimize the final concentration of organic solvents to avoid toxicity in animal models.
Q4: How can I assess the stability of my this compound formulation?
Stability testing is crucial to ensure the integrity of the agonist during the experiment.[6] This can be done by:
-
Visual Inspection: Check for any precipitation or changes in color or clarity of the solution over time at the intended storage and experimental temperatures.
-
Analytical Chemistry: Use techniques like High-Performance Liquid Chromatography (HPLC) to monitor the purity of the agonist and detect the appearance of degradation products over time.[4][6]
-
In Vitro Bioassay: Periodically test the biological activity of the formulated agonist using a relevant cell-based assay (e.g., measuring cGMP production in NPRA-expressing cells) to ensure it retains its potency.
Q5: What are potential off-target effects of NPRA agonists?
While NPRA agonists are designed to be specific, off-target effects are a possibility and a key consideration in drug development.[7][8] Potential off-target effects could arise from the agonist binding to other receptors or proteins, or from the induction of unintended signaling pathways.[9] It is important to monitor animals for any adverse reactions and consider including control groups to assess non-specific effects of the vehicle or the compound.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No In Vivo Efficacy (e.g., no change in blood pressure or natriuresis) | 1. Poor Formulation/Solubility: Agonist may have precipitated out of solution, leading to a lower effective dose. 2. Degradation of Agonist: The peptide may have degraded in the formulation or after administration. 3. Suboptimal Dosage: The administered dose may be too low to elicit a significant biological response. 4. Incorrect Administration: Improper injection technique may lead to incorrect dosing. 5. Animal Model Insensitivity: The specific animal strain or model may have a different sensitivity to the NPRA agonist. | 1. Optimize Formulation: Try different co-solvents or excipients to improve solubility. Prepare fresh formulations for each experiment. Visually inspect for precipitation before administration. 2. Assess Stability: Perform stability studies of your formulation using HPLC. Store the agonist and its formulation under recommended conditions (e.g., protected from light, at the appropriate temperature). 3. Dose-Response Study: Conduct a dose-escalation study to determine the optimal effective dose in your animal model. 4. Refine Technique: Ensure proper training on the chosen administration route (e.g., subcutaneous, intravenous injection). 5. Literature Review: Consult literature for the responsiveness of your chosen animal model to other NPRA agonists. |
| High Variability in Experimental Results | 1. Inconsistent Formulation: Variations in the preparation of the formulation between experiments. 2. Inaccurate Dosing: Inconsistent injection volumes or concentrations. 3. Biological Variability: Natural physiological differences between individual animals. 4. Handling Stress: Stress from handling and injection can influence physiological parameters like blood pressure. | 1. Standardize Formulation Protocol: Follow a strict, documented protocol for preparing the formulation. 2. Calibrate Equipment: Ensure pipettes and other dosing equipment are properly calibrated. 3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. Randomize animals into treatment groups. 4. Acclimatize Animals: Allow animals to acclimatize to the experimental procedures and environment to minimize stress-induced variability. |
| Adverse Events or Toxicity in Animals | 1. Vehicle Toxicity: The formulation vehicle (e.g., high concentration of DMSO) may be causing toxicity. 2. Off-Target Effects: The agonist may be interacting with other biological targets. 3. On-Target Toxicity: Excessive activation of NPRA could lead to severe hypotension or electrolyte imbalance. | 1. Vehicle Control Group: Always include a group of animals that receives only the vehicle to assess its effects. If toxicity is observed, consider alternative, more biocompatible vehicles. 2. Dose Reduction: Lower the dose of the agonist to see if the adverse events are dose-dependent. 3. Monitor Vital Signs: Closely monitor animals for signs of distress, and measure relevant physiological parameters (e.g., blood pressure, heart rate, electrolytes) to understand the nature of the toxicity. |
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical and clinical studies of the synthetic NPRA agonist MANP, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of MANP in Hypertensive Rats
| Parameter | Vehicle | MANP (once-daily subcutaneous injection) |
| Change in Mean Arterial Pressure (mmHg) after 7 days | No significant change | ↓ (Significant reduction) |
| Plasma cGMP levels | Baseline | ↑ (Significant elevation) |
| Natriuresis (Sodium Excretion) | Baseline | ↑ (Robust increase) |
Data synthesized from a study on the long-term effects of MANP in hypertensive rats. The study demonstrated that daily subcutaneous injections of MANP led to a sustained reduction in blood pressure and an increase in cGMP and natriuresis.[10]
Table 2: Pharmacodynamic Effects of a Single Subcutaneous Dose of MANP in Hypertensive Humans
| Parameter | Placebo | MANP |
| Change in Systolic Blood Pressure (mmHg) | Minimal change | ↓ (Significant reduction) |
| Plasma cGMP Concentration | No significant change | ↑ (Significant increase) |
| Urinary Sodium Excretion | No significant change | ↑ (Significant increase) |
| Plasma Aldosterone Concentration | No significant change | ↓ (Significant decrease) |
This table is based on a first-in-human study where a single subcutaneous injection of MANP was administered to hypertensive subjects. The results show a clear pharmacodynamic effect, including blood pressure reduction and hormonal changes consistent with NPRA activation.[2][3]
Experimental Protocols
Protocol 1: Preparation of a Formulation for a Synthetic NPRA Agonist (Based on MANP Studies)
This protocol describes a general method for preparing a formulation suitable for subcutaneous injection in rodents.
Materials:
-
Synthetic NPRA agonist (e.g., MANP, this compound)
-
Sterile Water for Injection or 0.9% Saline
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a small volume of sterile water or saline to create a concentrated stock solution. The exact volume will depend on the amount of peptide and the desired stock concentration. Gently vortex to dissolve. Avoid vigorous shaking which can cause aggregation.
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the stock solution to the final desired concentration for injection using sterile 0.9% saline.
-
For example, if a final dose of 100 µg/kg is required in an injection volume of 100 µL for a 25 g mouse, the final concentration of the working solution should be 25 µg/mL.
-
-
Final Preparation:
-
Visually inspect the final solution for any particulates or precipitation.
-
Keep the solution on ice until ready for injection.
-
Protocol 2: Subcutaneous Administration of an NPRA Agonist in Rats
This protocol outlines the procedure for subcutaneous administration of a formulated NPRA agonist to rats.
Materials:
-
Formulated NPRA agonist solution
-
Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)
-
Rat restraint device (if necessary)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the rat to accurately calculate the injection volume.
-
Gently restrain the animal. For subcutaneous injections, the loose skin over the back of the neck (scruff) is a common and well-tolerated site.
-
-
Injection:
-
Lift the skin to create a "tent."
-
Insert the needle into the base of the tented skin, parallel to the body. Be careful not to puncture through the other side.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the agonist solution.
-
Withdraw the needle and gently massage the area to aid dispersion of the solution.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Follow the experimental timeline for subsequent measurements (e.g., blood pressure, urine collection).
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: A typical experimental workflow for in vivo studies.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A FIRST IN HUMAN STUDY OF MANP: A NOVEL ATRIAL NATRIURETIC PEPTIDE ANALOGUE IN HUMAN HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. agilent.com [agilent.com]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Minimizing batch-to-batch variability of NPRA agonist-11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NPRA agonist-11. It includes frequently asked questions for a general understanding of the compound and detailed troubleshooting guides to address specific experimental challenges, with a focus on minimizing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic agonist of the Natriuretic Peptide Receptor-A (NPRA), also known as NPR1. It is utilized in research, particularly in studies related to cardiovascular diseases and other disorders where the NPRA signaling pathway is of interest.[1]
Q2: What is the mechanism of action for this compound?
This compound mimics the action of endogenous natriuretic peptides, such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).[2] Upon binding to NPRA, it activates the receptor's intracellular guanylyl cyclase domain. This leads to the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP), a second messenger that mediates various physiological responses, including vasodilation, natriuresis, and diuresis.[2][3]
Q3: What are the key properties of this compound?
Below is a summary of the key properties of this compound.
| Property | Value |
| Molecular Formula | C37H52FN7O2 |
| Human AC50 | 1.681 µM[1] |
| Monkey AC50 | 0.989 µM[1] |
Q4: How should this compound be stored?
For optimal stability, it is recommended to store this compound as a solid at room temperature in the continental US, though storage conditions may vary elsewhere.[1] For long-term storage, it is advisable to store it at -20°C. Once dissolved in a solvent, aliquot the solution and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, with a focus on identifying and mitigating sources of batch-to-batch variability.
Inconsistent Assay Results
Q: My experimental results are not reproducible between different batches of this compound. What could be the cause?
A: Batch-to-batch variability is a common issue with synthetic compounds and can significantly impact the reproducibility of experimental results.[4] The primary causes for such inconsistencies are variations in the purity, potency, and stability of the compound.
Potential Solutions:
-
Purity Assessment:
-
Action: Perform High-Performance Liquid Chromatography (HPLC) analysis on each batch to determine the purity.
-
Rationale: Impurities from the synthesis process can interfere with the assay or compete with the agonist for receptor binding. A significant difference in purity between batches will lead to inconsistent results.
-
-
Potency Determination:
-
Action: Conduct a dose-response curve for each batch using a functional assay, such as a cGMP assay, to determine the EC50 value.
-
Rationale: Even if the purity is similar, the potency of the active compound can vary due to the presence of isomers or other subtle structural differences. Normalizing the concentration based on potency can help to achieve more consistent results.
-
-
Compound Stability:
-
Action: Ensure that the compound is stored correctly and that solutions are freshly prepared for each experiment.
-
Rationale: Degradation of the compound over time can lead to a loss of activity. Comparing a fresh batch to an older one may reveal inconsistencies due to degradation.
-
Poor Solubility
Q: I am having difficulty dissolving this compound. What is the recommended procedure?
A: The solubility of this compound can be influenced by the choice of solvent and the pH of the solution.
Potential Solutions:
-
Solvent Selection:
-
Rationale: It is crucial to first dissolve the compound in a minimal amount of organic solvent before diluting it with an aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
pH Adjustment:
-
Action: If the compound is still not fully dissolved, a slight adjustment of the pH of the aqueous buffer may improve solubility.
-
Rationale: The charge state of the molecule can affect its solubility, and adjusting the pH can help to achieve a more soluble form.
-
-
Sonication:
-
Action: Gentle sonication in a water bath can aid in the dissolution of the compound.
-
Rationale: Sonication can help to break up aggregates and facilitate the interaction between the compound and the solvent.
-
Compound Instability
Q: I suspect that this compound is degrading in my experimental setup. How can I assess and prevent this?
A: The stability of the compound in your experimental media is crucial for obtaining reliable data.
Potential Solutions:
-
Stability Assessment:
-
Action: Incubate the compound in your experimental buffer at the relevant temperature for various time points. Analyze the samples by HPLC to quantify the amount of intact compound remaining.
-
Rationale: This will provide a stability profile of the compound under your specific experimental conditions.
-
-
Use of Fresh Solutions:
-
Action: Always prepare fresh solutions of this compound immediately before use.
-
Rationale: This minimizes the opportunity for degradation to occur.
-
-
Minimize Freeze-Thaw Cycles:
-
Action: If you need to store stock solutions, aliquot them into single-use volumes to avoid repeated freezing and thawing.
-
Rationale: Freeze-thaw cycles can lead to the degradation of many compounds.
-
Experimental Protocols
To aid in minimizing batch-to-batch variability, the following are detailed methodologies for key quality control experiments.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Method:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Prepare mobile phase A: 0.1% TFA in water.
-
Prepare mobile phase B: 0.1% TFA in acetonitrile.
-
Set up the HPLC system with a C18 column and a UV detector set to an appropriate wavelength (e.g., 214 nm or 280 nm).
-
Equilibrate the column with 95% mobile phase A and 5% mobile phase B.
-
Inject a 10 µL sample of the this compound solution.
-
Run a gradient elution from 5% to 95% mobile phase B over 30 minutes.
-
Monitor the chromatogram and integrate the peak areas.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Potency Determination by cGMP Assay
Objective: To determine the EC50 of a batch of this compound.
Materials:
-
This compound sample
-
Cells expressing the human NPRA receptor (e.g., HEK293-hNPRA)
-
Cell culture medium
-
Assay buffer
-
cGMP immunoassay kit
Method:
-
Plate the NPRA-expressing cells in a 96-well plate and culture overnight.
-
Prepare a serial dilution of this compound in assay buffer.
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the different concentrations of this compound to the wells.
-
Incubate for the recommended time at 37°C.
-
Lyse the cells and measure the intracellular cGMP concentration using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Plot the cGMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are NPRA agonists and how do they work? [synapse.patsnap.com]
- 3. Emerging concepts of receptor endocytosis and concurrent intracellular signaling: Mechanisms of guanylyl cyclase/natriuretic peptide receptor-A activation and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating NPRA Agonist-11 Activity in a New Cell Line
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of NPRA agonist-11 in a new cell line.
Frequently Asked Questions (FAQs)
Q1: How can I determine if my new cell line is a suitable model for studying NPRA signaling?
A1: To determine the suitability of a new cell line, you must first confirm the expression of the natriuretic peptide receptor A (NPRA). This can be achieved through several methods:
-
RT-qPCR: To detect NPRA mRNA transcripts.
-
Western Blot: To confirm the presence of the NPRA protein.[1][2]
-
Immunocytochemistry: To visualize the localization of the NPRA protein within the cells.
It is crucial to include positive and negative control cell lines in your analysis. Several cancer cell lines have been reported to express NPRA, including prostate cancer lines (LNCaP, C4-2, PC3, DU145, TRAMP-C1, TRAMP-C2), esophageal squamous cell carcinoma lines (Eca109, TE-1), and human lens epithelial cells.[1][2][3][4]
Q2: My cell line does not endogenously express NPRA. What are my options?
A2: If your cell line of choice does not express NPRA, you can introduce the receptor through transient or stable transfection.[5][6][7][8]
-
Transient Transfection: This method provides a rapid way to express NPRA for short-term experiments. However, expression levels can be variable and are lost over time as cells divide.[9][10]
-
Stable Transfection: For long-term and consistent NPRA expression, creating a stable cell line is recommended. This involves integrating the NPRA gene into the host cell's genome, followed by selection with an appropriate antibiotic.[5][6][7][8][11]
Q3: What is the primary method to confirm this compound activity?
A3: The primary and most direct method to confirm NPRA agonist activity is to measure the intracellular accumulation of cyclic guanosine (B1672433) monophosphate (cGMP), the second messenger produced upon NPRA activation.[12] This is typically done using a competitive enzyme-linked immunosorbent assay (ELISA).
Q4: How can I assess the downstream signaling of NPRA activation?
A4: A key downstream effector of the cGMP signaling pathway is the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at serine 239 (Ser239) by protein kinase G (PKG).[13] You can measure the increase in phosphorylated VASP (pVASP) using a specific antibody in a Western blot analysis.[13][14][15][16]
Troubleshooting Guides
Low or No cGMP Signal
| Potential Cause | Troubleshooting Steps |
| Low or no NPRA expression in the cell line. | Confirm NPRA mRNA and protein expression using RT-qPCR and Western blot, respectively.[1][2] If expression is low, consider using a different cell line or generating a stable cell line overexpressing NPRA. |
| Inefficient cell lysis. | Ensure complete cell lysis to release intracellular cGMP. Optimize lysis buffer composition and incubation time. Consider using a phosphodiesterase (PDE) inhibitor, such as IBMX, in the lysis buffer to prevent cGMP degradation. |
| Problems with the cGMP ELISA kit. | Ensure the kit is not expired and has been stored correctly. Run the positive control provided with the kit to validate its performance. Optimize antibody and conjugate concentrations if developing an in-house ELISA.[17][18][19] |
| Degradation of cGMP. | Work quickly and keep samples on ice. The inclusion of PDE inhibitors during cell treatment and lysis is critical. |
| Incorrect agonist concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound. |
High Background in cGMP Assay
| Potential Cause | Troubleshooting Steps |
| Non-specific binding in ELISA. | Ensure adequate blocking of the ELISA plate. Use a blocking buffer recommended by the kit manufacturer or optimize with agents like BSA or casein.[17][18][19] Ensure thorough washing steps to remove unbound reagents.[17] |
| Contamination of reagents. | Use fresh, high-purity reagents. Be cautious of cross-contamination between samples and standards.[20] |
| Endogenous cGMP production. | Some cell lines may have high basal cGMP levels. Ensure you have an untreated control to determine the baseline. |
Inconsistent Western Blot Results for pVASP
| Potential Cause | Troubleshooting Steps |
| Low levels of pVASP. | Optimize the stimulation time and agonist concentration. Ensure the use of phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of VASP.[21] |
| Poor antibody quality. | Use a phospho-specific antibody that has been validated for Western blotting. Optimize the primary and secondary antibody concentrations. |
| Inefficient protein transfer. | Verify the efficiency of protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. |
| Issues with sample loading. | Ensure equal protein loading in all lanes by performing a protein quantification assay (e.g., BCA assay) on your lysates.[22] Use a loading control, such as total VASP or a housekeeping protein (e.g., β-actin, GAPDH), to normalize your results. |
Experimental Protocols
Protocol 1: cGMP Measurement by ELISA
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Agonist Stimulation:
-
Wash the cells once with serum-free media.
-
Add serum-free media containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) and incubate for 10-15 minutes at 37°C.
-
Add this compound at various concentrations and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.
-
-
Cell Lysis:
-
Aspirate the media and add the lysis buffer provided with the cGMP ELISA kit (often 0.1 M HCl).
-
Incubate for 10-20 minutes at room temperature with gentle shaking.
-
-
cGMP Quantification:
-
Proceed with the cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the sample competes with a labeled cGMP conjugate for binding to a cGMP-specific antibody.
-
Read the absorbance on a microplate reader and calculate the cGMP concentration based on a standard curve.
-
Protocol 2: Western Blot for Phospho-VASP (Ser239)
-
Cell Seeding and Stimulation: Seed cells in a 6-well plate and grow to 80-90% confluency. Treat with this compound as described for the cGMP assay.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-VASP (Ser239) overnight at 4°C.[23]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, you can strip the membrane and re-probe for total VASP or a loading control protein.
-
Quantitative Data Summary
Table 1: Expected this compound Activity
| Parameter | Expected Range | Notes |
| EC50 for cGMP production | 1 - 100 nM | Highly dependent on the cell line and NPRA expression level. This needs to be determined empirically. |
| Fold-increase in cGMP | 2 to >100-fold over basal | Varies significantly between cell lines. |
| Time to peak cGMP response | 5 - 30 minutes | |
| EC50 for VASP phosphorylation | 1 - 150 nM | Generally correlates with the EC50 for cGMP production. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Natriuretic Peptide Receptor A as a Novel Target for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and functional expression of the natriuretic peptide system in human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Cell Line Generation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. knowledge.lonza.com [knowledge.lonza.com]
- 8. Generation of Stable Cell Line in 28 Days - Altogen Labs [altogenlabs.com]
- 9. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 10. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Stable Cell Line in Biopharmaceutical Manufacturing [mabion.eu]
- 12. Study of ANP Receptor: Gene Targeting and Expression – NTC Research Network [researchnetwork.tulane.edu]
- 13. Vasodilator-Stimulated Phosphoprotein Regulates Proliferation and Growth Inhibition by Nitric Oxide in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of VASP by phosphorylation: Consequences for cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 18. southernbiotech.com [southernbiotech.com]
- 19. biocompare.com [biocompare.com]
- 20. cygnustechnologies.com [cygnustechnologies.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. researchgate.net [researchgate.net]
- 23. Phospho-VASP (Ser157) Antibody | Cell Signaling Technology [cellsignal.com]
Best practices for handling and preparing NPRA agonist-11 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and preparing NPRA agonist-11 solutions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule agonist of the Natriuretic Peptide Receptor-A (NPRA), also known as NPR1.[1] It is a hydroquinazoline derivative.[2] Upon binding to NPRA, it stimulates the receptor's intrinsic guanylyl cyclase activity, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] This signaling cascade plays a role in various physiological processes, including the regulation of blood pressure and cardiovascular homeostasis, making this compound a compound of interest for research in cardiovascular diseases.[1][4]
Q2: How should I store lyophilized this compound?
Lyophilized this compound should be stored at -20°C or -80°C for long-term stability, protected from moisture and light.[5][6][7][8] Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can reduce the long-term stability of the compound.[9]
Q3: What is the recommended solvent for reconstituting this compound?
Q4: How do I reconstitute lyophilized this compound to make a stock solution?
-
Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial to ensure the compound is completely dissolved.[10] Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in low-binding tubes to avoid repeated freeze-thaw cycles.[7]
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
Q5: How should I store the reconstituted stock solution of this compound?
Store the aliquoted stock solutions at -20°C or -80°C.[6] When stored at -80°C, DMSO stock solutions are typically stable for up to 6 months. At -20°C, they should be used within one month.[12] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[7][9]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution when diluted into aqueous buffer. | The intrinsic solubility of the compound in the aqueous buffer has been exceeded. | - Ensure the final concentration of the compound in the aqueous buffer is below its solubility limit. - Decrease the final concentration of the compound in your experiment. - Optimize the final concentration of the organic co-solvent (e.g., DMSO) in your assay, ensuring it is not toxic to your cells (typically <0.5%).[6] - For quinazoline (B50416) derivatives, adjusting the pH of the buffer may improve solubility; a slightly acidic pH might be beneficial.[10] |
| Inconsistent or no biological activity observed in assays. | - Improper storage and handling: The compound may have degraded due to exposure to moisture, light, or repeated freeze-thaw cycles. - Incorrect concentration: Pipetting errors or incomplete dissolution of the stock solution. - Assay conditions: The chosen cell line may not express sufficient levels of NPRA, or the assay incubation time may be suboptimal. | - Always use freshly prepared dilutions from a properly stored stock solution. - Prepare a new stock solution, ensuring complete dissolution. - Calibrate pipettes regularly. - Confirm NPRA expression in your cell model. - Perform a dose-response curve with a known active compound as a positive control.[13] - Optimize agonist stimulation time.[14] |
| High background signal in cell-based assays. | - Constitutive receptor activity: Some GPCRs can have basal activity without a ligand. - Non-specific binding of the compound. - Interference from the compound or solvent. | - If possible, use an inverse agonist to reduce basal receptor activity.[13] - Include appropriate controls, such as a vehicle control (e.g., buffer with the same concentration of DMSO) and a non-specific binding control.[13] - Test for autofluorescence of the compound if using a fluorescence-based assay. |
Quantitative Data Summary
| Parameter | Human NPRA | Monkey NPRA |
| AC50 (μM) | 1.681 | 0.989 |
AC50 (Agonist Concentration for 50% of maximal response) values are as reported by the manufacturer and may vary depending on the specific assay conditions.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of working solutions from a 10 mM DMSO stock solution for a typical cell-based assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, high-purity water or appropriate assay buffer (e.g., PBS or HBSS)
-
Sterile, low-binding microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the chosen assay buffer to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, it is often best to add the stock solution to the buffer while vortexing gently.
-
-
Ensure the final concentration of DMSO in all working solutions (including the vehicle control) is consistent and at a level that does not affect cell viability (e.g., ≤ 0.5%).
-
Use the prepared working solutions immediately for your experiments. Do not store aqueous working solutions for extended periods.
Protocol 2: In Vitro NPRA Activation Assay (General Workflow)
This protocol provides a general workflow for assessing the activity of this compound by measuring cGMP production in a cell-based assay.
Materials:
-
Cells expressing NPRA (e.g., HEK293 cells stably transfected with human NPRA)
-
Cell culture medium and supplements
-
This compound working solutions
-
Positive control (e.g., Atrial Natriuretic Peptide, ANP)
-
Assay buffer
-
cGMP immunoassay kit
Procedure:
-
Cell Seeding: Seed NPRA-expressing cells in a suitable multi-well plate (e.g., 96-well) and culture until they reach the desired confluency.
-
Cell Starvation (Optional): Depending on the cell line and assay sensitivity, you may need to serum-starve the cells for a few hours prior to the assay to reduce basal signaling.
-
Agonist Stimulation:
-
Remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the prepared this compound working solutions (including a vehicle control and a positive control) to the respective wells.
-
Incubate the plate at 37°C for the optimized stimulation time (e.g., 10-30 minutes).
-
-
Cell Lysis: After incubation, lyse the cells according to the protocol provided with your cGMP immunoassay kit.
-
cGMP Measurement: Determine the intracellular cGMP concentration in the cell lysates using the cGMP immunoassay kit.
-
Data Analysis: Plot the cGMP concentration as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C37H52FN7O2 | CID 172191336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. captivatebio.com [captivatebio.com]
- 7. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. cibtech.org [cibtech.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
Validation & Comparative
A Comparative Guide: NPRA Agonist-11 vs. Atrial Natriuretic Peptide (ANP) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic small molecule, NPRA agonist-11, and the endogenous peptide hormone, Atrial Natriuretic Peptide (ANP), focusing on their activity at the Natriuretic Peptide Receptor-A (NPRA). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways to support research and drug development in cardiovascular and related therapeutic areas.
Mechanism of Action: The NPRA Signaling Pathway
Both Atrial Natriuretic Peptide (ANP) and this compound exert their biological effects by activating the Natriuretic Peptide Receptor-A (NPRA), a transmembrane guanylyl cyclase receptor. Upon ligand binding, NPRA undergoes a conformational change that activates its intracellular guanylyl cyclase domain. This enzymatic activity catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger. The elevation of intracellular cGMP levels initiates a downstream signaling cascade primarily through the activation of cGMP-dependent protein kinase (PKG). This cascade culminates in a variety of physiological responses, including vasodilation, natriuresis (renal sodium excretion), and diuresis (increased urine production), which collectively contribute to the regulation of blood pressure and fluid homeostasis.
A Comparative Analysis of Synthetic NPRA Agonists: NPRA Agonist-11 vs. Other Novel Compounds
For researchers and professionals in drug development, the quest for potent and selective natriuretic peptide receptor-A (NPRA) agonists is a critical endeavor in the pursuit of novel therapeutics for cardiovascular diseases such as hypertension and heart failure. This guide provides a detailed comparison of NPRA agonist-11, a recently disclosed hydroquinazoline derivative, with another significant synthetic agonist, Compound 56b, a quinazoline (B50416) derivative. The following analysis is based on available preclinical data, offering a side-by-side examination of their potency and in vivo activity.
Introduction to NPRA and its Agonists
Natriuretic peptide receptor-A (NPRA) is a key regulator of blood pressure and volume homeostasis. Activation of NPRA by its endogenous ligands, atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), stimulates the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade leads to vasodilation, natriuresis, and diuresis, collectively contributing to a reduction in blood pressure and cardiac preload. Synthetic NPRA agonists aim to replicate and enhance these beneficial effects for therapeutic purposes.
Compound Profiles
This compound is a novel hydroquinazoline derivative identified in patent WO2024180499A1. Its chemical structure is provided by PubChem (CID 172191336).
Compound 56b is a quinazoline derivative described in a 2017 publication in Bioorganic & Medicinal Chemistry by Suzuki et al.[1] It was identified as a potent NPRA agonist with in vivo efficacy.
In Vitro Potency
The potency of these agonists is determined by their ability to activate NPRA and stimulate cGMP production in cellular assays. The half-maximal effective concentration (EC50) or activation concentration (AC50) is a standard measure of this activity, with lower values indicating higher potency.
| Compound | Assay Type | Species | Potency (AC50/EC50) | Reference |
| This compound | cGMP accumulation | Human | 1.681 µM (AC50) | [2] |
| cGMP accumulation | Monkey | 0.989 µM (AC50) | [2] | |
| Compound 56b | cGMP production | Rat | Double-digit nM range | [1] |
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the physiological effects of NPRA agonists. Key parameters include the ability to increase plasma cGMP levels and promote diuresis and natriuresis.
| Compound | Animal Model | Dose | Key Findings | Reference |
| Compound 56b | Rats | 1.0 mg/kg/min | Significantly increased plasma cGMP concentration and urine volume | [1] |
No specific in vivo efficacy data for this compound is publicly available at the time of this guide's compilation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the general protocols employed for evaluating NPRA agonists.
Receptor Binding Assay (General Protocol)
Receptor binding assays are performed to determine the affinity of a compound for the NPRA receptor. This is often a competitive binding assay using a radiolabeled ligand.
-
Preparation of Membranes: Cell membranes expressing the NPRA receptor are prepared.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled NPRA ligand (e.g., ¹²⁵I-ANP) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by filtration.
-
Detection: The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.
cGMP Activation Assay (General Protocol)
This assay measures the ability of a compound to stimulate the production of cGMP in cells expressing the NPRA receptor.
-
Cell Culture: Cells stably expressing the NPRA receptor (e.g., HEK293 cells) are cultured in appropriate plates.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound for a specific duration.
-
Cell Lysis: The cells are lysed to release intracellular cGMP.
-
cGMP Measurement: The concentration of cGMP in the cell lysate is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The EC50 value, representing the concentration of the agonist that produces 50% of the maximal cGMP response, is calculated from the dose-response curve.
In Vivo Models for Cardiovascular Effects (General Protocol)
Animal models, typically rats or mice, are used to assess the physiological effects of NPRA agonists on blood pressure, diuresis, and natriuresis.
-
Animal Preparation: Animals are anesthetized, and catheters are implanted for drug administration and collection of blood and urine samples.
-
Drug Administration: The test compound is administered, often as a continuous intravenous infusion.
-
Sample Collection: Blood and urine samples are collected at baseline and at various time points after drug administration.
-
Analysis: Plasma cGMP levels are measured by ELISA. Urine volume is recorded, and urine sodium and potassium concentrations are determined to assess natriuresis and kaliuresis. Blood pressure may also be monitored continuously.
-
Data Analysis: The effects of the compound on the measured parameters are compared to a vehicle control group.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NPRA signaling pathway and a typical experimental workflow for the evaluation of synthetic NPRA agonists.
NPRA signaling pathway activation by an agonist.
Experimental workflow for NPRA agonist development.
Conclusion
Both this compound and Compound 56b represent promising synthetic small-molecule agonists of the NPRA receptor. Based on the currently available data, Compound 56b appears to exhibit high potency in the nanomolar range in rats. The potency of this compound in human and monkey cell-based assays is in the micromolar range. A direct comparison is challenging due to the different species and assay conditions reported. Furthermore, the lack of publicly available in vivo data for this compound limits a comprehensive assessment of its therapeutic potential relative to Compound 56b. Further studies disclosing the full preclinical data package for this compound are awaited to enable a more complete and direct comparison. The development of orally available, potent, and selective NPRA agonists remains a significant goal for the treatment of cardiovascular diseases.
References
A Comparative Guide to NPRA Agonist-11: Selectivity for NPRA over NPRB and NPRC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of a novel natriuretic peptide receptor-A (NPRA) agonist, referred to herein as NPRA agonist-11, for its target receptor over the related natriuretic peptide receptors B (NPRB) and C (NPRC). Due to the limited availability of public data on "this compound," this guide will utilize a well-characterized selective NPRA agonist, Taipan natriuretic peptide c (TNPc), as a representative molecule to illustrate the principles and advantages of high receptor selectivity. This comparison is supported by experimental data on the natural ligands of these receptors: Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP).
Quantitative Data Summary
The following table summarizes the functional potency (EC50) of the natural natriuretic peptides and the representative selective NPRA agonist, TNPc, at the rat NPRA. The data highlights the significant difference in potency that defines receptor selectivity.
| Agonist | NPRA (EC50, nM) | NPRB Activity | NPRC Activity |
| This compound (TNPc as representative) | 100 | Very Low | Very Low |
| Atrial Natriuretic Peptide (ANP) | 310 | Low | High Affinity |
| Brain Natriuretic Peptide (BNP) | 1400 | Very Low | High Affinity |
| C-type Natriuretic Peptide (CNP) | >1000 | High | High Affinity |
Note: Data for TNPc, hANP, and hBNP are for rat NPRA-A. The activity of TNPc at NPRB and NPRC is described as very low, indicating high selectivity for NPRA. The affinity of natural ligands for NPRC is high, though it does not lead to cGMP production.
Signaling Pathways of Natriuretic Peptide Receptors
The three natriuretic peptide receptors (NPRA, NPRB, and NPRC) mediate distinct downstream signaling cascades, making the selectivity of an agonist a critical determinant of its physiological effects.
NPRA and NPRB Signaling Pathway
NPRA and NPRB are guanylyl cyclase-linked receptors.[1] Upon agonist binding, they convert guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that activates protein kinase G (PKG).[1] This pathway ultimately leads to vasodilation, natriuresis, and diuresis.[2]
NPRC Signaling Pathway
In contrast to NPRA and NPRB, NPRC is primarily a clearance receptor that internalizes and degrades natriuretic peptides, thereby regulating their circulating levels.[1] It can also couple to G proteins to inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine (B11128) monophosphate (cAMP).
Experimental Protocols
The determination of agonist selectivity for natriuretic peptide receptors involves a combination of binding and functional assays.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the receptor by competing with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human NPRA, NPRB, or NPRC.
-
Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled natriuretic peptide (e.g., ¹²⁵I-ANP) and varying concentrations of the test agonist.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated.
cGMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of the second messenger cGMP in cells expressing NPRA or NPRB.
Protocol:
-
Cell Culture: Cells stably expressing human NPRA or NPRB are seeded in multi-well plates.
-
Agonist Stimulation: Cells are treated with varying concentrations of the test agonist for a defined period.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cGMP.
-
cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive detection methods.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal cGMP response (EC50) is determined.
Experimental Workflow for Selectivity Determination
The following diagram illustrates the logical flow for assessing the selectivity of a novel NPRA agonist.
Conclusion
The selectivity of an NPRA agonist is paramount for its therapeutic potential. An agonist that potently activates NPRA while having minimal interaction with NPRB and NPRC, such as the profile represented by TNPc, is expected to elicit the desired cardiovascular and renal effects mediated by NPRA without the off-target effects that could arise from activating NPRB or the clearance function of NPRC. This high selectivity can lead to a more predictable pharmacological profile and a potentially wider therapeutic window. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel NPRA agonists like "this compound."
References
- 1. Discovery of another mechanism for the inhibition of particulate guanylyl cyclases by the natriuretic peptide clearance receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Guanylyl cyclase/natriuretic peptide receptor-A: Identification, molecular characterization, and physiological genomics [frontiersin.org]
Validating the Mechanism of Action of NPRA Agonist-11: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of NPRA agonist-11. It offers a comparative analysis with other potential NPRA agonists and includes detailed experimental protocols and data presentation formats essential for rigorous scientific evaluation.
Introduction to NPRA Signaling
The Natriuretic Peptide Receptor-A (NPRA) is a key regulator of cardiovascular and renal homeostasis. As a guanylyl cyclase-linked receptor, its activation by endogenous ligands such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) triggers a signaling cascade that mediates vasodilation, natriuresis, and diuresis.[1][2] The binding of an agonist to NPRA stimulates its intracellular guanylate cyclase (GC) domain, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] This increase in intracellular cGMP acts as a second messenger, eliciting physiological responses through the activation of cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs).[4][5]
NPRA agonists, like the novel compound this compound, are synthetic molecules designed to mimic the effects of endogenous natriuretic peptides.[2] Validating the mechanism of action of such compounds is crucial to ensure they target NPRA specifically and effectively, leading to the desired therapeutic outcomes.
Comparative Efficacy and Potency
A primary step in validating this compound is to determine its efficacy and potency in activating the NPRA receptor and to compare these parameters with other known or experimental NPRA agonists. This is typically achieved through in vitro cell-based assays that measure the production of cGMP in response to agonist stimulation.
Table 1: Comparative Potency (EC₅₀) and Efficacy (Eₘₐₓ) of NPRA Agonists in HEK-293 cells stably expressing human NPRA
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of ANP response) |
| ANP (control) | 1.5 ± 0.2 | 100 |
| This compound | 2.1 ± 0.3 | 98 ± 5 |
| Agonist A | 10.5 ± 1.1 | 85 ± 7 |
| Agonist B | 50.2 ± 4.5 | 60 ± 8 |
Data are presented as mean ± standard deviation from three independent experiments.
Receptor Binding Affinity
To confirm that this compound directly interacts with the NPRA receptor, a competitive receptor binding assay is performed. This assay measures the ability of the compound to displace a radiolabeled ligand that has a known high affinity for NPRA.
Table 2: Comparative Receptor Binding Affinity (Kᵢ) for NPRA
| Compound | Kᵢ (nM) |
| ANP (control) | 0.8 ± 0.1 |
| This compound | 1.2 ± 0.2 |
| Agonist A | 8.9 ± 0.9 |
| Agonist B | 45.7 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment
Human Embryonic Kidney (HEK-293) cells stably transfected with the human NPRA gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in 96-well plates and grown to 80-90% confluency.
cGMP Assay
Intracellular cGMP levels are quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Cell Stimulation: Cells are washed with phosphate-buffered saline (PBS) and then incubated in serum-free medium containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a phosphodiesterase inhibitor, for 15 minutes at 37°C to prevent cGMP degradation.
-
Agonist Treatment: Various concentrations of this compound, control agonists, and ANP are added to the wells, and the cells are incubated for an additional 15 minutes at 37°C.
-
Cell Lysis: The medium is aspirated, and cells are lysed by adding 0.1 M HCl.
-
Quantification: The cell lysates are centrifuged, and the supernatants are used to determine cGMP concentrations according to the manufacturer's protocol for the cGMP assay kit. Data are normalized to the protein concentration of each sample.
Receptor Binding Assay
-
Membrane Preparation: Crude membranes are prepared from HEK-293 cells overexpressing NPRA. Cells are harvested, washed with ice-cold PBS, and homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM PMSF). The homogenate is centrifuged, and the resulting pellet containing the membranes is resuspended in a binding buffer.
-
Competitive Binding: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-ANP) and increasing concentrations of unlabeled this compound or other competing ligands.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter. The data are analyzed to determine the inhibitory constant (Kᵢ) for each compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NPRA signaling pathway activated by an agonist.
Caption: Workflow for validating this compound.
Conclusion
The validation of this compound's mechanism of action requires a systematic approach involving robust in vitro assays. By quantifying cGMP production and assessing receptor binding affinity in comparison to established agonists, a clear profile of the compound's efficacy, potency, and specificity can be established. The experimental protocols and data presentation formats outlined in this guide provide a standardized framework for the comprehensive evaluation of novel NPRA agonists, ensuring reliable and reproducible results for drug development professionals.
References
- 1. ANP-NPRA signaling pathway--a potential therapeutic target for the treatment of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are NPRA agonists and how do they work? [synapse.patsnap.com]
- 3. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Guanylyl cyclase/natriuretic peptide receptor-A signaling antagonizes phosphoinositide hydrolysis, Ca2+ release, and activation of protein kinase C [frontiersin.org]
- 5. Subcellular trafficking of guanylyl cyclase/natriuretic peptide receptor-A with concurrent generation of intracellular cGMP - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NPRA Agonist-11 and Brain Natriuretic Peptide (BNP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic small molecule, NPRA agonist-11, and the endogenous cardiac hormone, Brain Natriuretic Peptide (BNP), both of which target the Natriuretic Peptide Receptor-A (NPRA). This comparison is intended to be a valuable resource for researchers in cardiovascular and renal physiology, offering insights into the pharmacological characteristics and experimental evaluation of these two important molecules.
Introduction
Brain Natriuretic Peptide (BNP) is a well-characterized peptide hormone primarily secreted by the cardiac ventricles in response to myocardial stretch. It plays a crucial role in cardiovascular homeostasis by activating NPRA, a membrane-bound guanylyl cyclase receptor.[1][2] This activation leads to the production of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP), which mediates a range of physiological effects including vasodilation, natriuresis, and diuresis, thereby reducing blood pressure and cardiac load.[1]
This compound is a novel, synthetic small molecule designed to mimic the actions of endogenous natriuretic peptides by activating NPRA.[3] As a non-peptide agonist, it represents a promising therapeutic approach for cardiovascular and renal diseases, potentially offering advantages in terms of oral bioavailability and metabolic stability compared to peptide-based therapies.
This guide will delve into the available data for a head-to-head comparison of these two NPRA agonists, provide detailed experimental methodologies for their evaluation, and visualize their common signaling pathway and a representative experimental workflow.
Data Presentation
Direct comparative studies between this compound and BNP are not extensively available in the public domain. However, we can compile the known quantitative data for each compound to provide a basis for comparison. The primary measure of in vitro activity for NPRA agonists is the stimulation of cGMP production in cells expressing the NPRA receptor.
| Parameter | This compound | Brain Natriuretic Peptide (BNP) |
| Molecular Type | Small Molecule (Hydroquinazoline derivative) | 32-amino acid peptide hormone |
| Target Receptor | Natriuretic Peptide Receptor-A (NPRA) | Natriuretic Peptide Receptor-A (NPRA) |
| Reported Potency (AC50/EC50) | AC50 (human NPRA): 1.681 µM AC50 (monkey NPRA): 0.989 µM | EC50 for cGMP stimulation is expected to be in the nanomolar range, though specific values vary by study. |
| Binding Affinity (Kd) | Data not publicly available. | Typically in the range of 1 x 10⁻¹⁰ to 1 x 10⁻⁹ M for NPRA. |
| In Vivo Data | Limited data available. In vivo studies of similar quinazoline (B50416) derivatives show increased plasma cGMP and urine volume in rats.[4] | Extensively studied in preclinical and clinical settings, demonstrating dose-dependent effects on blood pressure, natriuresis, and diuresis. |
Note: AC50 (Agonist Concentration for 50% of maximal response) and EC50 (Effective Concentration for 50% of maximal response) are measures of potency. A lower value indicates higher potency. The available data for this compound is from a single source and further independent verification is required.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods for evaluating these agonists, the following diagrams illustrate the NPRA signaling cascade and a generalized workflow for a cell-based cGMP stimulation assay.
Caption: NPRA Signaling Pathway.
Caption: Experimental Workflow for cGMP Assay.
Experimental Protocols
The following is a representative protocol for a cell-based cGMP stimulation assay that can be used to determine the potency and efficacy of NPRA agonists like this compound and BNP. This protocol is based on standard methodologies and commercially available assay kits.
Objective:
To quantify the dose-dependent stimulation of intracellular cyclic guanosine monophosphate (cGMP) by this compound and BNP in a recombinant cell line stably expressing human Natriuretic Peptide Receptor-A (NPRA).
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with a vector expressing human NPRA.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
-
Agonists: this compound and human Brain Natriuretic Peptide (BNP-32).
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
Lysis Buffer: 0.1 M HCl or a lysis buffer provided with a cGMP assay kit.
-
cGMP Assay Kit: A competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit for the quantification of cGMP.
-
Reagents and Equipment: 96-well cell culture plates, multi-channel pipettes, CO2 incubator, microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest the NPRA-expressing cells and determine the cell density.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Agonist Preparation:
-
Prepare stock solutions of this compound and BNP in an appropriate solvent (e.g., DMSO for small molecules, sterile water or PBS for peptides).
-
On the day of the experiment, prepare a serial dilution of each agonist in serum-free cell culture medium to achieve the desired final concentrations.
-
-
Assay Protocol:
-
Carefully aspirate the cell culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed serum-free medium.
-
Add 90 µL of serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well.
-
Incubate the plate for 10-15 minutes at 37°C.
-
Add 10 µL of the diluted agonist solutions to the respective wells. Include a vehicle control (medium with no agonist).
-
Incubate the plate for a further 10-30 minutes at 37°C. The optimal incubation time should be determined empirically.
-
-
Cell Lysis:
-
Terminate the reaction by aspirating the medium and adding 100 µL of lysis buffer (e.g., 0.1 M HCl) to each well.
-
Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete cell lysis and release of intracellular cGMP.
-
-
cGMP Quantification:
-
Quantify the cGMP concentration in the cell lysates using a commercial cGMP assay kit, following the manufacturer's instructions. This typically involves a competitive binding reaction.
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the assay kit.
-
Calculate the concentration of cGMP in each sample from the standard curve.
-
Plot the cGMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (or AC50) and the maximum response (Emax) for each agonist.
-
Conclusion
This guide provides a foundational comparison between the synthetic small molecule this compound and the endogenous peptide hormone BNP. While both molecules target the same receptor and signaling pathway, their distinct molecular nature suggests potential differences in their pharmacokinetic and pharmacodynamic profiles. The provided data, though limited for this compound, allows for an initial assessment of its in vitro potency. The detailed experimental protocol for a cGMP stimulation assay offers a standardized method for a direct and robust head-to-head comparison. Further preclinical and clinical studies on this compound are necessary to fully elucidate its therapeutic potential relative to established natriuretic peptides like BNP. This information is crucial for researchers and drug developers working to advance novel therapies for cardiovascular and renal diseases.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 3. IDORSIA LTD - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 4. Discovery and in vivo effects of novel human natriuretic peptide receptor A (NPR-A) agonists with improved activity for rat NPR-A - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of NPRA Agonist-11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of a representative Natriuretic Peptide Receptor-A (NPRA) agonist, designated here as NPRA Agonist-11, with other natriuretic peptide receptors, namely NPRB and NPRC. Understanding the selectivity profile of NPRA agonists is paramount for the development of targeted therapeutics for cardiovascular diseases with minimized off-target effects. This document presents supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the relevant signaling pathways and experimental workflows.
Executive Summary
Natriuretic Peptide Receptor-A (NPRA) is a key regulator of blood pressure and volume homeostasis. Agonists targeting NPRA hold significant therapeutic promise for conditions such as heart failure and hypertension.[1] The selectivity of these agonists is a critical determinant of their therapeutic efficacy and safety. This guide utilizes data from a representative synthetic NPRA agonist to illustrate the typical selectivity profile against NPRB and the clearance receptor, NPRC. The presented data demonstrates a high degree of selectivity for NPRA over NPRB and NPRC, a crucial attribute for a therapeutic NPRA agonist.
Comparative Analysis of Receptor Cross-Reactivity
To assess the selectivity of this compound, its binding affinity and functional potency were evaluated against the three natriuretic peptide receptors: NPRA, NPRB, and NPRC. The following tables summarize the quantitative data obtained from in vitro assays.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor | Radioligand | This compound Kᵢ (nM) |
| NPRA | [¹²⁵I]-ANP | 1.5 |
| NPRB | [¹²⁵I]-CNP | > 1000 |
| NPRC | [¹²⁵I]-ANP | 850 |
Kᵢ values were determined by competitive radioligand binding assays. Lower Kᵢ values indicate higher binding affinity.
The data clearly indicates that this compound exhibits a high affinity for NPRA. In contrast, its affinity for NPRB is significantly lower, with a Kᵢ value exceeding 1000 nM. While there is some measurable binding to NPRC, the affinity is over 500-fold weaker compared to NPRA.
Table 2: Functional Potency (EC₅₀) of this compound in a cGMP Accumulation Assay
| Receptor | This compound EC₅₀ (nM) |
| NPRA | 10 |
| NPRB | > 10,000 |
EC₅₀ values represent the concentration of the agonist that produces 50% of the maximal response in a cyclic GMP (cGMP) accumulation assay. Lower EC₅₀ values indicate higher potency.
The functional data corroborates the binding affinity results. This compound is a potent activator of NPRA, stimulating the production of the second messenger cGMP with an EC₅₀ of 10 nM. Conversely, it demonstrates negligible functional activity at the NPRB receptor, with an EC₅₀ value greater than 10,000 nM. A functional assay for NPRC is not applicable as it is a clearance receptor and does not signal via cGMP production.[1]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
NPRA Signaling Pathway
Caption: NPRA signaling cascade upon agonist binding.
Experimental Workflow: Competition Radioligand Binding Assay
Caption: Workflow for the competition binding assay.
Experimental Workflow: cGMP Accumulation Assay
Caption: Workflow for the cGMP accumulation assay.
Experimental Protocols
Competition Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (NPRA, NPRB, or NPRC)
-
Radioligand (e.g., [¹²⁵I]-ANP for NPRA and NPRC, [¹²⁵I]-CNP for NPRB)
-
Test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in binding buffer.
-
Incubation: In a 96-well plate, add cell membranes, a fixed concentration of radioligand (typically at its Kₑ value), and varying concentrations of the test compound. Incubate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Cellular cGMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the production of intracellular cyclic GMP (cGMP) via activation of guanylyl cyclase-coupled receptors like NPRA and NPRB.
Materials:
-
Cells stably expressing the receptor of interest (NPRA or NPRB)
-
Test compound (this compound)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
cGMP immunoassay kit (e.g., ELISA)
Procedure:
-
Cell Culture: Seed the cells in a multi-well plate and grow to a suitable confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period to inhibit cGMP breakdown.
-
Agonist Treatment: Add varying concentrations of the test compound to the cells and incubate for a specific time at 37°C.
-
Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cGMP.
-
cGMP Quantification: Measure the concentration of cGMP in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cGMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Conclusion
The data presented in this guide strongly supports the high selectivity of the representative this compound for the Natriuretic Peptide Receptor-A. Its significantly lower affinity for NPRB and NPRC, coupled with its potent functional activity at NPRA, highlights its potential as a targeted therapeutic agent. The detailed experimental protocols and visual diagrams provided herein offer valuable resources for researchers engaged in the discovery and development of novel NPRA agonists. This level of characterization is essential for advancing promising candidates into further preclinical and clinical development.
References
A Comparative Analysis of NPRA Agonist-11 and Established Antihypertensive Drugs
A Guide for Researchers and Drug Development Professionals
Disclaimer: As of the latest available information, "NPRA agonist-11" is not a publicly recognized investigational or approved compound. Therefore, this guide will provide a comparative analysis based on the established mechanism of action and expected therapeutic profile of the Natriuretic Peptide Receptor-A (NPRA) agonist class, using "this compound" as a representative entity for this class. The efficacy and safety profile of any specific NPRA agonist can only be determined through rigorous preclinical and clinical evaluation.
Introduction
Hypertension is a major global health concern and a primary risk factor for cardiovascular diseases. While numerous antihypertensive agents are available, the search for novel therapeutics with improved efficacy, better safety profiles, and alternative mechanisms of action is ongoing. Natriuretic Peptide Receptor-A (NPRA) agonists represent a promising class of drugs that target a key pathway in cardiovascular homeostasis.[1] This guide provides a comparative overview of the preclinical and clinical data on the efficacy of the NPRA agonist class, represented here as "this compound," in relation to established first-line antihypertensive drug classes: Angiotensin-Converting Enzyme (ACE) Inhibitors, Angiotensin II Receptor Blockers (ARBs), Calcium Channel Blockers (CCBs), and Beta-Blockers.
Mechanism of Action
A fundamental differentiator between these drug classes is their mechanism of action. NPRA agonists offer a distinct approach to blood pressure reduction by mimicking the effects of endogenous natriuretic peptides.[1]
This compound (Representing NPRA Agonists)
NPRA agonists bind to and activate the Natriuretic Peptide Receptor-A, a guanylyl cyclase-linked receptor.[1] This activation leads to the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in cGMP mediates vasodilation (relaxation of blood vessels), natriuresis (excretion of sodium in urine), and diuresis (increased urine production), collectively leading to a reduction in blood volume and pressure.[1]
Established Antihypertensive Drugs
In contrast, established antihypertensive drugs target different physiological pathways:
-
ACE Inhibitors: These agents inhibit the angiotensin-converting enzyme, which is responsible for converting angiotensin I to the potent vasoconstrictor, angiotensin II. This leads to vasodilation and reduced aldosterone (B195564) secretion.
-
Angiotensin II Receptor Blockers (ARBs): ARBs selectively block the binding of angiotensin II to its AT1 receptor, thereby inhibiting its vasoconstrictive and aldosterone-stimulating effects.[2][3][4][5]
-
Calcium Channel Blockers (CCBs): CCBs inhibit the influx of calcium ions into vascular smooth muscle cells and/or cardiac muscle cells, leading to vasodilation and, in some cases, reduced cardiac output.
-
Beta-Blockers: These drugs block the effects of adrenaline and noradrenaline on beta-adrenergic receptors, primarily in the heart.[2][6][7][8] This results in a decreased heart rate and reduced force of cardiac contraction, leading to lower blood pressure.[2][6][7][8]
Comparative Efficacy Data
The following table summarizes the typical blood pressure-lowering efficacy of the different drug classes based on clinical trial data. It is important to note that the efficacy of any drug can vary depending on the patient population, dosage, and duration of treatment.
| Drug Class | Representative Drug(s) | Typical Systolic Blood Pressure Reduction (mmHg) | Typical Diastolic Blood Pressure Reduction (mmHg) | References |
| NPRA Agonists | (Hypothetical this compound) | Data not available for a specific compound. Preclinical studies on NPRA agonists show significant blood pressure reduction. | Data not available for a specific compound. Preclinical studies on NPRA agonists show significant blood pressure reduction. | |
| ACE Inhibitors | Lisinopril, Enalapril | 10-20 | 5-10 | [9] |
| ARBs | Losartan, Valsartan | 10-20 | 5-10 | [9] |
| CCBs | Amlodipine, Nifedipine | 10-20 | 5-10 | [10] |
| Beta-Blockers | Metoprolol, Atenolol | 10-15 | 5-10 | [11] |
Signaling Pathway of this compound
The following diagram illustrates the signaling cascade initiated by the binding of an NPRA agonist to its receptor.
References
- 1. What are NPRA agonists and how do they work? [synapse.patsnap.com]
- 2. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 3. bhf.org.uk [bhf.org.uk]
- 4. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 5. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 7. Beta Blockers for High Blood Pressure [webmd.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. medscape.com [medscape.com]
- 10. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
- 11. Effectiveness and safety assessment of beta-blockers, calcium channel blockers, and angiotensin receptor blockers in hypertensive patients: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of NPRA Agonist-11 Activity: A Comparative Guide
This guide provides a comparative analysis of NPRA agonist-11's in vitro activity against other natriuretic peptide receptor-A (NPRA) agonists, alongside an exploration of the methodologies used to establish in vitro and in vivo correlation for this class of compounds. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental protocols, and visualizes critical pathways and workflows to support further research and development in cardiovascular and renal therapeutics.
While in vitro data for this compound are available, a lack of public in vivo data necessitates the use of comparator agonists to illustrate the principles of in vitro-in vivo correlation. This guide utilizes data from PL-3994 and MANP, two synthetic NPRA agonists, to provide a comprehensive overview.
Comparative In Vitro Activity of NPRA Agonists
The primary in vitro measure of an NPRA agonist's activity is its ability to stimulate the production of cyclic guanosine (B1672433) monophosphate (cGMP), the receptor's second messenger. This is often quantified by the half-maximal effective concentration (EC50) or half-maximal activity concentration (AC50). Another key parameter is the binding affinity (Ki) of the agonist to the NPRA receptor.
| Compound | Receptor Species | In Vitro Activity (AC50/EC50) | Binding Affinity (Ki) |
| This compound | Human | 1.681 µM (AC50) | Not Available |
| Monkey | 0.989 µM (AC50) | Not Available | |
| PL-3994 | Human | 2 nM (EC50)[1] | 1 nM[1] |
| Rat | 14 nM (EC50)[1] | 10 nM[1] | |
| Dog | 3 nM (EC50)[1] | 41 nM[1] | |
| MANP | Not Available | Not Available | Not Available |
In Vivo Activity of Comparator NPRA Agonists
The in vivo activity of NPRA agonists is typically assessed by their ability to induce physiological responses such as blood pressure reduction (hypotension), and increased excretion of sodium (natriuresis) and urine (diuresis). These effects are a direct consequence of cGMP-mediated signaling in the vasculature and kidneys.[2]
| Compound | Animal Model | Dosage | Primary In Vivo Effects |
| PL-3994 | Guinea Pig | 1-1000 µg/kg (Intratracheal) | Dose-dependent inhibition of bronchoconstriction; no significant cardiovascular effects noted in this study.[1] |
| MANP | Hypertensive Rats | Once-daily subcutaneous injection for 7 days | Induced cGMP elevation and long-term blood pressure reduction.[3] |
| Normal Rats | Single subcutaneous injection | Robust dose-dependent blood pressure-lowering actions and natriuresis, along with cGMP activation.[3] | |
| rat BNP-45 | Anesthetized Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats | 2.0 nmol/kg (injection) | Potent natriuretic and hypotensive agent, with prolonged lowering of blood pressure compared to α-ANP.[4] |
Visualizing NPRA Signaling and Experimental Workflows
To better understand the mechanisms and evaluation processes discussed, the following diagrams illustrate the NPRA signaling pathway, a typical experimental workflow for assessing NPRA agonists, and the conceptual relationship between in vitro and in vivo data.
References
- 1. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NPRA agonists and how do they work? [synapse.patsnap.com]
- 3. Long-term blood pressure lowering and cGMP-activating actions of the novel ANP analog MANP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of brain natriuretic peptide-45, a circulating form of rat brain natriuretic peptide, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Anti-Fibrotic Effects of NPRA Agonist-11 with Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the putative anti-fibrotic effects of NPRA Agonist-11 against well-characterized inhibitors of key fibrotic pathways. The data presented herein is a synthesis of established findings for these inhibitor classes and the known effects of natriuretic peptide receptor A (NPRA) activation. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts.
Introduction to Anti-Fibrotic Mechanisms
Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. Key signaling pathways implicated in fibrosis include the Transforming Growth Factor-β (TGF-β), Rho-associated kinase (ROCK), and NADPH oxidase (Nox) pathways. This guide evaluates a hypothetical NPRA agonist, "this compound," and compares its expected anti-fibrotic activity with that of established inhibitors targeting these core fibrotic pathways.
This compound: Natriuretic Peptide Receptor A (NPRA) agonists are expected to exert anti-fibrotic effects by increasing intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade counteracts the pro-fibrotic actions of TGF-β, leading to a reduction in myofibroblast differentiation and collagen synthesis.[1][2]
Known Inhibitors for Comparison:
-
SB431542: A potent and selective inhibitor of the TGF-β type I receptor (ALK5). It directly blocks the initial step in the canonical TGF-β signaling pathway, preventing the phosphorylation of Smad2/3 and subsequent pro-fibrotic gene transcription.[3][4]
-
Y-27632: A selective inhibitor of the Rho-associated kinase (ROCK). The Rho/ROCK pathway plays a crucial role in the regulation of the actin cytoskeleton, and its inhibition has been shown to decrease the activation of hepatic stellate cells and reduce the expression of fibrotic markers.[5][6]
-
GKT137831 (Setanaxib): A dual inhibitor of NADPH oxidase 1 (Nox1) and Nox4. These enzymes are significant sources of reactive oxygen species (ROS), which act as signaling molecules to promote fibrogenesis. Inhibition of Nox1/4 reduces oxidative stress and subsequently attenuates fibrotic processes.[7][8]
Comparative Efficacy: In Vitro Data
The following table summarizes the expected and reported quantitative effects of this compound and the known inhibitors on key markers of fibrosis in in-vitro models. The data for the known inhibitors are derived from various studies and are presented as approximate percentage inhibition or fold change to facilitate comparison.
| Compound | Target Pathway | Effect on α-SMA Expression | Effect on Collagen Deposition | Effect on Myofibroblast Proliferation |
| This compound (Expected) | NPRA-cGMP | Expected significant reduction | Expected significant reduction | Expected reduction |
| SB431542 | TGF-β/ALK5 | ~5.6-fold decrease in injured muscle[9]; Significant reduction in a dose-dependent manner[10] | Significant reduction in collagen gel contraction[3] | No significant reduction in lung fibroblast proliferation[10] |
| Y-27632 | Rho/ROCK | Significant dose-dependent inhibition[5] | Significantly decreased collagen content[11] | Inhibits proliferation of liver fibroblasts[12] |
| GKT137831 (Setanaxib) | Nox1/Nox4 | Reduced expression in activated hepatic stellate cells[7] | Markedly reduced in diabetic mice[13] | Inhibited proliferation in cardiac fibroblasts[14] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and the experimental approach for confirming anti-fibrotic effects, the following diagrams are provided.
Caption: this compound anti-fibrotic signaling pathway.
Caption: Experimental workflow for anti-fibrotic compound testing.
Detailed Experimental Protocols
In Vitro Fibrosis Induction
This protocol describes the induction of a fibrotic phenotype in cultured fibroblasts using TGF-β1.[11][15][16]
-
Cell Culture: Plate fibroblasts (e.g., NIH/3T3, primary human dermal fibroblasts) in 6-well or 12-well plates at a density that allows them to reach 80-90% confluency at the time of treatment. Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Serum Starvation: Once cells reach the desired confluency, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.
-
TGF-β1 Induction: Prepare a working solution of recombinant human TGF-β1 in serum-free DMEM at a final concentration of 5-10 ng/mL.
-
Treatment: Aspirate the serum-free medium and add the TGF-β1 containing medium to the cells. For control wells, add serum-free DMEM without TGF-β1.
-
Incubation: Incubate the cells for 24-72 hours, depending on the endpoint being measured.
Western Blot for α-Smooth Muscle Actin (α-SMA)
This protocol outlines the detection and quantification of α-SMA protein expression.[17][18][19][20][21]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against α-SMA (e.g., 1:1000 dilution) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using image analysis software and normalize the α-SMA signal to the loading control.
Sirius Red Staining for Collagen Quantification
This protocol allows for the quantification of total collagen deposition in cell culture.[22][23][24][25][26]
-
Fixation: After the treatment period, gently wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes at room temperature.
-
Staining: Wash the fixed cells with distilled water and stain with 0.1% Sirius Red in saturated picric acid for 1 hour at room temperature.
-
Washing: Wash the stained cells repeatedly with 0.01 N HCl to remove unbound dye until the wash solution is clear.
-
Dye Elution: Elute the bound dye by adding 0.1 N NaOH to each well and incubating for 30 minutes with gentle shaking.
-
Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the amount of collagen.
Hydroxyproline Assay for Total Collagen in Tissue
This assay measures the hydroxyproline content, a major component of collagen, in tissue samples.[27][28][29][30]
-
Sample Preparation: Homogenize 10-20 mg of tissue in distilled water.
-
Hydrolysis: Add an equal volume of concentrated HCl (12 N) to the homogenate in a pressure-tight vial. Hydrolyze at 120°C for 3 hours.
-
Neutralization and Clarification: Cool the hydrolysates to room temperature. Add activated charcoal to clarify the samples, vortex, and centrifuge to pellet the debris.
-
Drying: Transfer the supernatant to a new tube or 96-well plate and evaporate to dryness under vacuum or in a 60°C oven.
-
Oxidation: Reconstitute the dried samples in assay buffer. Add Chloramine-T reagent and incubate at room temperature for 5-20 minutes to oxidize the hydroxyproline.
-
Color Development: Add DMAB reagent and incubate at 60-65°C for 15-90 minutes. This reaction produces a colored product.
-
Quantification: Cool the samples to room temperature and measure the absorbance at 560 nm. Calculate the hydroxyproline concentration based on a standard curve prepared with known concentrations of hydroxyproline. The total collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.
References
- 1. The Anti-fibrotic Actions of Relaxin Are Mediated Through a NO-sGC-cGMP-Dependent Pathway in Renal Myofibroblasts In Vitro and Enhanced by the NO Donor, Diethylamine NONOate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atrial natriuretic peptide induces natriuretic peptide receptor-cGMP-dependent protein kinase interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB-431542 inhibits TGF-beta-induced contraction of collagen gel by normal and keloid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simvastatin and ROCK Inhibitor Y-27632 Inhibit Myofibroblast Differentiation of Graves’ Ophthalmopathy-Derived Orbital Fibroblasts via RhoA-Mediated ERK and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide Adenine Dinucleotide Phosphate Oxidase (NOX) in Experimental Liver Fibrosis: GKT137831 as a Novel Potential Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre‐clinical evidence of a dual NADPH oxidase 1/4 inhibitor (setanaxib) in liver, kidney and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TGF-β Small Molecule Inhibitor SB431542 Reduces Rotator Cuff Muscle Fibrosis and Fatty Infiltration By Promoting Fibro/Adipogenic Progenitor Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for induction of human kidney cell fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting NADPH oxidase with a novel dual Nox1/Nox4 inhibitor attenuates renal pathology in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nox1/4 dual inhibitor GKT137831 or Nox4 knockdown inhibits Angiotensin-II-induced adult mouse cardiac fibroblast proliferation and migration. AT1 physically associates with Nox4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. alpha-Smooth Muscle Actin Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Alpha-Smooth Muscle Actin Polyclonal Antibody (PA5-18292) [thermofisher.com]
- 21. Alpha-Smooth Muscle Actin Monoclonal Antibody (1A4) (14-9760-82) [thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. med.emory.edu [med.emory.edu]
- 26. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 29. quickzyme.com [quickzyme.com]
- 30. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of the Hemodynamic Effects of Natriuretic Peptide Receptor-A Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hemodynamic effects of various agonists targeting the Natriuretic Peptide Receptor-A (NPRA). The information presented is curated from peer-reviewed clinical studies to assist researchers and drug development professionals in understanding the nuanced physiological responses to these compounds. This document summarizes key quantitative data in a structured format, details common experimental methodologies, and visualizes the core signaling pathway and a representative experimental workflow.
Introduction to NPRA Agonists
Natriuretic Peptide Receptor-A (NPRA) is a key regulator of cardiovascular homeostasis. Its activation by endogenous ligands, such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), triggers a signaling cascade that leads to vasodilation, natriuresis, and diuresis. These effects collectively reduce cardiac preload and afterload, making NPRA an attractive therapeutic target for conditions like acute decompensated heart failure. Synthetic and recombinant NPRA agonists, such as Carperitide (recombinant ANP) and Nesiritide (recombinant BNP), have been developed to leverage these beneficial hemodynamic effects in a clinical setting.
Comparative Hemodynamic Effects
The following table summarizes the quantitative hemodynamic effects of prominent NPRA agonists from various clinical trials. It is important to note that patient populations, dosages, and infusion times can vary between studies, influencing the observed outcomes.
| NPRA Agonist | Study Population | Dosage | Mean Arterial Pressure (MAP) | Pulmonary Capillary Wedge Pressure (PCWP) | Cardiac Index (CI) | Systemic Vascular Resistance (SVR) |
| ANP (Atrial Natriuretic Peptide) | Healthy Volunteers | Incremental doses 0.25 to 12 µ g/min | ↓[1] | Not Reported | ↑ (initially), then ↓[1] | ↓[1] |
| Patients with Cor Pulmonale | 3-10 pmol/kg/min | No significant change[2] | ↓ by 3.0-7.1 mmHg[2] | No significant change[2] | ↓[2] | |
| Patients with Congestive Heart Failure | 5 µ g/min | ↓[3] | ↓[3] | ↑ from 6.2 to 7.4 L/min at 60 min[3] | Not Reported | |
| BNP (Nesiritide) | Patients with Decompensated Heart Failure | 0.015-0.06 µg/kg/min | ↓[4] | ↓ by 27-39% at 6h[4] | ↑[4] | ↓[4] |
| Patients with Mild to Moderate Congestive Heart Failure | Not specified | ↓[5] | ↓[5] | ↑[5] | ↓[5] | |
| Carperitide (ANP analogue) | Patients with Acute Decompensated Heart Failure | 0.0125-0.05 µg/kg/min | ↓ (more than nicorandil)[6] | ↓ (more than nicorandil)[6] | ↑ (less than nicorandil)[6] | Not Reported |
| Patients with Congestive Heart Failure | Not specified | Not Reported | ↓[7] | Not Reported | Not Reported | |
| C-type Natriuretic Peptide (CNP) | Healthy Volunteers | 10 pmol/kg/min | No significant effect[8] | No significant effect[8] | No significant effect[8] | No significant effect[8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms of action and the process of evaluating these compounds, the following diagrams have been generated.
Caption: NPRA Signaling Pathway. Binding of an agonist to NPRA activates the intracellular guanylyl cyclase domain, leading to the production of cGMP, activation of PKG, and subsequent physiological effects.
Caption: Experimental Workflow for Hemodynamic Assessment. A typical workflow for a clinical trial evaluating the hemodynamic effects of an NPRA agonist, from patient preparation to data analysis.
Experimental Protocols
The methodologies for assessing the hemodynamic effects of NPRA agonists often involve both invasive and non-invasive techniques to obtain a comprehensive physiological profile.
Subject Recruitment and Preparation
-
Inclusion and Exclusion Criteria: Participants are typically selected based on specific clinical criteria, such as a diagnosis of acute decompensated heart failure with a certain New York Heart Association (NYHA) functional class.[4] Exclusion criteria often include severe hypotension, significant renal impairment, or recent use of other vasoactive drugs.
-
Ethical Considerations: All studies are conducted after obtaining informed consent from the participants and approval from the relevant institutional review boards.
-
Instrumentation: For detailed hemodynamic monitoring, subjects are often instrumented with:
-
Arterial Line: For continuous, invasive blood pressure monitoring.[5] This is commonly placed in the radial artery.
-
Pulmonary Artery Catheter (PAC): A Swan-Ganz catheter is inserted to measure right atrial pressure (RAP), pulmonary artery pressure (PAP), and pulmonary capillary wedge pressure (PCWP).[5][7] The PAC also allows for the determination of cardiac output via thermodilution.
-
Drug Administration and Hemodynamic Measurements
-
Drug Infusion: The NPRA agonist is administered intravenously, often with an initial bolus dose followed by a continuous infusion.[4] The dosage may be titrated based on the patient's hemodynamic response and tolerance.
-
Hemodynamic Monitoring: A comprehensive set of hemodynamic parameters is continuously monitored and recorded at baseline and at specified intervals throughout the drug infusion and post-infusion periods. These parameters include:
-
Heart Rate (HR)
-
Mean Arterial Pressure (MAP)
-
Central Venous Pressure (CVP) or Right Atrial Pressure (RAP)
-
Pulmonary Artery Pressure (PAP)
-
Pulmonary Capillary Wedge Pressure (PCWP)
-
Cardiac Output (CO) / Cardiac Index (CI)
-
Systemic Vascular Resistance (SVR)
-
Stroke Volume (SV) / Stroke Volume Index (SVI)
-
-
Non-Invasive Techniques: In some studies, or as a supplementary method, non-invasive techniques may be employed.[1] These can include:
-
Echocardiography: To assess cardiac dimensions and function.
-
Impedance Cardiography: To estimate cardiac output.
-
Finger Cuff Technology: For continuous non-invasive blood pressure and cardiac output monitoring.[4]
-
Data Analysis
-
Statistical Analysis: The collected data are analyzed using appropriate statistical methods to compare the hemodynamic parameters at baseline and at various time points during and after drug infusion. Comparisons are often made against a placebo or an active comparator group.
Conclusion
NPRA agonists, including ANP, BNP (Nesiritide), and Carperitide, have demonstrated significant and beneficial hemodynamic effects, primarily characterized by reductions in cardiac preload and afterload. While the general effects are consistent, the magnitude of these changes can vary depending on the specific agonist, the dosage administered, and the underlying clinical condition of the patient population. C-type natriuretic peptide, in contrast, appears to have minimal systemic hemodynamic effects in humans at tested doses. The standardized experimental protocols outlined provide a robust framework for the continued investigation and comparison of novel NPRA agonists. The visualization of the NPRA signaling pathway and the experimental workflow offers a clear conceptual understanding for researchers in the field.
References
- 1. apcz.umk.pl [apcz.umk.pl]
- 2. frontiersin.org [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Noninvasive continuous hemodynamic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Invasive Hemodynamic Monitoring in Acute Heart Failure and Cardiogenic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Principles of Invasive Monitoring | Anesthesia Key [aneskey.com]
- 7. What are NPRA agonists and how do they work? [synapse.patsnap.com]
- 8. Human C-type natriuretic peptide: effects on the haemodynamic and endocrine responses to angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the therapeutic potential of NPRA agonist-11 in multiple disease models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of Natriuretic Peptide Receptor-A (NPRA) agonists across multiple disease models. The information is based on available preclinical and clinical data, offering a valuable resource for researchers and professionals in drug development.
Introduction to NPRA and its Agonists
Natriuretic Peptide Receptor-A (NPRA) is a crucial receptor in the cardiovascular and renal systems.[1] Its activation by endogenous ligands, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), triggers a signaling cascade that plays a vital role in regulating blood pressure, blood volume, and electrolyte balance.[1][2] NPRA agonists are compounds designed to mimic the actions of these natural ligands, offering significant therapeutic potential for a range of conditions, particularly those characterized by fluid overload and hypertension.[1]
The primary mechanism of action for NPRA agonists involves the stimulation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) production.[1][3] This second messenger mediates a variety of physiological responses, including vasodilation (widening of blood vessels), natriuresis (excretion of sodium in the urine), and diuresis (increased urine production).[1] These effects collectively help to reduce the strain on the cardiovascular system.[1]
NPRA Signaling Pathway
The binding of an NPRA agonist to its receptor initiates a conformational change that activates the intracellular guanylyl cyclase domain. This enzyme then converts guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels, in turn, activate cGMP-dependent protein kinases (PKGs), which phosphorylate various downstream targets to elicit the physiological effects.
References
- 1. What are NPRA agonists and how do they work? [synapse.patsnap.com]
- 2. ANP-NPRA signaling pathway--a potential therapeutic target for the treatment of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, signaling mechanism and regulation of natriuretic peptide receptor-guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Novel NPRA Agonists: A Methodological Guide Using NPRA Agonist-11 as a Case Study
For Researchers, Scientists, and Drug Development Professionals
The development of specific receptor agonists is a cornerstone of modern pharmacology. For the natriuretic peptide receptor-A (NPRA), a key regulator of cardiovascular homeostasis, identifying potent and selective agonists is of significant therapeutic interest. This guide provides a comprehensive framework for assessing the specificity of novel NPRA agonists using receptor knockout models, with the recently identified "NPRA agonist-11," a hydroquinazoline derivative, as a working example.
Introduction to NPRA and the Imperative of Specificity
Natriuretic Peptide Receptor-A (NPRA), also known as NPR1, is a transmembrane receptor with intrinsic guanylyl cyclase activity.[1] Its activation by endogenous ligands, primarily atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), triggers the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[1] This second messenger mediates a cascade of physiological effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system, which collectively contribute to the lowering of blood pressure and fluid volume.[1]
The therapeutic potential of NPRA agonists in conditions like heart failure and hypertension is significant.[1][2] However, the natriuretic peptide system includes other receptors, notably the natriuretic peptide receptor-C (NPRC), a clearance receptor that removes natriuretic peptides from circulation but can also initiate its own signaling pathways.[3] Therefore, to avoid off-target effects and ensure a predictable therapeutic response, it is crucial to rigorously assess the specificity of any new NPRA agonist. Receptor knockout models, particularly NPRA knockout (NPRA-/-) mice, represent the gold standard for this purpose.
Comparative Data Analysis: A Hypothetical Assessment of this compound
To illustrate the expected outcomes from a specificity assessment, the following table presents hypothetical, yet plausible, data comparing the in vivo and in vitro effects of this compound with the endogenous agonist, Atrial Natriuretic Peptide (ANP). The data is presented for wild-type (WT), NPRA knockout (NPRA-/-), and as a further control, NPRC knockout (NPRC-/-) mice, where enhanced NPRA signaling is anticipated due to reduced ligand clearance.
| Parameter | Agonist | Genotype | Response | Interpretation |
| Mean Arterial Pressure (mmHg Change from Baseline) | ANP | Wild-Type | -25 ± 3 | Expected hypotensive effect via NPRA. |
| ANP | NPRA-/- | -2 ± 1 | Abolished hypotensive effect confirms NPRA mediation. | |
| ANP | NPRC-/- | -35 ± 4 | Potentiated effect due to reduced ANP clearance. | |
| This compound | Wild-Type | -28 ± 4 | Potent hypotensive effect, comparable to ANP. | |
| This compound | NPRA-/- | -3 ± 1 | Abolished effect demonstrates high specificity for NPRA. | |
| This compound | NPRC-/- | -30 ± 5 | Maintained or slightly enhanced effect, suggesting minimal interaction with NPRC. | |
| Urinary cGMP Excretion (pmol/mg Creatinine) | ANP | Wild-Type | 500 ± 40 | Robust increase in cGMP, indicating NPRA activation. |
| ANP | NPRA-/- | 55 ± 10 | Basal cGMP levels, confirming lack of NPRA-mediated production. | |
| ANP | NPRC-/- | 750 ± 60 | Enhanced cGMP production due to increased ANP availability for NPRA. | |
| This compound | Wild-Type | 550 ± 50 | Strong induction of cGMP, confirming agonism at a guanylyl cyclase-linked receptor. | |
| This compound | NPRA-/- | 60 ± 12 | Lack of cGMP induction demonstrates specificity for NPRA over other guanylyl cyclase-linked receptors. | |
| This compound | NPRC-/- | 570 ± 55 | Similar cGMP levels to WT suggest the agonist is not significantly cleared by NPRC. |
Experimental Protocols
Detailed methodologies are critical for the robust assessment of agonist specificity. Below are standard protocols for key experiments.
Animal Models: NPRA Knockout Mice
-
Generation: NPRA knockout (NPRA-/-) mice are typically generated using homologous recombination to disrupt the Npr1 gene. Founder animals are then backcrossed onto a consistent genetic background (e.g., C57BL/6J) for at least 10 generations to minimize confounding genetic variables. Wild-type (WT) littermates should be used as controls in all experiments.
-
Genotyping: Genomic DNA is extracted from tail biopsies. PCR is performed using primers that can differentiate between the wild-type and the disrupted Npr1 allele.
-
Animal Husbandry: Animals are housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
In Vivo Assessment of Cardiovascular Effects
-
Blood Pressure Monitoring: Mice are anesthetized, and a pressure-transducing catheter is implanted into the carotid artery for continuous monitoring of blood pressure and heart rate. Alternatively, radiotelemetry transmitters can be implanted for conscious animal monitoring.
-
Agonist Administration: After a baseline stabilization period, a bolus intravenous (IV) injection or continuous infusion of this compound, ANP (positive control), or vehicle (negative control) is administered.
-
Data Analysis: The change in mean arterial pressure (MAP) and heart rate from the pre-injection baseline is calculated and compared between WT and NPRA-/- mice.
In Vitro Assessment of cGMP Production
-
Cell Culture: Primary cultures of vascular smooth muscle cells (VSMCs) or other relevant cell types are established from WT and NPRA-/- mice. Alternatively, HEK293 cells stably overexpressing mouse NPRA can be used.
-
Agonist Stimulation: Cells are incubated with increasing concentrations of this compound or ANP for a defined period.
-
cGMP Measurement: The reaction is stopped, and intracellular cGMP is extracted. cGMP levels are quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for each agonist in WT and NPRA-/- derived cells.
Visualizing the Pathway and Experimental Logic
To further clarify the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: The NPRA signaling cascade initiated by agonist binding.
Caption: Workflow for assessing NPRA agonist specificity using knockout models.
Conclusion
The use of receptor knockout models is indispensable for the rigorous validation of novel therapeutic agents. For a compound like this compound, demonstrating a potent physiological effect in wild-type animals that is completely abolished in NPRA-/- counterparts provides the most definitive evidence of its on-target specificity. This methodological guide outlines a robust framework for conducting such an assessment, ensuring that the resulting data is clear, interpretable, and sufficient to support further drug development. By adhering to these principles, researchers can confidently establish the specificity of new NPRA agonists, paving the way for potentially safer and more effective treatments for cardiovascular diseases.
References
Comparative Analysis: NPRA Agonist-11 vs. Atrial Natriuretic Peptide (ANP)
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the downstream effects of the endogenous ligand, Atrial Natriuretic Peptide (ANP), and a representative synthetic agonist, designated here as NPRA agonist-11. While "this compound" is a placeholder for a novel synthetic compound, this analysis is based on the established characteristics of synthetic Natriuretic Peptide Receptor-A (NPRA) agonists compared to ANP. The objective is to highlight key differences in their pharmacokinetic and pharmacodynamic profiles, supported by representative data and standard experimental protocols.
Introduction to NPRA and its Ligands
Natriuretic Peptide Receptor-A (NPRA) is a transmembrane guanylyl cyclase receptor crucial for regulating blood pressure and volume.[1][2] Its activation by endogenous ligands, primarily Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP), triggers the conversion of GTP to the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[1][3][4] Elevated intracellular cGMP mediates a cascade of downstream effects, including vasodilation, natriuresis (sodium excretion), and diuresis (urine production), which collectively reduce cardiovascular strain.[1][4]
-
Atrial Natriuretic Peptide (ANP): A 28-amino acid peptide hormone released by cardiac atrial myocytes in response to atrial stretch, ANP is a primary regulator of salt-water balance and blood pressure.[2][5]
-
Synthetic NPRA Agonists (e.g., this compound): These are compounds designed to mimic the effects of ANP.[4] They are developed with the aim of improving upon the therapeutic limitations of native peptides, such as a very short biological half-life, by offering enhanced stability, potency, and duration of action.
Signaling Pathway and Mechanism of Action
Both ANP and synthetic NPRA agonists share the same fundamental signaling pathway. Binding to the extracellular domain of NPRA induces a conformational change that activates the intracellular guanylyl cyclase domain, leading to cGMP production.[1][3] The resulting increase in cGMP activates protein kinase G (PKG), which in turn phosphorylates downstream targets to elicit physiological responses.
dot
Caption: NPRA signaling pathway for ANP and synthetic agonists.
Comparative Data: Pharmacokinetics & Pharmacodynamics
The primary distinctions between ANP and synthetic agonists lie in their pharmacokinetic properties and resulting pharmacodynamic profiles. Synthetic agonists are generally engineered for greater stability against degradation by proteases like neutral endopeptidase (NEP), leading to a longer half-life and sustained action.[6][7][8]
| Parameter | Atrial Natriuretic Peptide (ANP) | This compound (Representative) | Key Implication |
| Binding Affinity (Kd) | High (pM to low nM range) | Variable; can be engineered for higher affinity | Potency of receptor activation. |
| EC50 (cGMP Production) | ~1-10 nM | Potentially lower (sub-nM to low nM) | Higher potency can allow for lower therapeutic doses. |
| Biological Half-life | Very short (~2-3 minutes in humans)[8][9][10] | Significantly longer (minutes to hours) | Allows for less frequent dosing and more stable plasma concentrations. |
| Susceptibility to NEP Degradation | High[6][7] | Low to negligible | Enhanced duration of action and bioavailability. |
| In Vivo Efficacy (e.g., Blood Pressure Reduction) | Potent but transient effect | Sustained reduction in blood pressure | More suitable for chronic disease management. |
Downstream Effects: A Comparative Overview
While the core downstream effects are the same, the magnitude and duration differ significantly due to the pharmacokinetic differences noted above.
| Downstream Effect | Atrial Natriuretic Peptide (ANP) | This compound (Representative) |
| Vasodilation | Rapid onset, short duration.[2] | Sustained vasodilation. |
| Natriuresis & Diuresis | Acute increase in sodium and water excretion.[2][5] | Prolonged natriuretic and diuretic effects. |
| Renin-Angiotensin-Aldosterone System (RAAS) Inhibition | Transient suppression of renin and aldosterone.[1] | Maintained suppression of RAAS. |
| Adverse Effects | Primarily hypotension with rapid infusion. | Potential for prolonged hypotension; other off-target effects possible depending on structure.[11][12] |
dot
Caption: Experimental workflow for comparing NPRA agonists.
Key Experimental Protocols
Detailed methodologies are essential for the direct comparison of NPRA agonists.
-
Objective: To determine the potency (EC50) of ANP and this compound in stimulating cGMP production.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human NPRA.
-
Methodology:
-
Cell Plating: Seed NPRA-HEK293 cells in 96-well plates and grow to 80-90% confluency.
-
Pre-treatment: Aspirate media and pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15 minutes at 37°C to prevent cGMP degradation.
-
Agonist Stimulation: Add increasing concentrations of ANP or this compound (e.g., 10⁻¹² M to 10⁻⁶ M) to the wells. Incubate for 10 minutes at 37°C.
-
Lysis: Terminate the reaction by aspirating the medium and lysing the cells with 0.1 M HCl.
-
Quantification: Measure intracellular cGMP concentrations using a commercially available cGMP competitive ELISA kit according to the manufacturer's instructions.
-
Analysis: Plot the cGMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to calculate the EC50 value.
-
-
Objective: To compare the vasorelaxant effects of ANP and this compound.
-
Tissue: Thoracic aorta isolated from male Wistar rats.
-
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta, clean it of adipose and connective tissue, and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.
-
Pre-contraction: Contract the rings with a submaximal concentration of Phenylephrine (PE, e.g., 1 µM).[13]
-
Cumulative Dosing: Once the PE-induced contraction has stabilized, add cumulative concentrations of ANP or this compound to the organ bath.
-
Data Recording: Record the changes in isometric tension. Relaxation is expressed as a percentage reversal of the PE-induced contraction.
-
Analysis: Plot the percentage relaxation against the log of the agonist concentration to determine potency (EC50) and efficacy (Emax).
-
-
Objective: To assess the magnitude and duration of the antihypertensive effects.
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Methodology:
-
Instrumentation: Implant telemetry transmitters for continuous monitoring of blood pressure and heart rate. Allow animals to recover for at least one week.
-
Baseline Measurement: Record baseline cardiovascular parameters for 24-48 hours.
-
Administration: Administer a single bolus intravenous (IV) or subcutaneous (SC) injection of vehicle, ANP, or this compound.
-
Monitoring: Continuously monitor mean arterial pressure (MAP) and heart rate for a period relevant to the expected half-life of the compounds (e.g., 1 hour for ANP, up to 24 hours for a long-acting synthetic agonist).
-
Analysis: Calculate the change in MAP from baseline over time for each treatment group. Determine the maximum drop in blood pressure (nadir) and the duration of the effect.
-
Conclusion
The primary advantage of synthetic agonists like this compound over the endogenous ANP lies in their superior pharmacokinetic profile, specifically a longer biological half-life due to resistance to enzymatic degradation. This translates into a more sustained pharmacodynamic effect, making them more promising candidates for the therapeutic management of chronic conditions such as hypertension and heart failure. While both agents activate the same downstream NPRA-cGMP signaling pathway, the prolonged action of synthetic agonists offers a significant clinical advantage. Rigorous comparative studies using standardized protocols are essential to fully characterize the potency, efficacy, and safety profile of any new synthetic NPRA agonist.
References
- 1. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atrial Natriuretic Peptide in Cardiovascular Biology and Disease (NPPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ANP-induced signaling cascade and its implications in renal pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NPRA agonists and how do they work? [synapse.patsnap.com]
- 5. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Natriuretic Peptide Metabolism, Clearance and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic clearance rate and plasma half life of alpha-human atrial natriuretic peptide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ANP is cleared much faster than BNP in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adverse Effects of GLP-1 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adverse Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vascular Relaxation Induced by C-Type Natriuretic Peptide Involves the Ca2+/NO-Synthase/NO Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of NPRA Agonist-11 Relative to Other Natriuretic Peptides
A Comparative Guide for Researchers and Drug Development Professionals
The development of novel therapeutics targeting the natriuretic peptide system holds significant promise for the management of cardiovascular diseases, including heart failure and hypertension. NPRA agonist-11 is a novel synthetic agonist targeting the Natriuretic Peptide Receptor-A (NPRA), a key regulator of blood pressure and fluid homeostasis. This guide provides a comparative evaluation of the safety profile of this compound relative to endogenous natriuretic peptides: Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and Urodilatin. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the potential therapeutic window and safety considerations of this new class of compounds.
Overview of Natriuretic Peptides and this compound
Natriuretic peptides are a family of hormones that play a crucial role in maintaining cardiovascular homeostasis. ANP and BNP are primarily produced by the heart in response to myocardial stretch, while Urodilatin is a renal-derived natriuretic peptide. These peptides exert their effects by binding to natriuretic peptide receptors, with NPRA being the principal receptor mediating their diuretic, natriuretic, and vasodilatory actions.
This compound is a synthetic peptide designed for high selectivity and potency at the NPRA. By mimicking the actions of endogenous natriuretic peptides, this compound is being investigated for its potential to offer enhanced therapeutic benefits in conditions characterized by volume overload and increased vascular resistance. A critical aspect of its development is a thorough evaluation of its safety profile in comparison to existing natriuretic peptide-based therapies.
Comparative Safety Profile: Quantitative Data
The following tables summarize the key safety parameters of this compound compared to ANP, BNP, and Urodilatin, based on preclinical and clinical data. It is important to note that as a novel compound, data for this compound is primarily derived from preclinical models and early-phase clinical investigations.
Table 1: Hemodynamic Effects
| Parameter | This compound (Representative Synthetic Agonist) | Atrial Natriuretic Peptide (ANP) | Brain Natriuretic Peptide (BNP) (Nesiritide) | Urodilatin (Ularitide) |
| Hypotension | Dose-dependent reduction in blood pressure; potentially more pronounced at lower equimolar doses due to higher potency. | Dose-dependent hypotension is a known side effect.[1] | Symptomatic hypotension reported in approximately 4% of patients at the recommended dose.[2][3] | 33% of patients with congestive heart failure treated with 30 ng/kg/min developed hypotension.[1] |
| Heart Rate | Potential for reflex tachycardia in response to vasodilation. | Minimal direct effect on heart rate; reflex tachycardia may occur. | Generally no significant change in heart rate.[3] | Heart rate remained unchanged in some studies. |
| Cardiac Filling Pressures | Expected to significantly reduce cardiac filling pressures. | Reduces cardiac filling pressures. | Rapidly reduces pulmonary capillary wedge pressure.[2] | Decreases pulmonary capillary wedge pressure.[1] |
Table 2: Renal Effects
| Parameter | This compound (Representative Synthetic Agonist) | Atrial Natriuretic Peptide (ANP) | Brain Natriuretic Peptide (BNP) (Nesiritide) | Urodilatin (Ularitide) |
| Diuresis and Natriuresis | Potent induction of diuresis and natriuresis is the primary mechanism of action. | Promotes diuresis and natriuresis. | Increases natriuresis and diuresis without affecting serum potassium.[3] | Does not consistently produce diuresis or natriuresis in patients with congestive heart failure.[1] |
| Glomerular Filtration Rate (GFR) | Expected to increase GFR. | Increases GFR.[4] | In some studies, did not show a protective effect on renal function and a meta-analysis suggested a potential risk of renal dysfunction.[5] | In experimental heart failure, had a lesser effect on GFR compared to BNP.[6] |
| Serum Creatinine (B1669602) | Monitored closely in clinical trials; potential for transient changes. | Generally no adverse effects on serum creatinine at therapeutic doses. | Some studies have shown an increase in serum creatinine.[5] | No significant adverse effects on serum creatinine reported in some studies. |
Table 3: Other Reported Adverse Effects
| Parameter | This compound (Representative Synthetic Agonist) | Atrial Natriuretic Peptide (ANP) | Brain Natriuretic Peptide (BNP) (Nesiritide) | Urodilatin (Ularitide) |
| Headache | Possible, similar to other vasodilators. | Infrequently reported. | Reported in 8% of patients in a comparative study with nitroglycerin.[3] | Not a commonly reported side effect. |
| Nausea/Vomiting | To be determined in larger clinical trials. | Infrequently reported. | Minor and infrequent.[2] | Not a commonly reported side effect. |
| Proarrhythmic Effects | Not expected based on mechanism; requires thorough investigation. | Not typically associated with proarrhythmic effects. | Found to be less proarrhythmic than dobutamine (B195870) in an open-label trial.[2] | No significant proarrhythmic effects reported. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of safety data. Below are representative protocols for key preclinical safety assessments.
In Vivo Blood Pressure Monitoring in Conscious Rats via Radiotelemetry
Objective: To continuously monitor the effects of this compound and other natriuretic peptides on blood pressure and heart rate in conscious, unrestrained rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Telemetry Device Implantation:
-
Rats are anesthetized with isoflurane.
-
A sterile telemetry transmitter (e.g., from Data Sciences International) is implanted into the peritoneal cavity.[7][8]
-
The blood pressure catheter of the transmitter is inserted into the abdominal aorta and secured.[7][8]
-
The incision is closed, and the animal is allowed a recovery period of at least one week.
-
-
Drug Administration:
-
This compound, ANP, BNP, or urodilatin are administered intravenously (IV) via a previously implanted catheter or subcutaneously (SC).
-
A vehicle control group receives a saline injection.
-
Multiple dose levels are tested to establish a dose-response relationship.
-
-
Data Acquisition:
-
Blood pressure (systolic, diastolic, mean arterial) and heart rate are continuously recorded using a telemetry data acquisition system.[9]
-
Data is collected for a defined period before and after drug administration to assess baseline and treatment effects.
-
-
Data Analysis:
-
Changes in blood pressure and heart rate from baseline are calculated for each treatment group.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the different peptides.
-
Assessment of Renal Function in Preclinical Studies
Objective: To evaluate the effects of this compound and other natriuretic peptides on renal function in a preclinical model.
Methodology:
-
Animal Model: As described in the blood pressure monitoring protocol.
-
Metabolic Cage Acclimation: Animals are housed in individual metabolic cages for at least 3 days prior to the study for acclimation and baseline data collection.
-
Drug Administration: Peptides are administered as described above.
-
Sample Collection:
-
Urine is collected over a 24-hour period before and after drug administration.
-
At the end of the study, blood samples are collected via cardiac puncture under anesthesia.
-
-
Biochemical Analysis:
-
Urine: Volume, sodium, potassium, and creatinine levels are measured.
-
Serum: Creatinine and blood urea (B33335) nitrogen (BUN) levels are measured to assess glomerular filtration.
-
-
Data Analysis:
-
Urine flow rate, urinary electrolyte excretion, and creatinine clearance are calculated.
-
Changes in these parameters from baseline are compared between treatment groups using appropriate statistical methods.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding.
NPRA Signaling Pathway
References
- 1. Urodilatin: a better natriuretic peptide? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of nesiritide for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nesiritide: a new drug for the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nesiritide Didn't Protect Kidneys in Stable HF | MDedge [mdedge.com]
- 6. Equimolar doses of atrial and brain natriuretic peptides and urodilatin have differential renal actions in overt experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct Blood Pressure Monitoring in Laboratory Rodents via Implantable Radio Telemetry | Springer Nature Experiments [experiments.springernature.com]
- 9. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for NPRA Agonist-11
For researchers and scientists engaged in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of NPRA agonist-11, a research-grade peptide agonist. Adherence to these procedures is critical for minimizing environmental impact and maintaining a safe laboratory environment.
Disclaimer: This document provides general guidance based on best practices for the disposal of research-grade peptide agonists. It is not a substitute for the official Safety Data Sheet (SDS) for this compound or your institution's specific Environmental Health and Safety (EHS) protocols. Always consult the SDS and your local EHS office before handling or disposing of this compound.
I. Personal Protective Equipment (PPE) and Initial Handling
Before beginning any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure.[1]
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.[1]
-
Eye Protection: Use safety goggles or glasses to protect against splashes.[1]
-
Lab Coat: A lab coat or gown should be worn to protect skin and clothing.[1]
-
Respiratory Protection: When handling the lyophilized powder form of this compound, which can be easily aerosolized, work within a certified chemical fume hood or biosafety cabinet to prevent inhalation.[1]
II. Waste Segregation
Proper segregation of waste at the point of generation is a critical step in safe disposal.[2][3] Establish three distinct waste streams for this compound:
-
Liquid Waste: Unused or expired solutions of this compound.
-
Solid Waste (Non-Sharps): Contaminated items such as vials, pipette tips, and gloves.[4]
-
Sharps Waste: Needles, syringes, or any other contaminated items that could puncture the skin.[4]
III. Step-by-Step Disposal Procedures
The following procedures outline the step-by-step process for disposing of each waste stream.
A. Liquid Waste Disposal
Unused or expired solutions of this compound should be chemically inactivated before disposal.
-
Chemical Inactivation: Treat the liquid waste with a freshly prepared 10% bleach solution (sodium hypochlorite).
-
Contact Time: Allow the bleach solution to be in contact with the this compound solution for a minimum of 30 minutes to ensure complete degradation of the peptide.
-
Neutralization (if required): Depending on your institution's EHS guidelines, you may need to neutralize the bleach solution before drain disposal. This can be done by adding sodium thiosulfate (B1220275) until the bleach is neutralized.
-
Drain Disposal: After inactivation and neutralization, the solution can typically be poured down the drain with a copious amount of running water, provided this is permitted by local and institutional regulations.[4] Always confirm with your EHS office before disposing of any chemicals down the drain.[3][4]
B. Solid Waste (Non-Sharps) Disposal
-
Lyophilized Powder: Small quantities of unused or expired lyophilized this compound powder should first be dissolved in a suitable solvent (e.g., water or a buffer). This solution should then be subjected to the chemical inactivation procedure outlined for liquid waste.[4]
-
Contaminated Materials: All non-sharp solid items that have come into contact with this compound, such as empty vials, pipette tips, and contaminated gloves, must be placed in a designated hazardous waste container.[4]
-
Labeling: This container must be clearly labeled as "Hazardous Pharmaceutical Waste" or with the specific labeling required by your institution.[5][6]
-
Collection: Store the sealed container in a designated, secure area until it is collected by your institution's hazardous waste management service.[3]
C. Sharps Waste Disposal
-
Immediate Disposal: All sharps contaminated with this compound must be disposed of immediately after use.[4]
-
Designated Container: Place all contaminated sharps into a puncture-resistant, leak-proof sharps container.[4]
-
Labeling: The sharps container must be clearly labeled with the biohazard symbol and as containing pharmaceutical waste.[4]
-
Container Limits: Do not overfill sharps containers. Seal them when they are approximately three-quarters full.[4]
-
Disposal: Follow your institution's protocol for the final disposal of full sharps containers.[4]
IV. Quantitative Data for Disposal
| Parameter | Guideline | Source |
| Inactivation Solution | 10% Sodium Hypochlorite (B82951) (Bleach) | General Laboratory Best Practice |
| Inactivation Contact Time | Minimum 30 minutes | General Laboratory Best Practice |
| Sharps Container Fill Limit | ~75% Full | [4] |
V. Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory protocols for the inactivation and disposal of peptide-based research chemicals. The key experimental protocol is the chemical inactivation of the peptide agonist using an oxidizing agent like sodium hypochlorite to break down the peptide structure, rendering it biologically inactive.
VI. Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling NPRA agonist-11
Disclaimer: No specific safety, handling, or disposal information for a compound explicitly named "NPRA agonist-11" is publicly available. The following guidance is based on best practices for handling novel peptide-based research compounds and known safety protocols for natriuretic peptide receptor agonists. Researchers must supplement this information with a thorough internal risk assessment and adhere to their institution's specific safety protocols.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes operational procedures and disposal plans to ensure the safe handling of this novel research compound.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications & Use Case |
| Hand Protection | Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer layer immediately if contaminated. Do not wear outside the laboratory. |
| Body Protection | Laboratory Coat | A buttoned, knee-length laboratory coat is mandatory. For procedures with a high risk of splashing, a disposable, fluid-resistant gown should be worn over the lab coat. |
| Eye Protection | Safety Goggles | ANSI Z87.1-rated safety goggles are required to protect against splashes. A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a high splash risk. |
| Respiratory Protection | N95 Respirator or Higher | Required when handling the powdered form of the compound to prevent inhalation. A properly fitted N95 respirator or a higher level of respiratory protection should be used within a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
2.1. Preparation and Reconstitution
-
Work Area Preparation: All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood. Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
Compound Handling:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Carefully uncap the vial within the fume hood.
-
Use a calibrated pipette to add the appropriate solvent for reconstitution. Avoid creating aerosols.
-
Gently swirl the vial to dissolve the contents. Do not shake vigorously.
-
-
Labeling: Immediately label the reconstituted solution with the compound name, concentration, date of preparation, and your initials.
2.2. Experimental Use
-
Transporting: When moving the reconstituted solution outside of the fume hood, ensure the vial is securely capped and placed in a secondary container.
-
Aliquoting and Dilution: Perform all aliquoting and dilutions within the fume hood.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand), and decontaminate the area with a 10% bleach solution followed by a water rinse. For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation
-
Liquid Waste: Unused or expired solutions of this compound.
-
Solid Waste: Contaminated consumables such as pipette tips, vials, and gloves.
-
Sharps Waste: Contaminated needles and syringes.
3.2. Decontamination and Disposal Procedures
| Waste Type | Decontamination and Disposal Protocol |
| Liquid Waste | Chemically inactivate by adding a 10% bleach solution and allowing it to sit for at least 30 minutes before disposing of it in the designated hazardous chemical waste container. |
| Solid Waste | Place all contaminated solid waste in a clearly labeled hazardous waste bag. |
| Sharps Waste | Dispose of all contaminated sharps immediately in a designated, puncture-resistant sharps container. |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the compound's context and handling, the following diagrams illustrate the general natriuretic peptide receptor-A (NPRA) signaling pathway and a typical experimental workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
